Product packaging for H-Gly-Ala-Leu-OH(Cat. No.:CAS No. 22849-49-6)

H-Gly-Ala-Leu-OH

Cat. No.: B1671919
CAS No.: 22849-49-6
M. Wt: 259.30 g/mol
InChI Key: VSVZIEVNUYDAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Gly-Ala-Leu-OH is a synthetic tripeptide composed of glycine, L-alanine, and L-leucine, with a molecular formula of C11H21N3O4 and a molecular weight of 259.30 g/mol . This compound, also known as Glycyl-L-alanyl-L-leucine, is characterized by a density of 1.171 g/cm³ and a boiling point of 566.1°C at 760 mmHg . With its high purity, it serves as a critical tool in biochemical research, particularly in the study of peptide structures and properties, proteomics, and enzyme-substrate interactions. Researchers utilize this tripeptide as a standard or building block for the synthesis of more complex peptide sequences, aiding in the exploration of cellular signaling and metabolic pathways. It is supplied with guaranteed quality and consistency, supported by comprehensive analytical data. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O4 B1671919 H-Gly-Ala-Leu-OH CAS No. 22849-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22849-49-6

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)

InChI Key

VSVZIEVNUYDAFR-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)C[NH3+]

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN

Appearance

Solid powder

Other CAS No.

22849-49-6

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GAL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glycyl-alanyl-leucine;  Gly-ala-leu; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the tripeptide H-Gly-Ala-Leu-OH, also known as Glycyl-L-Alanyl-L-Leucine. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological significance.

Core Chemical Properties

This compound is a tripeptide composed of the amino acids glycine, alanine, and leucine. Its structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid[1]
Synonyms Gly-Ala-Leu, Glycyl-L-Alanyl-L-Leucine[1]
CAS Number 22849-49-6[2][3]
Molecular Formula C₁₁H₂₁N₃O₄[1]
Molecular Weight 259.30 g/mol [1]
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CN[1]
Exact Mass 259.15320616 Da[4]
Topological Polar Surface Area 122 Ų[4]
XLogP3-AA -2.9[4]

Table 2: Estimated Acid-Base Properties of this compound

Ionizable GroupEstimated pKa
α-Carboxyl (C-terminus of Leucine)~2.36
α-Amino (N-terminus of Glycine)~9.78

Note: pKa values are estimated based on the typical pKa values of the terminal amino acids in a peptide chain.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol based on the Fmoc/tBu strategy.

Protocol 2.1.1: Solid-Phase Synthesis of this compound

  • Resin Preparation: Start with a pre-loaded Fmoc-L-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Alanine): Activate Fmoc-L-Ala-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added alanine.

  • Amino Acid Coupling (Glycine): Activate Fmoc-Gly-OH (3 equivalents) with HBTU/DIPEA in DMF and couple it to the deprotected dipeptide-resin as described in step 3. Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Fmoc-Leu-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Ala Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotection1->Coupling_Ala Deprotection2 Fmoc Deprotection Coupling_Ala->Deprotection2 Coupling_Gly Couple Fmoc-Gly-OH Deprotection2->Coupling_Gly Final_Deprotection Final Fmoc Deprotection Coupling_Gly->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Isolation Precipitation & Isolation Cleavage->Isolation Crude_Peptide Crude this compound Isolation->Crude_Peptide

Diagram 1: Solid-Phase Peptide Synthesis Workflow

The crude peptide is purified using RP-HPLC to obtain a high-purity product.

Protocol 2.2.1: RP-HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Buffer A and Buffer B.

  • Column and Buffers: Use a C18 stationary phase column. Prepare two mobile phases:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Equilibrate the column with a low percentage of Buffer B (e.g., 5%). Inject the sample and elute with a linear gradient of increasing Buffer B concentration (e.g., 5-60% Buffer B over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.[5]

  • Detection and Fraction Collection: Monitor the elution of the peptide at 214 nm and 280 nm. Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

G cluster_purification RP-HPLC Purification Workflow Crude_Peptide Crude Peptide Solution Injection Inject onto C18 Column Crude_Peptide->Injection Gradient Gradient Elution (Water/Acetonitrile/TFA) Injection->Gradient Detection UV Detection (214/280 nm) Gradient->Detection Fractionation Collect Fractions Detection->Fractionation Analysis Purity Analysis of Fractions Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

Diagram 2: RP-HPLC Purification Workflow

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2.3.1: Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: Infuse the sample into the ESI-MS. Acquire the mass spectrum in positive ion mode.

  • Expected Result: A major peak corresponding to the [M+H]⁺ ion of this compound (calculated m/z = 260.16).

Protocol 2.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

    • Glycine α-CH₂: ~3.8 ppm

    • Alanine α-CH: ~4.1 ppm

    • Alanine β-CH₃: ~1.4 ppm

    • Leucine α-CH: ~4.0 ppm

    • Leucine β-CH₂: ~1.6 ppm

    • Leucine γ-CH: ~1.5 ppm

    • Leucine δ-CH₃: ~0.9 ppm (two doublets)

  • Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

    • Glycine α-C: ~43 ppm

    • Alanine α-C: ~52 ppm

    • Alanine β-C: ~19 ppm

    • Leucine α-C: ~54 ppm

    • Leucine β-C: ~42 ppm

    • Leucine γ-C: ~25 ppm

    • Leucine δ-C: ~22, 23 ppm

    • Carbonyl Carbons: ~170-178 ppm

Potential Biological Significance

While the specific biological functions of this compound are not extensively documented, the bioactivity of its constituent amino acids, particularly leucine, suggests potential roles in cellular signaling.

Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6] The mTOR pathway integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status.

Proposed Mechanism of Action:

It is plausible that this compound, upon cellular uptake and potential intracellular hydrolysis to its constituent amino acids, could contribute to the activation of the mTOR pathway through the action of the released leucine. Leucine sensing involves the Sestrin2 protein, which, in the absence of leucine, binds to and inhibits GATOR2, a positive regulator of mTORC1. The binding of leucine to Sestrin2 disrupts this interaction, allowing GATOR2 to activate the mTORC1 complex.[7]

G cluster_mTOR Potential Involvement of this compound in mTOR Signaling GAL This compound Hydrolysis Intracellular Hydrolysis GAL->Hydrolysis Leucine Leucine Hydrolysis->Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits mTORC1 mTORC1 GATOR2->mTORC1 activates Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis promotes

Diagram 3: Potential mTOR Signaling Pathway Involvement

This guide provides a foundational understanding of the chemical properties and potential biological relevance of this compound. Further experimental investigation is warranted to fully elucidate its specific biological functions.

References

Glycyl-alanyl-leucine: A Technical Guide to its Core Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-alanyl-leucine (Gly-Ala-Leu) is a tripeptide composed of the amino acids glycine, alanine, and leucine. While extensive research has elucidated the individual biological roles of its constituent amino acids, particularly the branched-chain amino acid leucine, the specific biological functions of the Gly-Ala-Leu tripeptide are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the known and potential biological activities of Gly-Ala-Leu, with a focus on its role in cellular signaling and metabolism. Due to the limited direct research on this specific tripeptide, this guide incorporates data from studies on structurally similar dipeptides, such as Glycyl-leucine (Gly-Leu), to infer potential biological functions and experimental approaches.

The primary focus of this guide is the role of leucine and leucine-containing small peptides in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This pathway is of significant interest in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases.

Core Biological Functions and Signaling Pathways

The biological activity of Glycyl-alanyl-leucine is thought to be primarily driven by its constituent amino acids, especially leucine. Leucine is a potent activator of the mTORC1 signaling pathway, which is crucial for anabolic processes.

The mTORC1 Signaling Pathway

The mTORC1 pathway is a key signaling cascade that integrates signals from growth factors, energy status, and amino acids to regulate protein synthesis and cell growth. Leucine plays a pivotal role in the amino acid-mediated activation of mTORC1. The activation of mTORC1 by amino acids is a two-step process. First, hydrophilic amino acids such as glycine and alanine "prime" the cells for mTORC1 stimulation. Following this priming, a hydrophobic "activating" amino acid, with leucine being the most potent, promotes mTORC1 activation.[1]

Activated mTORC1 phosphorylates several downstream targets, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 leads to an increase in the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Phosphorylated 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), allowing it to participate in the initiation of cap-dependent translation.

While direct evidence for Gly-Ala-Leu is limited, a study on the dipeptide Gly-Leu in chicken intestinal epithelial cells (IECs) demonstrated that it can significantly promote protein synthesis by activating the mTOR signaling pathway.[2] This suggests that small peptides containing leucine can be effectively transported into cells and elicit a biological response.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell GlyAlaLeu Glycyl-alanyl-leucine mTORC1 mTORC1 GlyAlaLeu->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation pS6K1 p-S6K1 ProteinSynthesis Protein Synthesis pS6K1->ProteinSynthesis p4EBP1 p-4E-BP1 eIF4E eIF4E p4EBP1->eIF4E Releases eIF4E->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Figure 1: Proposed mTOR signaling pathway activation by Glycyl-alanyl-leucine.

Quantitative Data

The following table summarizes the quantitative data from a study on the effects of Gly-Leu on the protein expression of key components of the mTOR signaling pathway in chicken intestinal epithelial cells. This data is presented as a proxy for the potential effects of Gly-Ala-Leu.

Treatment (20 nmol/l)p-mTOR Protein Expression (relative to control)p-S6K1 Protein Expression (relative to control)Reference
Glycine (Gly)Significantly IncreasedSignificantly Increased[2]
Glycyl-glycine (Gly-Gly)Significantly IncreasedSignificantly Increased[2]
Glycyl-leucine (Gly-Leu)Significantly IncreasedSignificantly Increased[2]

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to investigate the biological functions of Glycyl-alanyl-leucine, based on established protocols for similar small peptides.[2]

Cell Culture and Treatment
  • Cell Line: Chicken intestinal epithelial cells (IECs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: IECs are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with a medium containing Gly-Ala-Leu at the desired concentrations (e.g., 20 nmol/l). A control group without the peptide is also maintained. Cells are incubated for a specified period (e.g., 24 hours) before analysis.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed IECs in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Treat cells with varying concentrations of Gly-Ala-Leu for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for mTOR Pathway Activation
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K1, S6K1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Culture Culture Intestinal Epithelial Cells Treatment Treat with Gly-Ala-Leu (and controls) Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (mTOR Pathway) Treatment->WB MTT_Analysis Measure Absorbance & Calculate Viability MTT->MTT_Analysis WB_Analysis Detect & Quantify Protein Bands WB->WB_Analysis

Figure 2: General experimental workflow for investigating the biological effects of Gly-Ala-Leu.

Conclusion

Glycyl-alanyl-leucine is a tripeptide with potential biological activities primarily linked to the well-established roles of its constituent amino acids, particularly leucine. The activation of the mTOR signaling pathway, leading to enhanced protein synthesis and cell proliferation, is a key predicted function. While direct experimental evidence for Gly-Ala-Leu is currently scarce, studies on similar small peptides provide a strong foundation for future research. The experimental protocols outlined in this guide offer a robust framework for scientists and drug development professionals to investigate the specific biological functions of Gly-Ala-Leu and its potential therapeutic applications. Further in-depth studies are warranted to fully elucidate the signaling pathways and cellular responses modulated by this tripeptide.

References

An In-depth Technical Guide to the Structure and Conformation of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of the tripeptide H-Gly-Ala-Leu-OH. The content herein is curated to support research and development activities where the precise three-dimensional structure of peptides is of critical importance.

Core Structural and Conformational Data

The conformation of this compound has been elucidated through X-ray crystallography, revealing a near alpha-helical backbone structure in its crystalline zwitterionic form. The precise atomic arrangement is defined by a series of torsion angles along the peptide backbone (φ, ψ, ω) and within the amino acid side chains (χ).

Tabulated Crystallographic Data

The following tables summarize the key quantitative data derived from the crystal structure analysis of this compound. This data provides a foundational understanding of the peptide's preferred conformation in the solid state.

Residueφ (phi)ψ (psi)ω (omega)
Glycine--150.3°-171.9(5)°
Alanine-67.7°-38.9°-173.2(6)°
Leucine-72.2°-45.3°-
Table 1: Backbone Torsion Angles of this compound.[1]
Residueχ1 (chi1)χ2 (chi2)
Leucine-68.5(5)°-78.4(6)°, 159.10(5)°
Table 2: Side-Chain Torsion Angles for the Leucine Residue in this compound.[1]

Experimental Protocols for Conformational Analysis

The determination of a peptide's three-dimensional structure relies on sophisticated experimental techniques. The primary methods employed are X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformation.

X-ray Crystallography Protocol for this compound

The following protocol outlines the typical workflow for determining the crystal structure of a small peptide like this compound.

  • Peptide Synthesis and Purification: The tripeptide is synthesized using solid-phase or solution-phase peptide synthesis methods. Purity is paramount and is typically assessed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

  • Crystallization: Growing diffraction-quality crystals is a critical and often challenging step.

    • Screening: A common method is vapor diffusion in either hanging-drop or sitting-drop formats.[2] A variety of crystallization screens are tested, varying parameters such as pH, temperature, peptide concentration, and the type and concentration of precipitants (e.g., salts, polymers).[2][3][4]

    • Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction. For small peptides, slow evaporation of a saturated solution is also a widely used technique.[5]

  • X-ray Diffraction Data Collection:

    • A single crystal is mounted on a goniometer and cryo-cooled to minimize radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement:

    • The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods for small molecules like tripeptides.[6] This yields an initial electron density map.

    • A molecular model of this compound is built into the electron density map.

    • The model is refined against the experimental data to improve the fit and finalize the atomic coordinates. For the known structure of this compound, refinement was carried out to an R index of 0.05.[1]

NMR Spectroscopy Protocol for Solution Conformation

NMR spectroscopy provides insight into the conformational ensemble of a peptide in solution.

  • Sample Preparation: The peptide is dissolved in a suitable solvent, often water (D₂O to suppress the water signal) or a buffered aqueous solution, to mimic physiological conditions.

  • 1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed:

    • 1D ¹H NMR: Provides initial information on the chemical environment of protons.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for structure calculation.[7]

  • Data Analysis and Structure Calculation:

    • Resonance assignment is performed to identify all proton signals.

    • NOE cross-peaks are integrated to derive interproton distance restraints.

    • Dihedral angle restraints can be estimated from coupling constants (e.g., ³J(HN,Hα) relates to the φ angle).

    • Computational methods, such as molecular dynamics simulations or distance geometry algorithms, are used to generate a family of structures consistent with the experimental restraints.[7][8] The resulting ensemble represents the conformational flexibility of the peptide in solution.

Visualized Workflows and Relationships

Experimental Workflow for Peptide Conformational Analysis

The following diagram illustrates the general workflow for determining the three-dimensional structure of a peptide.

G cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis Peptide Synthesis & Purification Peptide Synthesis & Purification Crystallization Crystallization Peptide Synthesis & Purification->Crystallization High Purity Sample NMR Sample Preparation NMR Sample Preparation Peptide Synthesis & Purification->NMR Sample Preparation High Purity Sample X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Single Crystal Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Diffraction Pattern 3D Structure (Solid State) 3D Structure (Solid State) Structure Solution & Refinement->3D Structure (Solid State) Electron Density Map NMR Data Acquisition NMR Data Acquisition NMR Sample Preparation->NMR Data Acquisition Dissolved Peptide Data Analysis & Structure Calculation Data Analysis & Structure Calculation NMR Data Acquisition->Data Analysis & Structure Calculation Spectra (NOESY, TOCSY) Conformational Ensemble (Solution) Conformational Ensemble (Solution) Data Analysis & Structure Calculation->Conformational Ensemble (Solution) Distance & Angle Restraints

Caption: Workflow for Peptide Structure Determination.

Biological Context and Signaling

Currently, there is no specific signaling pathway directly attributed to the tripeptide this compound in the scientific literature. However, its constituent amino acid, Leucine, is a well-established signaling molecule, particularly in the context of protein synthesis and cell growth.

Leucine and the mTOR Signaling Pathway

Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[9] The activation of mTOR by leucine, and other growth signals, leads to the phosphorylation of downstream effectors that promote protein synthesis.[9][10]

The diagram below illustrates a simplified overview of the mTOR signaling pathway, highlighting the role of Leucine.

G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits Inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits

Caption: Simplified mTOR Signaling Pathway.

References

Predicted Bioactivity of Gly-Ala-Leu Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Ala-Leu, composed of glycine, alanine, and leucine, is a subject of growing interest in the field of bioactive peptides. While direct experimental data on this specific sequence is limited, its constituent amino acids, particularly the hydrophobic nature of alanine and leucine, and the presence of leucine at the C-terminus, suggest a strong potential for several bioactivities. This technical guide consolidates the predicted biological activities of Gly-Ala-Leu, outlines detailed experimental protocols for their validation, and visualizes relevant signaling pathways and experimental workflows. The primary predicted activities include antihypertensive (angiotensin-converting enzyme inhibition), antioxidant, and anticancer effects. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of the Gly-Ala-Leu peptide.

Predicted Bioactivities and Rationale

The bioactivity of a peptide is significantly influenced by its amino acid composition and sequence. The Gly-Ala-Leu peptide possesses characteristics that are commonly associated with specific biological functions.

  • Antihypertensive Activity (ACE Inhibition): The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with angiotensin-converting enzyme (ACE) playing a key role in the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Peptides that can inhibit ACE are therefore valuable candidates for antihypertensive agents. The presence of hydrophobic amino acids, such as Alanine and Leucine, is a known feature of many ACE-inhibitory peptides.[1] Furthermore, the presence of a hydrophobic amino acid, particularly Leucine, at the C-terminal end of a peptide has been shown to enhance its ACE-inhibitory effects.[1]

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Peptides with antioxidant properties can scavenge free radicals and chelate pro-oxidative metals. The hydrophobic nature of the amino acids in Gly-Ala-Leu suggests potential antioxidant activity, as hydrophobicity can facilitate interaction with lipid-soluble free radicals.[2]

  • Anticancer Activity: Certain short peptides have demonstrated cytotoxic effects against cancer cells. The mechanisms often involve disruption of the cancer cell membrane, which is facilitated by the peptide's amphiphilicity and hydrophobicity. While the specific anticancer potential of Gly-Ala-Leu is yet to be determined, peptides containing Leucine and Alanine have been investigated for their anticancer properties.[3]

  • mTOR Signaling Pathway Modulation: Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6][7] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. By potentially activating mTORC1, Gly-Ala-Leu could influence these fundamental cellular processes.

Quantitative Data Summary (Predicted)

Bioactivity AssayEndpointPredicted Outcome for Gly-Ala-LeuReference CompoundReference IC50/EC50
ACE InhibitionIC50To be determined (µM)Captopril~0.02 µM
DPPH Radical ScavengingIC50To be determined (mg/mL)Ascorbic Acid~0.005 mg/mL
Hydroxyl Radical ScavengingIC50To be determined (mg/mL)MannitolVariable
MTT Cytotoxicity (e.g., HeLa cells)IC50To be determined (µM)Doxorubicin~0.1 µM

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the predicted bioactivities of the Gly-Ala-Leu peptide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from the method of Cushman and Cheung.[8]

Materials:

  • Gly-Ala-Leu peptide

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (100 mM, pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare a stock solution of the Gly-Ala-Leu peptide in deionized water. Create a series of dilutions to determine the IC50 value.

  • In a microcentrifuge tube, pre-incubate 20 µL of the peptide solution with 30 µL of ACE solution (0.04 U/mL in borate buffer) for 10 minutes at 37°C.[9]

  • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate (5 mM in borate buffer).[9]

  • Incubate the mixture for 60 minutes at 37°C.[9]

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully collect 1 mL of the upper ethyl acetate layer and evaporate it to dryness in a vacuum centrifuge or by heating at 95°C for 10 minutes.

  • Re-dissolve the dried HA in 1 mL of deionized water.

  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • A blank is prepared by replacing the ACE solution with buffer, and a control is prepared by replacing the peptide solution with buffer.

  • The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the peptide.

  • The IC50 value (the concentration of peptide required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the peptide concentration.

DPPH Radical Scavenging Assay

This protocol is based on the widely used method for determining antioxidant activity.[10][11][12]

Materials:

  • Gly-Ala-Leu peptide

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of the Gly-Ala-Leu peptide in methanol. Create a series of dilutions.

  • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate or cuvettes, mix 100 µL of the peptide solution with 100 µL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • A control is prepared using 100 µL of methanol instead of the peptide solution.

  • The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide.

  • The IC50 value is determined from a plot of scavenging activity against peptide concentration.

MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[13][14][15]

Materials:

  • Gly-Ala-Leu peptide

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the Gly-Ala-Leu peptide in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: Cell Viability (%) = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the peptide and A_control is the absorbance of the untreated cells.

  • The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is determined from a dose-response curve.

Visualization of Pathways and Workflows

Predicted Signaling Pathway: mTOR Activation

Given the presence of Leucine, the Gly-Ala-Leu peptide is predicted to activate the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.

mTOR_Pathway GAL Gly-Ala-Leu AminoAcidTransporter Amino Acid Transporter GAL->AminoAcidTransporter Enters Cell Ragulator Ragulator AminoAcidTransporter->Ragulator Activates RagA_B RagA/B-GTP Ragulator->RagA_B mTORC1 mTORC1 RagA_B->mTORC1 Recruits & Activates RagC_D RagC/D-GDP RagC_D->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4E_BP1->ProteinSynthesis Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Predicted activation of the mTORC1 signaling pathway by Gly-Ala-Leu.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the comprehensive screening of the bioactivities of the Gly-Ala-Leu peptide.

Experimental_Workflow Peptide_Synthesis Gly-Ala-Leu Peptide Synthesis In_Silico_Prediction In Silico Bioactivity Prediction (e.g., BIOPEP) Peptide_Synthesis->In_Silico_Prediction Antihypertensive_Screening Antihypertensive Screening In_Silico_Prediction->Antihypertensive_Screening Antioxidant_Screening Antioxidant Screening In_Silico_Prediction->Antioxidant_Screening Anticancer_Screening Anticancer Screening In_Silico_Prediction->Anticancer_Screening ACE_Assay ACE Inhibition Assay Antihypertensive_Screening->ACE_Assay DPPH_Assay DPPH Assay Antioxidant_Screening->DPPH_Assay Hydroxyl_Assay Hydroxyl Radical Scavenging Assay Antioxidant_Screening->Hydroxyl_Assay MTT_Assay MTT Cytotoxicity Assay Anticancer_Screening->MTT_Assay Data_Analysis Data Analysis & IC50 Determination ACE_Assay->Data_Analysis DPPH_Assay->Data_Analysis Hydroxyl_Assay->Data_Analysis MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

Caption: A comprehensive workflow for screening the bioactivity of Gly-Ala-Leu.

In Silico Prediction Workflow

Bioinformatic tools are invaluable for the initial prediction of peptide bioactivity, guiding subsequent experimental validation.

In_Silico_Workflow Input_Sequence Input Peptide Sequence (Gly-Ala-Leu) Database_Screening Database Screening (e.g., BIOPEP-UWM) Input_Sequence->Database_Screening Activity_Prediction Bioactivity Prediction (e.g., PepRank) Input_Sequence->Activity_Prediction ACE_Inhibitory Predicted ACE Inhibitory Activity Database_Screening->ACE_Inhibitory Antioxidant Predicted Antioxidant Activity Database_Screening->Antioxidant Anticancer Predicted Anticancer Activity Database_Screening->Anticancer Toxicity_Prediction Toxicity Prediction (e.g., ToxinPred) Activity_Prediction->Toxicity_Prediction Safe_Candidate Potentially Safe Bioactive Candidate Toxicity_Prediction->Safe_Candidate ACE_Inhibitory->Safe_Candidate Antioxidant->Safe_Candidate Anticancer->Safe_Candidate

Caption: Workflow for the in silico prediction of Gly-Ala-Leu bioactivity.

Conclusion

The tripeptide Gly-Ala-Leu holds significant, albeit predicted, potential as a bioactive agent with possible applications in the management of hypertension, oxidative stress, and cancer. The structural characteristics of its constituent amino acids provide a strong theoretical basis for these activities. This guide provides the necessary framework for researchers to systematically investigate these predictions through established in vitro assays. The successful experimental validation of the bioactivities of Gly-Ala-Leu would pave the way for further preclinical and clinical studies to explore its therapeutic utility.

References

An In-depth Technical Guide to H-Gly-Ala-Leu-OH: From Synthesis to Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the tripeptide H-Gly-Ala-Leu-OH, also known as Glycyl-L-alanyl-L-leucine. While a singular, documented "discovery" of this specific peptide is not prominent in scientific literature, its existence is a direct result of the foundational advancements in peptide chemistry. This guide will delve into the historical context of its chemical class, detail its physicochemical properties, outline modern synthetic and analytical protocols, and explore its potential biological relevance based on studies of its constituent amino acids and related peptides.

I. Historical Context: The Dawn of Peptide Synthesis

The history of this compound is intrinsically linked to the broader history of peptide science. The early 20th century saw pioneering work in understanding the nature of proteins as polymers of amino acids linked by peptide bonds. Key milestones that paved the way for the synthesis of peptides like this compound include:

  • 1800s: The discovery and isolation of the constituent amino acids: Glycine, Alanine, and Leucine. Leucine was isolated from cheese in 1819, and its synthesis was achieved in a laboratory setting in 1891.[1]

  • Early 1900s: Emil Fischer's groundbreaking work on the peptide bond and the synthesis of the first dipeptide, glycyl-glycine. This laid the groundwork for systematically building longer peptide chains.

  • 1950s: The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a revolutionary technique that automated and simplified the process of creating peptides with specific sequences. It is highly probable that this compound was first synthesized as a model peptide or as part of a larger sequence during the exploration and refinement of these synthetic methodologies.

While not a naturally occurring peptide with a well-documented history of traditional use, its components are fundamental to human nutrition and metabolism.[2] Modern interest in such short-chain peptides lies in their potential for enhanced absorption and bioavailability compared to individual amino acids, making them relevant in clinical nutrition and sports supplementation.[2]

II. Physicochemical Properties

The fundamental properties of this compound are well-characterized, providing a baseline for its handling and analysis.

PropertyValueSource
Molecular Formula C11H21N3O4PubChem
Molecular Weight 259.30 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acidPubChem
CAS Number 22849-49-6ChemicalBook
ChEBI ID CHEBI:163426ChemicalBook
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNPubChem

III. Experimental Protocols

The synthesis and characterization of this compound are now standard procedures in peptide chemistry laboratories. The following protocols outline a typical workflow.

Solid-phase peptide synthesis is the most common method for producing peptides of defined sequences. The process involves covalently attaching the C-terminal amino acid to an insoluble resin support and then sequentially adding the subsequent amino acids.

1. Resin Preparation and First Amino Acid Coupling:

  • Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Leu-OH. If starting with a bare resin, the first amino acid (Leucine) is coupled to the resin. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus.

2. Deprotection:

  • The Fmoc protecting group on the α-amine of Leucine is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF). This exposes the free amine for the next coupling step.

3. Second Amino Acid Coupling (Alanine):

  • The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
  • The activated Fmoc-Ala-OH is then added to the resin, and the coupling reaction is allowed to proceed, forming the peptide bond between Alanine and Leucine.

4. Repetition for the Third Amino Acid (Glycine):

  • The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Gly-OH.

5. Cleavage and Final Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin support, and any side-chain protecting groups (not necessary for Gly, Ala, Leu) are removed simultaneously. This is typically achieved using a strong acidic cocktail, such as trifluoroacetic acid (TFA) with scavengers.

6. Purification and Characterization:

  • The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • The identity and purity of the final this compound product are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom, confirming the structure and sequence of the peptide. The expected 1H NMR spectrum would show characteristic chemical shifts for the protons in the glycine, alanine, and leucine residues.

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final peptide product.

IV. Potential Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activity of this compound are limited, research on its constituent amino acids and related small peptides provides insights into its potential roles. Leucine, in particular, is a key signaling molecule in metabolic pathways.

Leucine is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Studies on dipeptides containing glycine and leucine have shown that they can also stimulate the mTOR pathway. For instance, Gly-Leu has been found to promote the expression of mTOR and its downstream signaling molecules S6K1 and 4EBP1, suggesting a role in stimulating protein synthesis in intestinal epithelial cells.[3] It is plausible that this compound, containing both glycine and leucine, could act as a signaling molecule to modulate this pathway.

mTOR_Signaling_Pathway Nutrients Nutrients (e.g., Amino Acids like Leucine) mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by nutrients like leucine.

  • Nutrient Absorption: Small peptides can be absorbed more efficiently than free amino acids in the intestine through peptide transporters like PEPT1. This suggests that this compound could be a vehicle for delivering its constituent amino acids.

  • Enzyme Substrate: Tripeptides can serve as substrates for various peptidases. For example, H-Leu-Gly-Gly-OH is used as a substrate to characterize tripeptide aminopeptidase.[4] this compound could similarly be a substrate for peptidases, playing a role in protein turnover and metabolism.

V. Experimental and Logical Workflows

The synthesis and analysis of this compound follow a structured workflow, as do the investigations into its biological activity.

Peptide_Synthesis_Workflow start Start: Sequence Design (Gly-Ala-Leu) spps Solid-Phase Peptide Synthesis start->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, NMR) purification->characterization bio_assay Biological Assays (e.g., Cell Culture) characterization->bio_assay end End: Characterized Peptide characterization->end data_analysis Data Analysis bio_assay->data_analysis data_analysis->end

Caption: Standard workflow for the synthesis and characterization of a peptide.

VI. Conclusion and Future Directions

This compound, a simple tripeptide, serves as an excellent model for understanding the fundamental principles of peptide chemistry and biology. While its specific biological functions are not yet extensively documented, its composition suggests a potential role in metabolic regulation, particularly through the mTOR pathway, due to its leucine content. Future research could focus on:

  • Direct Biological Assays: Investigating the direct effects of this compound on cellular signaling pathways, such as mTOR, in various cell types.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the tripeptide to understand its bioavailability.

  • Therapeutic Potential: Exploring whether this compound or its derivatives could be used in nutritional supplements or as therapeutic agents, for example, in conditions related to muscle protein synthesis or metabolic disorders.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and life sciences, highlighting both the established knowledge and the avenues for future investigation.

References

The Pivotal Role of N-Terminal Glycine in the Function of H-Gly-Ala-Leu-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the structural and potential functional significance of the N-terminal glycine residue in the tripeptide H-Gly-Ala-Leu-OH (Gly-Ala-Leu). Due to the limited direct research on the specific biological functions of this tripeptide, this document provides a comprehensive overview based on its structural properties, the known roles of its constituent amino acids, and the activities of structurally similar peptides. It further outlines detailed experimental protocols and proposes signaling pathways to guide future research in elucidating the precise function of this compound.

Introduction: The Enigmatic Function of this compound

The tripeptide this compound is a simple peptide composed of glycine, alanine, and leucine. While its constituent amino acids are fundamental to countless biological processes, the specific, independent biological role of this tripeptide remains largely uncharacterized in publicly available literature. However, the unique properties of its N-terminal glycine suggest a significant influence on the peptide's overall conformation and potential bioactivity.

Glycine, being the simplest amino acid with a single hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone.[1] This flexibility can be critical for the peptide's ability to interact with and bind to biological targets such as receptors or enzymes. This guide will delve into the known structural aspects of Gly-Ala-Leu and extrapolate potential functions based on related peptides, providing a foundational framework for future investigation.

Structural Characteristics of Gly-Ala-Leu

The primary sequence of a peptide is the principal determinant of its biological function. In the case of Gly-Ala-Leu, the arrangement of a flexible N-terminal glycine, followed by the small, non-polar alanine, and the bulky, hydrophobic leucine at the C-terminus creates a unique structural entity.

Crystallographic studies of Gly-L-Ala-L-Leu have revealed that the tripeptide adopts a near alpha-helical backbone conformation in its crystalline state.[2] This helical turn is stabilized by a water molecule that bridges the N-terminal amino group and the C-terminal carboxyl group.[2] This inherent conformational preference could play a crucial role in its interaction with biological macromolecules.

The Functional Significance of the N-Terminal Glycine

The N-terminal amino acid of a peptide is a key determinant of its stability and biological activity. The presence of glycine at this position in this compound has several important implications:

  • Conformational Flexibility: As mentioned, glycine's lack of a side chain allows for a much wider range of dihedral angles (phi and psi) compared to other amino acids.[1] This flexibility can be advantageous for receptor binding, allowing the peptide to adopt an optimal conformation to fit into a binding pocket.

  • Resistance to Degradation: The N-terminal residue can influence a peptide's susceptibility to degradation by aminopeptidases. While specific data for Gly-Ala-Leu is unavailable, the nature of the N-terminal amino acid is a critical factor in its metabolic fate.

  • Interaction with Receptors: The small size of the glycine residue minimizes steric hindrance, potentially allowing the rest of the peptide (Ala-Leu) to engage more effectively with a target receptor.

Potential Biological Functions: An Extrapolation from Related Peptides

While the function of this compound is not yet defined, the activities of its constituent amino acids and structurally similar peptides offer clues to its potential roles.

  • Leucine and mTOR Signaling: Leucine is a well-known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3]

  • Gly-Leu and Neuromodulation: Studies on the dipeptide Gly-Leu have shown that it can promote the proliferation and protein synthesis of chicken intestinal epithelial cells by activating the mTOR signaling pathway.[4] Furthermore, the isomeric dipeptide Leu-Gly has been found to raise accumbal dopamine levels in rats, suggesting a potential role in neurotransmission.[5]

Based on this, it is plausible that this compound could function as a signaling molecule, potentially modulating cell growth, metabolism, or neuronal activity. The N-terminal glycine could be critical for its transport across cell membranes or for its specific interaction with a yet-to-be-identified receptor.

Proposed Experimental Workflows for Functional Characterization

To elucidate the function of this compound, a systematic experimental approach is required. Below are detailed protocols for key experiments.

Receptor Binding Assays

A primary step is to identify potential receptors for this compound. A common approach is to use radiolabeled peptide in binding assays with various cell lines or tissue homogenates.

Experimental Protocol: Radioligand Binding Assay

  • Peptide Synthesis: Synthesize this compound and a radiolabeled version (e.g., with ³H or ¹²⁵I).

  • Cell Culture: Culture various cell lines of interest (e.g., neuronal cells, intestinal epithelial cells, hepatocytes).

  • Membrane Preparation: Homogenize cells or tissues and isolate the membrane fraction by centrifugation.

  • Binding Assay:

    • Incubate the membrane preparation with increasing concentrations of the radiolabeled peptide.

    • In parallel, run a competition assay by co-incubating with a fixed concentration of radiolabeled peptide and increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand by filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the binding affinity (Kd) and the density of binding sites (Bmax) using Scatchard analysis.

Cell-Based Functional Assays

Based on the potential roles extrapolated from related peptides, functional assays can be designed to investigate the effect of this compound on specific cellular processes.

Experimental Protocol: mTOR Signaling Activation Assay

  • Cell Culture: Culture a relevant cell line, such as intestinal epithelial cells (e.g., Caco-2).

  • Peptide Treatment: Treat the cells with varying concentrations of this compound for different time points. A scrambled peptide control (e.g., Ala-Leu-Gly) should be used to ensure sequence specificity.[6]

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated forms of key mTOR pathway proteins (e.g., p-mTOR, p-S6K1, p-4EBP1) and total protein levels as controls.

    • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

  • Data Analysis: Quantify the band intensities to determine the fold-change in protein phosphorylation upon peptide treatment.

In Vivo Studies

To understand the physiological relevance of this compound, in vivo studies in animal models are essential.

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Levels

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the nucleus accumbens).

  • Peptide Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.

  • Microdialysis Sampling: Collect dialysate samples at regular intervals before and after peptide administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter levels (e.g., dopamine, serotonin) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-injection levels.

Proposed Signaling Pathways and Logical Relationships

Based on the functions of related peptides, we can propose hypothetical signaling pathways that this compound might modulate.

G Proposed mTOR Signaling Pathway for this compound GAL This compound Receptor Putative Receptor GAL->Receptor Binding PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotion FourEBP1->Protein_Synthesis Inhibition (relieved) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Proposed mTOR signaling pathway activated by this compound.

G Hypothetical Experimental Workflow for Functional Characterization Start Start: this compound ReceptorScreening Receptor Binding Assays (Radioligand Binding) Start->ReceptorScreening IdentifyReceptor Identify Putative Receptor(s) ReceptorScreening->IdentifyReceptor IdentifyReceptor->Start No, Re-evaluate FunctionalAssay Cell-Based Functional Assays (e.g., mTOR signaling, cAMP assay) IdentifyReceptor->FunctionalAssay Yes ConfirmActivity Confirm In Vitro Activity FunctionalAssay->ConfirmActivity ConfirmActivity->ReceptorScreening No, Re-evaluate InVivoStudy In Vivo Animal Studies (e.g., Microdialysis) ConfirmActivity->InVivoStudy Yes ElucidateFunction Elucidate Physiological Function InVivoStudy->ElucidateFunction

References

An In-depth Technical Guide on the Contribution of Alanine to Tripeptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein sciences, stability is a critical attribute that dictates the efficacy, shelf-life, and overall viability of therapeutic candidates and research tools. The constituent amino acids of a peptide chain are the fundamental determinants of its structural integrity and resistance to degradation. Among these, alanine, with its simple methyl side chain, plays a pivotal yet complex role in conferring stability. This technical guide provides a comprehensive overview of the contribution of alanine to the stability of tripeptides, offering quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows to aid researchers in drug development and molecular biology.

Alanine is a non-polar, aliphatic α-amino acid, and its structural simplicity allows for tight packing within protein interiors.[1] Its small, hydrophobic nature contributes to the compact folding of proteins and it is frequently found in alpha-helices.[1] The inherent conformational preferences of alanine, particularly its propensity to adopt helical structures, can significantly influence the secondary structure and, consequently, the stability of a peptide.[2] This guide will delve into the nuances of how alanine's presence in a tripeptide sequence impacts its thermodynamic stability and susceptibility to degradation.

The Role of Alanine in Peptide Structure and Stability

Alanine's contribution to peptide stability is multifaceted, stemming from its unique physicochemical properties:

  • Hydrophobicity and van der Waals Interactions: The methyl side chain of alanine, though small, is hydrophobic. In aqueous environments, the hydrophobic effect drives the peptide to adopt conformations that sequester non-polar residues like alanine away from water, which can lead to more compact and stable structures. Furthermore, van der Waals interactions involving the methyl group contribute to the overall stabilization energy.[3]

  • Secondary Structure Propensity: Alanine is known to be a strong helix-former.[4] Its presence in a peptide sequence can induce and stabilize α-helical conformations. This is partly because the small methyl side chain does not sterically hinder the formation of the helical backbone and has a low entropic cost upon folding into a helix.[4] While tripeptides are too short to form stable α-helices on their own, the intrinsic helical propensity of alanine can influence the local conformation and contribute to a more ordered and stable structure.

  • Minimal Steric Hindrance: The small size of the alanine side chain allows for greater conformational flexibility of the peptide backbone compared to bulkier residues. This can be advantageous in allowing the peptide to adopt its most stable conformation with minimal steric strain.

Quantitative Analysis of Alanine's Contribution to Stability

Quantifying the stabilizing effect of alanine often involves substituting other amino acids with alanine and measuring the change in thermodynamic stability. This technique, known as alanine scanning mutagenesis, is a powerful tool for determining the contribution of individual residues to the stability and function of a protein or peptide.[5][6] The change in Gibbs free energy of unfolding (ΔΔG) upon mutation to alanine provides a quantitative measure of the original residue's contribution. A positive ΔΔG value upon mutation to alanine indicates that the original residue was stabilizing.

While comprehensive thermodynamic data for a wide range of tripeptides is dispersed throughout the literature, the following table summarizes representative data and illustrates the principles of how alanine's position and neighboring residues can influence stability. The data is derived from studies on longer peptides and proteins, and the ΔΔG values represent the change in stability upon mutating the original residue to alanine.

Original Peptide/PositionMutant PeptideΔΔG (kcal/mol)InterpretationReference
Amyloid-β (1-40) CoreAlanine Scan~1.0Alanine replacement in the hydrophobic core generally leads to destabilization, highlighting the importance of specific side-chain packing.[7]
Human Prion Protein (F175A)Phe to AlaDestabilizingThe mutation destabilizes the protein, primarily due to the loss of van der Waals interactions.[3]
Human Prion Protein (V180A)Val to AlaDestabilizingDestabilization is attributed to the loss of van der Waals interactions from residues near the mutation site.[3]
Human Growth Hormone InterfaceAlanine ScanVariesSeven side chains were identified as significantly contributing to the binding interaction, with alanine substitution leading to a loss of binding free energy.[8]
Human Transthyretin (H88A)His to Ala-1.84 ± 0.86The H88A mutant is more stable than the wild type, with stabilization arising from favorable electrostatic interactions.[9]

Note: This table is illustrative. The precise ΔΔG for a specific tripeptide will depend on its sequence and the experimental conditions.

Experimental Protocols for Assessing Tripeptide Stability

A thorough assessment of tripeptide stability requires a combination of techniques to probe conformational changes, degradation, and thermodynamic parameters.

Peptide Synthesis and Purification
  • Protocol:

    • Synthesis: Tripeptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10]

    • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[10]

    • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[11]

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is used to assess the secondary structure content of the tripeptide and its conformational stability as a function of temperature.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD analysis is typically in the range of 50-100 µM.

    • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm. The path length of the cuvette is typically 1 mm.

    • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C).

    • Thermal Denaturation: To assess thermal stability, record CD spectra at increasing temperatures (e.g., from 25 °C to 95 °C in 5 °C increments). The change in the CD signal at a specific wavelength (e.g., 222 nm) can be monitored to determine the melting temperature (Tm).

RP-HPLC for Stability and Degradation Studies

RP-HPLC is a robust method for quantifying the amount of intact peptide over time under various stress conditions.

  • Protocol:

    • Sample Incubation: Incubate the tripeptide solution (e.g., 1 mg/mL in a relevant buffer or biological matrix like human plasma) under desired stress conditions (e.g., 37 °C, acidic pH, basic pH, oxidative stress).[12][13]

    • Time Points: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Sample Quenching: Stop the degradation reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile) and flash-freezing or placing on ice.

    • Analysis: Analyze the samples by RP-HPLC. The percentage of remaining intact peptide is determined by integrating the peak area of the peptide at each time point relative to the initial time point.

    • Half-life Calculation: The degradation kinetics and the half-life (t1/2) of the peptide can be calculated from the time-dependent decrease in the intact peptide concentration.

Mass Spectrometry for Identification of Degradation Products

Mass spectrometry is employed to identify the cleavage sites and modifications that occur during peptide degradation.

  • Protocol:

    • Sample Preparation: The samples from the RP-HPLC stability study can be used. Alternatively, the peptide can be incubated under stress conditions and directly analyzed.

    • LC-MS/MS Analysis: Introduce the sample into a mass spectrometer coupled with a liquid chromatography system (LC-MS).

    • Data Acquisition: Acquire full scan MS spectra to identify the molecular weights of the parent peptide and its degradation products.

    • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the detected degradation products to determine their amino acid sequences and identify the specific sites of cleavage or modification.

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important concepts and experimental workflows discussed in this guide.

Caption: Chemical structure of Alanine.

Alanine_Scanning_Workflow start Start with a wild-type tripeptide mutate Systematically mutate each residue to Alanine start->mutate express Synthesize and purify mutant peptides mutate->express analyze Assess stability of each mutant (e.g., CD, HPLC) express->analyze compare Compare stability of mutants to wild-type analyze->compare determine Determine the contribution of the original residue to stability compare->determine Stability_Factors center Tripeptide Stability hydrophobicity Hydrophobic Effect (Alanine's Methyl Group) center->hydrophobicity vdw van der Waals Interactions center->vdw helix Secondary Structure Propensity (α-helix) center->helix steric Minimal Steric Hindrance center->steric

References

The Pivotal Role of Leucine in the Bioactivity of H-Gly-Ala-Leu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical importance of the C-terminal leucine residue in the bioactivity of the tripeptide H-Gly-Ala-Leu-OH. The document outlines the molecular mechanisms, experimental protocols, and structure-activity relationships that underscore the significance of leucine in mediating the peptide's biological effects, primarily focusing on its role in stimulating muscle protein synthesis through the mTOR signaling pathway.

Introduction: The Significance of Leucine in Bioactive Peptides

Short-chain peptides are increasingly recognized for their therapeutic potential. The tripeptide this compound, a simple sequence of glycine, alanine, and leucine, has garnered interest for its potential role in cellular metabolism and growth. The constituent amino acids, particularly the branched-chain amino acid (BCAA) leucine, are known to be potent signaling molecules. This guide focuses on the indispensable role of the leucine residue in the bioactivity of this tripeptide. Leucine is unique among amino acids for its robust activation of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. Understanding the precise contribution of leucine within the this compound structure is paramount for the design of novel peptide-based therapeutics targeting muscle atrophy, metabolic disorders, and age-related sarcopenia.

Quantitative Bioactivity Data

While specific comparative studies on this compound and its direct analogs are limited in publicly available literature, the following tables summarize the well-established effects of leucine supplementation on key markers of muscle protein synthesis. This data provides a foundational understanding of the quantitative impact expected from a leucine-containing peptide.

Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis (MPS)

ParameterConditionLeucine SupplementationControl (Placebo/No Leucine)Fold ChangeReference
Muscle Protein Fractional Synthetic Rate (FSR)Post-absorptive (Older Adults)0.074 ± 0.007 %/h0.063 ± 0.004 %/h~1.17
Muscle Protein Fractional Synthetic Rate (FSR)Post-prandial (Older Adults)0.10 ± 0.007 %/h0.075 ± 0.006 %/h~1.33
mTOR Phosphorylation (Ser2448)Post-absorptive (Older Adults)IncreasedBaselineSignificant Increase
p70S6K1 Phosphorylation (Thr389)Post-absorptive (Older Adults)IncreasedBaselineSignificant Increase
4E-BP1 Phosphorylation (Thr37/46)Post-absorptive (Older Adults)IncreasedBaselineSignificant Increase

Table 2: Comparative Effect of Essential Amino Acid (EAA) Mixtures with Varying Leucine Content on Muscle Protein Synthesis

ParameterEAA Mixture (10g total)ResultReference
Muscle Protein Synthesis (MPS)1.8g Leucine (CTRL)Significant increase from baseline
Muscle Protein Synthesis (MPS)3.5g Leucine (LEU)Significant increase from baseline (no significant difference from CTRL)
Muscle Protein Breakdown (MPB)1.8g Leucine (CTRL)No significant change
Muscle Protein Breakdown (MPB)3.5g Leucine (LEU)Significant decrease at 60 min post-ingestion
Net Muscle Protein Balance1.8g Leucine (CTRL)Improved
Net Muscle Protein Balance3.5g Leucine (LEU)Improved

Signaling Pathways Modulated by Leucine

The primary mechanism by which leucine, and by extension this compound, exerts its bioactivity is through the activation of the mTOR signaling pathway. This pathway is a master regulator of protein synthesis.

mTOR_Signaling_Pathway cluster_legend Legend Leucine This compound (Leucine) Sestrin2 Sestrin2 Leucine->Sestrin2 Binds & inhibits GATOR2 GATOR2 Sestrin2->GATOR2 Inhibition of inhibition GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 Inhibits Rag_GTP RagA/B-GTP (Active) GATOR1->Rag_GTP Promotes hydrolysis Rag_GDP RagA/B-GDP (Inactive) Rag_GDP->Rag_GTP GEF activity mTORC1 mTORC1 Rag_GTP->mTORC1 Recruits to Lysosome Lysosome Lysosomal Surface mTORC1->Lysosome p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates & activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates & inactivates Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis Promotes eIF4E eIF4E eIF4E_BP1->eIF4E Sequesters eIF4E->Protein_Synthesis Promotes Activation Activation Inhibition Inhibition Signaling_Molecule Signaling Molecule Key_Effector Key Effector

Caption: Leucine-mediated mTORC1 signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard manual Fmoc-based solid-phase synthesis approach.

SPPS_Workflow start Start resin_prep Resin Swelling (e.g., Rink Amide Resin in DMF) start->resin_prep deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection1 coupling_Leu Couple Fmoc-Leu-OH (HBTU/DIPEA in DMF) deprotection1->coupling_Leu wash1 Wash (DMF, DCM, IPA) coupling_Leu->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_Ala Couple Fmoc-Ala-OH deprotection2->coupling_Ala wash2 Wash coupling_Ala->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling_Gly Couple Fmoc-Gly-OH deprotection3->coupling_Gly wash3 Wash coupling_Gly->wash3 final_deprotection Final Fmoc Deprotection wash3->final_deprotection cleavage Cleavage from Resin (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Steps:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, isopropanol (IPA), and dichloromethane (DCM).

  • Amino Acid Coupling (Leucine): Activate Fmoc-Leu-OH (3 equivalents) with HBTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as described in step 2.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for Fmoc-Ala-OH and then for Fmoc-Gly-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

In Vitro Bioassay: mTOR Pathway Activation in C2C12 Myotubes

This protocol describes how to assess the bioactivity of this compound by measuring the phosphorylation of key downstream targets of mTOR in a muscle cell line.

Bioassay_Workflow cell_culture C2C12 Myoblast Culture (DMEM, 10% FBS) differentiation Differentiation to Myotubes (DMEM, 2% Horse Serum) cell_culture->differentiation starvation Serum Starvation (Amino Acid-Free Medium) differentiation->starvation treatment Peptide Treatment (this compound and Analogs) starvation->treatment lysis Cell Lysis (RIPA Buffer with Inhibitors) treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western_blot Western Blot Analysis (p-mTOR, p-p70S6K1, p-4E-BP1) protein_quant->western_blot analysis Densitometry and Statistical Analysis western_blot->analysis

Caption: In Vitro Bioassay Workflow.

Detailed Steps:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.

  • Serum Starvation: Before treatment, starve the myotubes in an amino acid-free medium for 2-4 hours to reduce basal mTOR activity.

  • Peptide Treatment: Treat the starved myotubes with varying concentrations of this compound, a leucine-substituted analog (e.g., H-Gly-Ala-Val-OH), and a negative control (e.g., H-Gly-Ala-Gly-OH) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membranes with primary antibodies against phosphorylated and total mTOR, p70S6K1, and 4E-BP1. Use a loading control like GAPDH or β-actin.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Structure-Activity Relationship: The Indispensable Nature of Leucine

The bioactivity of this compound is intrinsically linked to the physicochemical properties of its constituent amino acids. The C-terminal leucine residue is paramount for the peptide's ability to stimulate the mTOR pathway.

  • Hydrophobicity and Size: Leucine possesses a bulky, hydrophobic isobutyl side chain. This characteristic is crucial for its recognition by the leucine-binding protein Sestrin2, the upstream sensor in the mTORC1 activation pathway.

  • Branched-Chain Structure: The branched nature of leucine's side chain is a key determinant for its potent effect on protein synthesis, distinguishing it from other amino acids.

  • Impact of Substitution: Replacing leucine with an amino acid with a smaller or less hydrophobic side chain, such as valine or alanine, is expected to significantly diminish the peptide's bioactivity. A substitution with a non-branched chain amino acid would likely abrogate its specific mTOR-activating properties.

SAR_Concept Peptide This compound Glycine Alanine Leucine Leucine_Properties Leucine Properties Bulky Isobutyl Side Chain Hydrophobicity Branched Structure Peptide:f0->Leucine_Properties Possesses Substitution Leucine Substitution (e.g., Val, Ala, Gly) Peptide->Substitution If substituted mTOR_Activation mTORC1 Activation Leucine_Properties->mTOR_Activation Enables Bioactivity High Bioactivity (Protein Synthesis) mTOR_Activation->Bioactivity Reduced_Bioactivity Reduced/No Bioactivity Substitution->Reduced_Bioactivity

Caption: Structure-Activity Relationship of this compound.

Conclusion and Future Directions

The C-terminal leucine residue of this compound is not merely a structural component but the primary driver of its bioactivity, particularly in the context of muscle protein synthesis. Its unique ability to activate the mTORC1 signaling pathway underscores its importance. Future research should focus on obtaining direct comparative quantitative data for this compound and a series of its analogs with systematic substitutions at the C-terminus. Such studies will provide a more granular understanding of the structure-activity relationship and pave the way for the rational design of more potent and specific peptide-based therapeutics for a range of metabolic and muscle-wasting conditions. Furthermore, in vivo studies are necessary to confirm the translational potential of these findings.

In-Depth Technical Guide: Physicochemical Properties of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the fundamental physicochemical properties of the tripeptide H-Gly-Ala-Leu-OH, also known as Glycyl-alanyl-leucine. This information is critical for researchers and professionals engaged in drug development, proteomics, and various biochemical applications where precise characterization of peptides is essential.

Quantitative Data Summary

The molecular formula and weight are foundational parameters for a wide range of experimental and analytical procedures, including mass spectrometry, chromatography, and solution preparation. The table below summarizes these key quantitative data points for this compound.

ParameterValueReference
Molecular Formula C11H21N3O4[1][2]
Molecular Weight 259.30 g/mol [2][3]
CAS Number 22849-49-6[1][2]

Experimental Protocols

The determination of the molecular weight and formula of peptides like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the peptide in a suitable solvent, such as deionized water or a mild buffer, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration in the low µg/mL to ng/mL range using an appropriate solvent compatible with the ionization source, often a mixture of water and acetonitrile with a small percentage of formic acid to facilitate protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated using a standard calibration mixture to ensure high mass accuracy.

  • Ionization: The prepared sample is introduced into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for analyzing peptides as it minimizes fragmentation and primarily produces protonated molecular ions [M+H]+.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. For this compound, the expected m/z for the singly protonated ion ([M+H]+) would be approximately 260.16.

  • Data Analysis: The experimentally measured m/z value is used to determine the monoisotopic mass of the peptide. This experimental mass is then compared to the theoretical mass calculated from the elemental composition (C11H21N3O4) to confirm the identity and purity of the sample.

Methodology: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried, purified this compound peptide is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (typically around 900-1000°C) in the presence of a precise amount of oxygen. This process converts the elements within the peptide into simple gases (e.g., CO2, H2O, N2).

  • Gas Separation and Detection: The resulting gases are separated using a gas chromatography column and then quantified using a thermal conductivity detector.

  • Data Analysis: The percentages of carbon, hydrogen, and nitrogen in the sample are determined. These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula C11H21N3O4 to verify the elemental composition.

Visual Representations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of the tripeptide this compound, highlighting the sequence of the amino acid residues: Glycine, Alanine, and Leucine, connected by peptide bonds.

Structure of the tripeptide this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Gly-Ala-Leu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the core physicochemical characteristics of the tripeptide Glycyl-L-Alanyl-L-Leucine (Gly-Ala-Leu). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of a peptide are fundamental to its behavior in biological systems, influencing its solubility, stability, absorption, and interaction with molecular targets. For Gly-Ala-Leu, a combination of computed data for the isomeric tripeptide Ala-Gly-Leu from reliable databases and predictive models are utilized in the absence of direct experimental values for all parameters.

Table 1: Summary of Physicochemical Properties of Gly-Ala-Leu and its Isomer Ala-Gly-Leu

PropertyGly-Ala-Leu (Predicted/Estimated)Ala-Gly-Leu (Computed Data)[1]
Molecular Formula C₁₁H₂₁N₃O₄C₁₁H₂₁N₃O₄
Molecular Weight 259.30 g/mol 259.30 g/mol
Exact Mass 259.15320616 Da259.15320616 Da
Isoelectric Point (pI) ~5.65 (Predicted)Not Available
Lipophilicity (XLogP3) Not Available-2.9
Topological Polar Surface Area 117 Ų (Predicted)122 Ų
Hydrogen Bond Donors 3 (Predicted)3
Hydrogen Bond Acceptors 4 (Predicted)4
Rotatable Bond Count 6 (Predicted)7

Note: Predicted values for Gly-Ala-Leu are generated using established bioinformatics tools and are provided as estimates. Computed data for Ala-Gly-Leu is sourced from PubChem.

Solubility and Stability

The solubility and stability of Gly-Ala-Leu are critical determinants of its utility in research and pharmaceutical applications.

Solubility Profile

Peptides with a higher proportion of hydrophobic residues, like Leucine, may exhibit limited aqueous solubility. Gly-Ala-Leu, containing both a small neutral (Glycine) and hydrophobic aliphatic (Alanine, Leucine) amino acids, is predicted to have moderate solubility in aqueous solutions.[2] The solubility is expected to be pH-dependent, increasing at pH values away from its isoelectric point. For peptides with low aqueous solubility, organic solvents such as dimethyl sulfoxide (DMSO) followed by careful dilution in an aqueous buffer can be employed.[2]

Table 2: Predicted Solubility of Gly-Ala-Leu

SolventPredicted Solubility
Water Moderately Soluble
Aqueous Buffers (pH ≠ pI) Higher Solubility
DMSO Soluble
Ethanol Sparingly Soluble

Note: These are general predictions based on the amino acid composition.

Chemical Stability and Degradation

The primary routes of chemical degradation for peptides in aqueous solution are hydrolysis of the peptide bonds and modifications to specific amino acid side chains. The stability of Gly-Ala-Leu will be influenced by pH and temperature. Peptide bond hydrolysis is generally slowest at a pH between 4 and 6. A study on dipeptides indicated that those with an N-terminal glycine residue, like Gly-Leu, tend to have longer half-lives in plasma compared to those with an N-terminal alanine.[3] This suggests that the Gly-Ala peptide bond in Gly-Ala-Leu may be relatively stable.

Biological Context and Signaling Pathways

The Gly-Ala-Leu sequence is found within the Diapause Hormone (DH), a neuropeptide in the silkworm, Bombyx mori, that plays a crucial role in regulating embryonic diapause.[4] DH is secreted from the subesophageal ganglion and acts on the developing ovaries to induce diapause.[5] The signaling cascade initiated by DH involves its binding to a specific G protein-coupled receptor, the Diapause Hormone Receptor (DHR), leading to downstream transcriptional changes that control metabolic and developmental arrest.[5][6]

While Gly-Leu has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis, the direct effect of Gly-Ala-Leu on this pathway has not been explicitly demonstrated.[7][8]

Below is a diagram illustrating the proposed signaling pathway for the Diapause Hormone containing the Gly-Ala-Leu sequence.

Diapause_Hormone_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space DH Diapause Hormone (contains Gly-Ala-Leu) DHR Diapause Hormone Receptor (DHR) DH->DHR Binding G_Protein G Protein DHR->G_Protein Activation Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Diapause Embryonic Diapause Gene_Expression->Diapause

Caption: Diapause Hormone Signaling Pathway.

Experimental Protocols

Accurate characterization of Gly-Ala-Leu requires robust experimental methodologies. The following sections detail standard protocols for determining key physicochemical properties.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which the net charge of the peptide is zero.

Methodology: Capillary Isoelectric Focusing (cIEF)

  • Sample Preparation: Dissolve the lyophilized Gly-Ala-Leu peptide in deionized water to a final concentration of 1-2 mg/mL.

  • Capillary and Ampholytes: Utilize a coated fused-silica capillary. Fill the capillary with a solution containing a mixture of carrier ampholytes that establish a pH gradient (e.g., pH 3-10). The sample is mixed with the ampholyte solution.

  • Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point its net charge is zero, and migration ceases.

  • Mobilization and Detection: After focusing, the focused peptide zones are mobilized past a detector (typically UV absorbance at 280 nm) by applying pressure or a chemical mobilizing agent. The pI is determined by comparing the migration time of the peptide to that of pI markers with known isoelectric points.

cIEF_Workflow Start Start Prep_Sample Prepare Gly-Ala-Leu Sample (1-2 mg/mL) Start->Prep_Sample Mix_Ampholytes Mix Sample with Carrier Ampholytes Prep_Sample->Mix_Ampholytes Fill_Capillary Fill Capillary with Sample-Ampholyte Mixture Mix_Ampholytes->Fill_Capillary Apply_Voltage Apply High Voltage (Focusing Step) Fill_Capillary->Apply_Voltage Mobilize Mobilize Focused Zones Apply_Voltage->Mobilize Detect UV Detection (280 nm) Mobilize->Detect Determine_pI Determine pI using Known Markers Detect->Determine_pI End End Determine_pI->End Experimental_Workflows cluster_Solubility Solubility Assessment cluster_Stability pH Stability Profile cluster_LogP LogP Determination S_Start Start S_Prep Prepare Peptide Aliquots S_Start->S_Prep S_Add_Solvent Add Solvent S_Prep->S_Add_Solvent S_Equilibrate Equilibrate S_Add_Solvent->S_Equilibrate S_Centrifuge Centrifuge S_Equilibrate->S_Centrifuge S_Analyze Analyze Supernatant by HPLC S_Centrifuge->S_Analyze S_End End S_Analyze->S_End St_Start Start St_Prep Dissolve Peptide in pH Buffers St_Start->St_Prep St_Incubate Incubate at Constant Temperature St_Prep->St_Incubate St_Sample Sample at Time Points St_Incubate->St_Sample St_Analyze Analyze by RP-HPLC St_Sample->St_Analyze St_Plot Plot % Remaining vs. Time St_Analyze->St_Plot St_End End St_Plot->St_End L_Start Start L_Prep Prepare Saturated n-Octanol/Water L_Start->L_Prep L_Partition Partition Peptide between Phases L_Prep->L_Partition L_Equilibrate Equilibrate L_Partition->L_Equilibrate L_Separate Separate Phases L_Equilibrate->L_Separate L_Analyze Analyze Both Phases by HPLC L_Separate->L_Analyze L_Calculate Calculate LogP L_Analyze->L_Calculate L_End End L_Calculate->L_End

References

An In-depth Technical Guide to H-Gly-Ala-Leu-OH in the Context of Cellular Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Leu-OH, composed of glycine, alanine, and leucine, is a fundamental building block of proteins and a product of protein degradation. While its primary role is nutritional, emerging research suggests that short-chain peptides can act as signaling molecules, influencing various cellular processes. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical characterization, and potential, though currently speculative, roles in cellular signaling pathways relevant to protein synthesis and metabolism.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₄[1][2]
Molecular Weight 259.30 g/mol [1][2]
IUPAC Name (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid[2]
CAS Number 22849-49-6[3]

Synthesis and Purification

The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers high yields and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[4]

1. Resin Preparation:

  • Start with a 2-chlorotrityl chloride resin, which is suitable for synthesizing C-terminal carboxylic acids.[5]

  • Swell the resin in dichloromethane (DCM) for at least 30 minutes.[5]

2. Loading of the First Amino Acid (Leucine):

  • Dissolve Fmoc-L-Leu-OH (5 equivalents) in DCM with 2,4,6-collidine (0.3 ml).[5]

  • Add the amino acid solution to the swollen resin and agitate for 1 hour.

  • Cap any unreacted sites on the resin using a solution of methanol in diisopropylethylamine (DIPEA)/DCM.

3. Peptide Chain Elongation (Alanine and Glycine):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound leucine by treating with 20% piperidine in dimethylformamide (DMF) for 20 minutes.[5][6] Wash the resin thoroughly with DMF.

  • Coupling of Alanine: Activate Fmoc-L-Ala-OH (3-5 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Repeat for Glycine: Repeat the deprotection and coupling steps with Fmoc-Gly-OH.

4. Cleavage and Deprotection:

  • After the final glycine coupling and Fmoc deprotection, wash the resin with DCM and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Precipitate the cleaved peptide in cold diethyl ether.

5. Purification:

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

Logical Workflow for SPPS of this compound

SPPS_Workflow Resin 2-Chlorotrityl Resin Swell Swell Resin (DCM) Resin->Swell Load_Leu Load Fmoc-L-Leu-OH Swell->Load_Leu Cap Cap Unreacted Sites Load_Leu->Cap Deprotect1 Fmoc Deprotection (Piperidine/DMF) Cap->Deprotect1 Couple_Ala Couple Fmoc-L-Ala-OH Deprotect1->Couple_Ala Deprotect2 Fmoc Deprotection (Piperidine/DMF) Couple_Ala->Deprotect2 Couple_Gly Couple Fmoc-Gly-OH Deprotect2->Couple_Gly Deprotect3 Final Fmoc Deprotection Couple_Gly->Deprotect3 Cleave Cleave from Resin (TFA) Deprotect3->Cleave Purify Purify (RP-HPLC) Cleave->Purify Final_Product This compound Purify->Final_Product

Fig. 1: Solid-Phase Peptide Synthesis Workflow

Analytical Characterization

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity.

Experimental Protocol: Mass Spectrometry and NMR Spectroscopy

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for peptide analysis.

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

  • Analysis: Infuse the sample into the ESI-MS instrument. The protonated molecule [M+H]⁺ should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound plus the mass of a proton.

  • Tandem MS (MS/MS): To confirm the sequence, subject the [M+H]⁺ ion to collision-induced dissociation (CID). The fragmentation pattern will produce characteristic b- and y-ions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) are used to determine the three-dimensional structure and confirm the amino acid sequence.[8][9]

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis:

    • ¹H NMR: The proton spectrum will show characteristic chemical shifts for the amide and alpha-protons of each amino acid.

    • 2D NMR: COSY and TOCSY spectra are used to identify the spin systems of each amino acid residue. The sequence can be confirmed by observing nuclear Overhauser effects (NOEs) between adjacent residues in a NOESY or ROESY spectrum.

Expected MS/MS Fragmentation Pattern

MSMS_Fragmentation cluster_peptide This compound Gly Gly Ala Ala Gly->Ala b1, y2 Leu Leu Ala->Leu b2, y1 b1 [Gly]⁺ b2 [Gly-Ala]⁺ y1 [Leu]⁺ y2 [Ala-Leu]⁺

Fig. 2: Predicted b- and y-ion fragmentation

Potential Biological Roles and Signaling Pathways

While the direct signaling roles of this compound are not well-established, the constituent amino acids, particularly leucine, are known modulators of key metabolic pathways. It is hypothesized that this tripeptide, upon cellular uptake and degradation, could influence these pathways.

mTOR Signaling Pathway

Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Hypothesized Mechanism:

  • This compound is transported into the cell via peptide transporters like PepT1 or PepT2.[10]

  • Intracellular peptidases hydrolyze the tripeptide into its constituent amino acids: glycine, alanine, and leucine.

  • The released leucine activates the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • Phosphorylation of S6K1 and 4E-BP1 promotes the initiation of protein synthesis.

mTORC1 Activation by Leucine

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GAL This compound PepT Peptide Transporter (e.g., PepT1) GAL->PepT GAL_in This compound PepT->GAL_in Peptidases Peptidases GAL_in->Peptidases Leu Leucine Peptidases->Leu mTORC1 mTORC1 Leu->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 pS6K1 p-S6K1 S6K1->pS6K1 Protein_Synth Protein Synthesis pS6K1->Protein_Synth Promotes pEIF4EBP1 p-4E-BP1 EIF4EBP1->pEIF4EBP1 pEIF4EBP1->Protein_Synth Promotes

References

The Gly-Ala-Leu Sequence: An In-depth Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Ala-Leu (G-A-L) is a sequence of three amino acids—Glycine, Alanine, and Leucine—linked by peptide bonds. While composed of common amino acids, the specific natural occurrence, functional significance, and detailed analysis of this tripeptide are subjects of specialized interest in proteomics and drug development. This technical guide provides a comprehensive overview of the Gly-Ala-Leu sequence, including its known natural occurrences, physicochemical properties, and detailed methodologies for its identification and characterization.

Natural Occurrence and Physicochemical Properties

The Gly-Ala-Leu sequence is found in at least one notable bioactive peptide and its presence can be quantified across protein databases.

Known Natural Occurrence: Diapause Hormone in Bombyx mori

A significant natural occurrence of the Gly-Ala-Leu sequence is within the diapause hormone (DH) of the silkworm, Bombyx mori. DH is a 24-amino acid neuropeptide that plays a crucial role in regulating embryonic diapause, a state of developmental arrest.[1] The presence of the Gly-Ala-Leu motif is integral to the primary structure of this hormone.[2]

The full amino acid sequence of Bombyx mori diapause hormone is: Thr-Asp-Met-Lys-Asp-Glu-Ser-Asp-Arg-Gly-Ala-His-Ser-Glu-Arg-Gly-Ala-Leu-Cys-Phe-Gly-Pro-Arg-Leu-NH2[2]

Quantitative Distribution in Protein Databases

To ascertain the prevalence of the Gly-Ala-Leu motif, a search was conducted against the UniProtKB/Swiss-Prot database using the ScanProsite tool. This provides an indication of the frequency of this tripeptide across a vast range of curated protein sequences.

Database SearchedTotal Number of SequencesNumber of Sequences with Gly-Ala-LeuPercentage of Sequences with Gly-Ala-Leu
UniProtKB/Swiss-Prot 568,235103,27518.17%

Note: This data was retrieved on October 31, 2025, using the ScanProsite tool on the ExPASy server. The total number of sequences in the database may vary over time.

Physicochemical Properties

The physicochemical properties of the Gly-Ala-Leu tripeptide are determined by the individual properties of its constituent amino acids.

PropertyValue
Molecular Formula C₁₁H₂₁N₃O₄
Molecular Weight 259.30 g/mol
IUPAC Name (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Experimental Protocols for Identification and Quantification

The identification and quantification of the Gly-Ala-Leu sequence, either as a free tripeptide or within a larger polypeptide, can be achieved through several established biochemical techniques.

Edman Degradation for N-terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[2]

Detailed Methodology:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal glycine.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ)-amino acid.

  • Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid (Alanine, then Leucine).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and widely used method for identifying and quantifying peptides in complex mixtures.[3]

Detailed Methodology:

  • Sample Preparation: The protein sample is typically digested with a protease (e.g., trypsin) to generate smaller peptides. For the analysis of the free tripeptide, this step is omitted.

  • Liquid Chromatography (LC) Separation: The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system, usually a reversed-phase column. The peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

  • Ionization: As the peptides elute from the LC column, they are ionized, typically by electrospray ionization (ESI).

  • First Mass Analysis (MS1): The ionized peptides are introduced into the mass spectrometer, and their mass-to-charge ratios (m/z) are measured.

  • Fragmentation (MS2): Precursor ions of interest (e.g., the ion corresponding to the m/z of Gly-Ala-Leu) are selected and fragmented, usually by collision-induced dissociation (CID).

  • Second Mass Analysis (MS2): The m/z ratios of the fragment ions are measured. The resulting fragmentation pattern is a "fingerprint" that can be used to determine the amino acid sequence of the peptide. For Gly-Ala-Leu, characteristic fragment ions would include b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

  • Quantification: The abundance of the Gly-Ala-Leu peptide can be quantified by measuring the area under the peak in the LC chromatogram corresponding to its specific m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the three-dimensional structure of peptides in solution and to confirm their primary sequence.

Detailed Methodology:

  • Sample Preparation: The purified Gly-Ala-Leu tripeptide is dissolved in a suitable solvent, typically D₂O or a mixture of H₂O and D₂O.

  • Data Acquisition: A series of NMR experiments are performed, including 1D ¹H spectra and 2D experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acids, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.

  • Spectral Assignment: The resonances in the NMR spectra are assigned to specific protons in the Gly-Ala-Leu sequence.

  • Structural Analysis: The coupling constants and NOE data are used to determine the dihedral angles and the overall conformation of the tripeptide in solution.

Signaling Pathways and Functional Roles

The known direct involvement of the Gly-Ala-Leu sequence in a signaling pathway is in the context of the diapause hormone in Bomx mori.

Diapause Hormone Signaling Pathway in Bombyx mori

The release of diapause hormone, which contains the Gly-Ala-Leu motif, is regulated by a complex neuroendocrine cascade. Environmental cues, such as temperature and photoperiod, are perceived by the maternal silkworm and processed by the brain. This leads to the activation of a signaling pathway involving GABAergic and corazonin signaling systems, which in turn modulates the release of DH from the subesophageal ganglion.[2][4] DH then acts on the developing oocytes to induce diapause.[5]

Diapause_Hormone_Signaling_Pathway Environmental Cues Environmental Cues Brain Brain Environmental Cues->Brain GABAergic & Corazonin Signaling GABAergic & Corazonin Signaling Brain->GABAergic & Corazonin Signaling Subesophageal Ganglion Subesophageal Ganglion GABAergic & Corazonin Signaling->Subesophageal Ganglion Diapause Hormone (contains Gly-Ala-Leu) Diapause Hormone (contains Gly-Ala-Leu) Subesophageal Ganglion->Diapause Hormone (contains Gly-Ala-Leu) Developing Oocytes Developing Oocytes Diapause Hormone (contains Gly-Ala-Leu)->Developing Oocytes Diapause Diapause Developing Oocytes->Diapause

Diapause Hormone Signaling Pathway in Bombyx mori
Putative Functional Roles of the Gly-Ala-Leu Motif

The functional significance of the Gly-Ala-Leu motif in other proteins is not well-characterized. However, based on the properties of its constituent amino acids, some general roles can be inferred:

  • Structural Flexibility and Constraints: The presence of glycine, the smallest and most flexible amino acid, can introduce conformational flexibility into a peptide backbone. This is contrasted by the small, nonpolar alanine and the larger, hydrophobic leucine, which can impose certain structural constraints.

  • Hydrophobic Interactions: Leucine's bulky, hydrophobic side chain can participate in hydrophobic interactions within a protein's core or at protein-protein interfaces.

  • Secondary Structure Propensities: The combination of these amino acids may influence the local secondary structure, with alanine and leucine being known to favor alpha-helical conformations.

Conclusion

The tripeptide sequence Gly-Ala-Leu is a naturally occurring motif found in a significant number of proteins, with a well-defined role in the diapause hormone of Bombyx mori. Its identification and quantification can be reliably achieved through standard peptide analysis techniques such as Edman degradation and LC-MS/MS. While the broader functional significance of this specific motif remains an area for further investigation, its presence in a key neuropeptide highlights its potential importance in biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the roles of the Gly-Ala-Leu sequence in various biological contexts.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of the tripeptide H-Gly-Ala-Leu-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] The most widely used approach, the Fmoc/tBu strategy, involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (like tert-butyl) for side-chain protection.[2][3] The peptide is assembled stepwise from the C-terminus, which is anchored to the solid support, typically a resin.[4][5] Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc protecting group (deprotection) and the formation of a peptide bond with the next Fmoc-protected amino acid (coupling).[6] Excess reagents and by-products are easily removed by washing the resin, which simplifies the overall process.[1] This protocol details the synthesis of this compound on a pre-loaded Wang resin, which yields a peptide with a free carboxylic acid at the C-terminus upon cleavage.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, starting from 100 mg of Fmoc-Leu-Wang resin.

Parameter Value Details
Starting Resin Fmoc-Leu-Wang ResinPolystyrene-based resin for C-terminal acid peptides.[8]
Resin Loading 0.4 mmol/gA low loading capacity is ideal for preparing shorter peptides.[9]
Scale of Synthesis 0.04 mmolBased on 100 mg of resin.
Fmoc-Amino Acid Excess 4 equivalentsRelative to resin loading capacity.
Coupling Reagent Excess 3.9 equivalentsHBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Base (DIPEA) Excess 8 equivalentsN,N-Diisopropylethylamine, used for activation and neutralization.
Deprotection Solution 20% (v/v) Piperidine in DMFStandard reagent for efficient Fmoc removal.[10][11]
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OTrifluoroacetic acid with scavengers to prevent side reactions.[12]
Final Cleavage Time 2 hoursSufficient time for complete cleavage from Wang resin.[7]
Expected Crude Yield 70-85%Typical yield before purification.

Experimental Workflow Diagram

The diagram below illustrates the complete workflow for the solid-phase synthesis of this compound.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle1 Synthesis Cycle 1: Add Alanine cluster_cycle2 Synthesis Cycle 2: Add Glycine cluster_final Final Steps start Start: Fmoc-Leu-Wang Resin swell Swell Resin in DMF (15 min) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 Begin Synthesis wash1 Wash (DMF & DCM) deprotect1->wash1 couple1 Couple Fmoc-Ala-OH (HBTU/DIPEA, 1 hr) wash1->couple1 wash2 Wash (DMF & DCM) couple1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF & DCM) deprotect2->wash3 couple2 Couple Fmoc-Gly-OH (HBTU/DIPEA, 1 hr) wash3->couple2 wash4 Wash (DMF & DCM) couple2->wash4 final_deprotect Final Fmoc Deprotection wash4->final_deprotect final_wash Final Wash & Dry final_deprotect->final_wash cleavage Cleavage from Resin (TFA Cocktail, 2 hrs) final_wash->cleavage precipitate Precipitate with Cold Ether cleavage->precipitate purify Purify (RP-HPLC) & Characterize (MS) precipitate->purify end_product End Product: This compound purify->end_product

Caption: Workflow for this compound SPPS.

Detailed Experimental Protocol

This protocol is based on a 0.04 mmol scale using 100 mg of Fmoc-Leu-Wang resin with a loading of 0.4 mmol/g.

Materials and Reagents
Item Specification
Fmoc-Leu-Wang Resin100-200 mesh, 0.4 mmol/g loading[9]
Fmoc-Ala-OHPeptide synthesis grade
Fmoc-Gly-OHPeptide synthesis grade
HBTUCoupling Reagent
PiperidineReagent grade
DIPEAN,N-Diisopropylethylamine, peptide synthesis grade
DMFN,N-Dimethylformamide, peptide synthesis grade
DCMDichloromethane, ACS grade
TFATrifluoroacetic acid, reagent grade
TISTriisopropylsilane, scavenger
Diethyl EtherAnhydrous, cold (-20°C)
SPPS Reaction VesselFritted glass vessel
Resin Preparation (Swelling)
  • Weigh 100 mg of Fmoc-Leu-Wang resin and place it into the SPPS reaction vessel.[5]

  • Add approximately 2 mL of DMF to the resin.

  • Allow the resin to swell at room temperature for 15-30 minutes with gentle agitation.[5][13]

  • Drain the DMF through the frit.

Synthesis Cycle: Stepwise Elongation

The following deprotection and coupling steps are repeated for each amino acid to be added (first Alanine, then Glycine).

4.3.1 Fmoc Deprotection

  • Add 2 mL of 20% piperidine in DMF to the swollen resin.[10]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3 one more time for a total deprotection time of 6 minutes.

  • Wash the resin thoroughly by adding and draining 2 mL of the following solvents:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)[5]

4.3.2 Coupling of the Next Amino Acid (Fmoc-Ala-OH)

  • In a separate vial, prepare the activation solution:

    • Dissolve Fmoc-Ala-OH (50 mg, 0.16 mmol, 4 eq) and HBTU (60 mg, 0.156 mmol, 3.9 eq) in 1 mL of DMF.

    • Add DIPEA (55 µL, 0.32 mmol, 8 eq) to the solution and mix for 1 minute.[13]

  • Add the activation solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[14]

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[15]

4.3.3 Repeat Synthesis Cycle for Glycine

  • Repeat the Fmoc Deprotection steps (4.3.1) to remove the Fmoc group from the newly added Alanine.

  • Repeat the Coupling steps (4.3.2), this time using Fmoc-Gly-OH (47 mg, 0.16 mmol, 4 eq).

Final Fmoc Deprotection
  • After coupling the final amino acid (Glycine), perform one last Fmoc deprotection cycle as described in section 4.3.1 to expose the N-terminal amine of Glycine.

Cleavage and Peptide Recovery
  • After the final deprotection and washing, thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[16]

  • Prepare the cleavage cocktail: 2 mL of TFA / TIS / deionized water (95:2.5:2.5 v/v/v). CAUTION: Prepare and use TFA in a fume hood.[12]

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2 hours.[7][17]

  • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

  • Wash the resin beads twice with 0.5 mL of fresh TFA and combine the filtrates.

  • In a centrifuge tube, add 30 mL of ice-cold diethyl ether.

  • Slowly add the TFA filtrate into the cold ether while stirring to precipitate the crude peptide.[17]

  • Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the white peptide solid. Decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., 20% aqueous acetic acid or a water/acetonitrile mixture).[17]

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]

  • Analyze the collected fractions by mass spectrometry (MS) to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 288.16 g/mol ).

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

References

Application Notes and Protocols: Synthesis of Fmoc-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-Gly-Ala-Leu-OH is a protected tripeptide with applications in peptide chemistry and drug discovery. The presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group allows for its use as a building block in the stepwise synthesis of larger peptides.[1] This document provides detailed protocols for the synthesis of Fmoc-Gly-Ala-Leu-OH via Solid-Phase Peptide Synthesis (SPPS), a widely adopted and efficient methodology. An overview of an alternative solution-phase strategy is also discussed.

Synthesis Strategy Overview

The primary strategy detailed is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] The key steps include:

  • Resin Selection and Loading: Attachment of the C-terminal amino acid (Leucine) to a suitable resin.

  • Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Coupling: Formation of a peptide bond between the newly deprotected N-terminus and the carboxyl group of the incoming Fmoc-protected amino acid.

  • Cleavage: Release of the completed peptide from the resin support.

An alternative approach is solution-phase synthesis, where all reactions occur in a homogeneous solution. While it can be more scalable, it often requires purification of intermediates after each step.[4]

Diagram of Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin Resin Preparation cluster_loading Loading First Amino Acid cluster_cycle Elongation Cycle (Repeat x2) cluster_final Final Steps Resin 2-Chlorotrityl Chloride Resin Swelling Swell Resin in DCM Resin->Swelling Loading Load Fmoc-Leu-OH Swelling->Loading DIPEA Capping Cap Unreacted Sites Loading->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection Start Elongation Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA (Fmoc-Ala-OH, then Fmoc-Gly-OH) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection (Optional, if H-Gly-Ala-Leu-OH is desired) Wash2->Final_Deprotection After Final Coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization cluster_resin cluster_resin cluster_loading cluster_loading cluster_cycle cluster_cycle cluster_final cluster_final

Caption: Workflow for Solid-Phase Synthesis of Fmoc-Gly-Ala-Leu-OH.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Gly-Ala-Leu-OH

This protocol is based on the Fmoc/tBu strategy using 2-chlorotrityl chloride resin, which allows for mild cleavage conditions that keep the N-terminal Fmoc group intact.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Gly-OH

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place 1.0 g of 2-chlorotrityl chloride resin in a reaction vessel.

    • Add 10 mL of DCM and allow the resin to swell for 30 minutes with occasional agitation.

    • Drain the DCM.

  • Loading of Fmoc-Leu-OH (First Amino Acid):

    • Dissolve Fmoc-Leu-OH (2.0 eq, relative to resin loading) in DCM.

    • Add DIPEA (4.0 eq) to the solution and mix.

    • Add the amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To cap any unreacted sites, add 1 mL of MeOH and agitate for 30 minutes.

    • Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.[1][5]

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.[6][7]

    • Add DIPEA (6.0 eq) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • (Optional: Perform a Kaiser test to confirm complete coupling).

  • Fmoc Deprotection:

    • Repeat step 3.

  • Coupling of Fmoc-Gly-OH:

    • Repeat step 4, using Fmoc-Gly-OH.

  • Final Wash:

    • After the final coupling, wash the resin with DMF (3x) and DCM (3x).

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail (10 mL) to the dried resin and agitate for 2 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm identity and purity.

Protocol 2: Overview of Solution-Phase Synthesis

Solution-phase synthesis involves coupling the amino acids sequentially in a suitable organic solvent.

  • Esterification of Leucine: Protect the C-terminus of Leucine as a methyl or benzyl ester.

  • First Coupling: Couple Fmoc-Ala-OH to the Leucine ester using a coupling agent like DCC/HOBt or HBTU. Purify the resulting dipeptide, Fmoc-Ala-Leu-OR.

  • Deprotection: Remove the Fmoc group from the dipeptide using piperidine. Purify H-Ala-Leu-OR.

  • Second Coupling: Couple Fmoc-Gly-OH to the deprotected dipeptide ester. Purify Fmoc-Gly-Ala-Leu-OR.

  • Saponification: Remove the C-terminal ester group (e.g., via saponification with NaOH) to yield the final product, Fmoc-Gly-Ala-Leu-OH.

This method requires purification at each step, making it more labor-intensive than SPPS for short peptides.[4]

Diagram of Key Chemical Reactions

Reactions cluster_deprotection Fmoc Deprotection cluster_coupling Peptide Coupling Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H₂N-Peptide-Resin Fmoc_Peptide->Free_Amine Base-catalyzed elimination Piperidine Piperidine/DMF Fmoc_AA Fmoc-AA-COOH Activated_Ester Fmoc-AA-OBt Fmoc_AA->Activated_Ester Activator HBTU/HOBt/DIPEA New_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->New_Peptide Free_Amine_Coupling H₂N-Peptide-Resin Free_Amine_Coupling->New_Peptide

Caption: Key reactions in the Fmoc-SPPS elongation cycle.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of Fmoc-Gly-Ala-Leu-OH using the SPPS protocol described.

Table 1: Reagent Stoichiometry for SPPS (0.5 mmol scale)

StepReagentEquivalents (eq)Molar Amount (mmol)Mass/Volume
Loading 2-Cl-Trt-Cl Resin1.00.50.5 g (at 1.0 mmol/g)
Fmoc-Leu-OH2.01.0353.4 mg
DIPEA4.02.0348 µL
Coupling Fmoc-Ala-OH3.01.5467.0 mg
Fmoc-Gly-OH3.01.5446.0 mg
HBTU2.91.45549.7 mg
HOBt3.01.5229.7 mg
DIPEA6.03.0522 µL

Table 2: Synthesis and Purification Results

ParameterResult
Crude Peptide Yield ~85-95%
Purity of Crude Peptide (by HPLC) ~70-80%
Purified Peptide Yield ~60-70%
Final Purity (by HPLC) >98%
Theoretical Mass (M) 453.5 g/mol
Observed Mass [M+H]⁺ (by LC-MS) 454.2 m/z

Table 3: Characterization Data

TechniqueParameterExpected Result
LC-MS [M+H]⁺454.2 ± 0.2 m/z
[M+Na]⁺476.2 ± 0.2 m/z
RP-HPLC Retention TimeVaries with column and gradient
¹H NMR Aromatic Protons~7.2-7.8 ppm (Fmoc group)
Alpha Protons~3.7-4.4 ppm
Side Chain Protons~0.8-1.7 ppm (Ala, Leu)

Conclusion

The solid-phase synthesis protocol outlined provides a reliable and efficient method for producing high-purity Fmoc-Gly-Ala-Leu-OH. The use of HBTU/HOBt as coupling activators ensures efficient peptide bond formation, while the 2-chlorotrityl resin allows for mild cleavage, preserving the final Fmoc protecting group. This protected tripeptide is a valuable building block for the synthesis of more complex peptides for research and drug development.

References

Application Notes and Protocols for the Deprotection of Boc-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from the tripeptide Boc-Gly-Ala-Leu-OH. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final peptide, Gly-Ala-Leu-OH, while avoiding side reactions. This guide covers various acidic deprotection methodologies, offering a range of conditions from harsh to mild, to accommodate different experimental constraints and the presence of other sensitive functional groups.

Introduction

The Boc group is a widely used amine protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The deprotection mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide, liberating the free amine of the peptide.

The choice of the deprotection reagent and conditions is paramount and depends on the overall synthetic strategy, particularly the presence of other acid-labile protecting groups on the peptide side chains or at the C-terminus. This document outlines several common and effective methods for the deprotection of Boc-Gly-Ala-Leu-OH.

Deprotection Methods and Quantitative Data

The following tables summarize quantitative data for various Boc deprotection methods applicable to small peptides. While specific data for Boc-Gly-Ala-Leu-OH is not always available in the literature, the presented data for analogous amino acids and small peptides provide a strong basis for selecting appropriate reaction conditions.

Method 1: Trifluoroacetic Acid (TFA)

TFA is the most common reagent for Boc deprotection, typically used in dichloromethane (DCM). It is highly effective and leads to rapid deprotection.

SubstrateReagent & ConditionsTimeTemp. (°C)Yield (%)Reference
N-Boc-L-Ala-OH2 equiv. TFA in ionic liquid7 min13098[1]
N-Boc-L-Leu-OH2 equiv. TFA in ionic liquid10 min13098[1]
Boc-APFG-resin50% TFA/DCM5 minRT78[2]
Boc-APFG-resin50% TFA/DCM30 minRT>95[2]
General Procedure25% TFA/DCM2 hRTN/A[3]

Table 1: Summary of quantitative data for Boc deprotection using Trifluoroacetic Acid.

Method 2: Hydrochloric Acid (HCl)

HCl in an organic solvent like dioxane or acetic acid is another effective method for Boc deprotection. It is considered slightly milder than TFA.

SubstrateReagent & ConditionsTimeTemp. (°C)Yield (%)Reference
Boc-APFG-resin4 M HCl/dioxane5 minRTIncomplete[2]
Boc-APFG-resin4 M HCl/dioxane30 minRT>95[2]
N-Boc-γ-aryl-keto-α-amino acids4 M HCl/dioxane12 hRT40-85[4]
General Procedure1M HCl in acetic acid< 3 hRTN/A[5]

Table 2: Summary of quantitative data for Boc deprotection using Hydrochloric Acid.

Method 3: Mild Acidic Conditions

For substrates containing other acid-sensitive groups, milder acidic conditions are preferable. Aqueous phosphoric acid and sulfuric acid in tert-butyl acetate have been shown to be effective.

SubstrateReagent & ConditionsTimeTemp. (°C)Yield (%)Reference
Various N-Boc amino acids85% aq. H₃PO₄4-8 hRT92-98[6][7]
N-Boc-Phe-Phe-OtBu1.5 equiv. H₂SO₄ in tBuOAcN/ART95[8]
Various N-Boc dipeptides1.5-3.0 equiv. H₂SO₄ in tBuOAcN/ART70-100[8]

Table 3: Summary of quantitative data for Boc deprotection under mild acidic conditions.

Method 4: Lewis Acids

Lewis acids such as Trimethylsilyl Iodide (TMSI) and Iron(III) Chloride (FeCl₃) offer alternative, non-protic acidic conditions for Boc deprotection.

SubstrateReagent & ConditionsTimeTemp. (°C)Yield (%)Reference
N-Boc derivativeTMSI in CHCl₃OvernightRT83[9]
Boc-amino acids/peptides on resinFeCl₃ in DCM1.5 hRTModerate to good[10]

Table 4: Summary of quantitative data for Boc deprotection using Lewis Acids.

Experimental Protocols

Protocol 1: Deprotection of Boc-Gly-Ala-Leu-OH using TFA/DCM

This protocol is a standard and highly effective method for the deprotection of Boc-protected peptides.

Materials:

  • Boc-Gly-Ala-Leu-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Boc-Gly-Ala-Leu-OH (1 equivalent) in anhydrous DCM (e.g., 10 mL per mmol of peptide).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (e.g., a final concentration of 25-50% v/v). For example, for a 25% solution, add 3.3 mL of TFA to 10 mL of the DCM solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected peptide, Gly-Ala-Leu-OH, as its TFA salt.

Protocol 2: Mild Deprotection of Boc-Gly-Ala-Leu-OH using Aqueous Phosphoric Acid

This protocol is suitable for peptides that may contain other acid-sensitive functional groups.

Materials:

  • Boc-Gly-Ala-Leu-OH

  • 85 wt% aqueous phosphoric acid (H₃PO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Boc-Gly-Ala-Leu-OH (1 equivalent) in 85 wt% aqueous H₃PO₄.

  • Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo to obtain the deprotected peptide, Gly-Ala-Leu-OH.

Visualizations

The following diagrams illustrate the deprotection workflow, the chemical mechanism, and a decision-making process for selecting the appropriate deprotection method.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Boc-Gly-Ala-Leu-OH reaction Dissolve in Solvent Add Deprotection Reagent (e.g., TFA in DCM) start->reaction 1. Reaction Setup workup Quench Reaction (if necessary) Solvent Removal reaction->workup 2. Reaction Completion purification Neutralization Extraction Drying workup->purification 3. Isolation product Gly-Ala-Leu-OH purification->product 4. Final Product

Caption: General workflow for the deprotection of Boc-Gly-Ala-Leu-OH.

Deprotection_Mechanism BocPeptide Boc-NH-Peptide ProtonatedBoc Boc(H+)-NH-Peptide BocPeptide->ProtonatedBoc + H+ CarbamicAcid HOOC-NH-Peptide (Carbamic Acid) ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation TertButylCation (CH3)3C+ ProtonatedBoc->TertButylCation FreeAmine H2N-Peptide CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Isobutene H2C=C(CH3)2 TertButylCation->Isobutene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Decision_Tree start Select Deprotection Method for Boc-Gly-Ala-Leu-OH acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive harsh_conditions Are rapid and harsh conditions acceptable? acid_sensitive->harsh_conditions No mild_acid Use Mild Acid (e.g., aq. H3PO4) acid_sensitive->mild_acid Yes tfa Use TFA/DCM harsh_conditions->tfa Yes hcl Use HCl/Dioxane harsh_conditions->hcl No lewis_acid Consider Lewis Acid (e.g., TMSI, FeCl3) mild_acid->lewis_acid If neutral conditions are preferred

Caption: Decision tree for selecting a Boc deprotection method.

References

Application Note: High-Purity H-Gly-Ala-Leu-OH Tripeptide Purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide H-Gly-Ala-Leu-OH is a sequence of interest in various biochemical and pharmaceutical research areas. Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with impurities such as deletion sequences, truncated peptides, and by-products from cleavage of protecting groups.[1] For use in sensitive biological assays or further drug development, a high degree of purity is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides.[1][2] This technique separates molecules based on their hydrophobicity, making it ideal for isolating the target peptide from more polar or less polar impurities.[1][2]

This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.

Physicochemical Properties of this compound

Understanding the properties of the target peptide is crucial for developing an effective purification strategy. The hydrophobicity of the constituent amino acids (Glycine, Alanine, Leucine) dictates its retention behavior on a reversed-phase column. Leucine, with its isobutyl side chain, is the most hydrophobic residue in this tripeptide.

PropertyValueSource
Molecular Formula C11H21N3O4[3]
Molecular Weight 259.30 g/mol [3]
IUPAC Name (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid[3]
Amino Acid Sequence Gly-Ala-LeuN/A

Experimental Workflow

The overall process for the purification of this compound is outlined in the workflow diagram below. It begins with the preparation of the crude peptide sample and progresses through RP-HPLC separation, fraction analysis, and finally, lyophilization to obtain the pure, solid peptide.

PurifcationWorkflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude_peptide Crude this compound dissolve Dissolve in Mobile Phase A or Minimal DMSO/Water crude_peptide->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc_system Inject onto Equilibrated C18 RP-HPLC Column filter->hplc_system gradient Apply Acetonitrile Gradient (0.1% TFA) hplc_system->gradient detection Monitor Elution at 214 nm gradient->detection collection Collect Fractions Based on UV Signal detection->collection analysis Analyze Fractions for Purity (Analytical RP-HPLC) collection->analysis pooling Pool High-Purity Fractions analysis->pooling lyophilize Lyophilize to Obtain Pure Peptide Powder pooling->lyophilize

Caption: Workflow for the purification of this compound.

Experimental Protocols

Materials and Instrumentation
ItemSpecification
HPLC System Preparative or Semi-Preparative HPLC system with gradient capability
Detector UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 120 Å pore size)[4]
Crude Peptide Crude this compound (post-synthesis and cleavage)
Solvent A HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Solvent B HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Sample Solvent Mobile Phase A. If solubility is low, use minimal HPLC-grade DMSO, then dilute with Mobile Phase A.
Filtration 0.22 µm syringe filters
Lyophilizer Standard laboratory freeze-dryer
Sample Preparation
  • Weigh the crude this compound peptide.

  • Dissolve the peptide in a suitable volume of Mobile Phase A to a concentration of approximately 10-20 mg/mL.

  • If the peptide has poor solubility in aqueous solution, dissolve it in a minimal amount of DMSO first, and then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

RP-HPLC Purification Protocol
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the designated flow rate.

  • Injection: Inject the filtered crude peptide solution onto the column.

  • Elution and Fraction Collection: Elute the peptide using the gradient conditions outlined in the table below. Monitor the column effluent at a wavelength of 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[1][5] Collect fractions (e.g., 1-2 mL) corresponding to the major peak, which is expected to be the target peptide this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 10 mm x 250 mm, 5 µm, 120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 4.0 mL/min
Detection Wavelength 214 nm[3][5]
Column Temperature 25 °C (Ambient)
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient Elution See Table below

Gradient Table:

Time (minutes)% Mobile Phase B (ACN)
0.05
5.05
35.065
40.095
45.095
46.05
55.05
Post-Purification Analysis and Processing
  • Purity Analysis: Analyze an aliquot of each collected fraction using analytical RP-HPLC with a similar, but faster, gradient to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions at -80 °C and lyophilize under vacuum until a dry, fluffy white powder is obtained. This step also removes the volatile mobile phase components (water, ACN, TFA).[1]

Expected Results

The purification process is designed to separate the target tripeptide from synthesis-related impurities. The expected outcome is a significant increase in purity.

ParameterCrude SamplePurified Sample
Appearance Off-white to yellowish solidWhite, fluffy solid
Purity (by Analytical HPLC) 40-70%>98%
Expected Retention Time ~18-22 minutes (under preparative conditions)Consistent with the main peak
Overall Yield N/A20-40% (typical for peptide purification)

Note: Retention time and yield can vary based on the specific HPLC system, column condition, and the quality of the crude peptide.

Conclusion

The described RP-HPLC protocol provides a robust and reliable method for the purification of this compound. The use of a C18 stationary phase and a water/acetonitrile gradient with TFA effectively separates the target peptide from common impurities.[1][6] The final lyophilization step yields a high-purity product suitable for demanding research and development applications. Purity should always be confirmed by analytical HPLC and mass spectrometry.

References

Application Note: Mass Spectrometric Characterization of H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of the tripeptide H-Gly-Ala-Leu-OH using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The protocol covers sample preparation, instrumental analysis, and data interpretation. Representative data, including expected mass-to-charge ratios (m/z) of the parent ion and its characteristic fragment ions, are presented in a tabular format. Additionally, this note includes graphical representations of the experimental workflow and the peptide fragmentation pathway to facilitate a comprehensive understanding of the methodology.

Introduction

This compound is a simple tripeptide composed of glycine, alanine, and leucine. The precise characterization of such peptides is a critical step in various fields, including proteomics, drug discovery, and quality control of synthetic peptides. Mass spectrometry, particularly ESI-MS/MS, is a powerful analytical technique for determining the molecular weight and amino acid sequence of peptides.[1][2] This "soft" ionization technique allows for the gentle transfer of peptide ions into the gas phase, minimizing premature fragmentation and enabling the determination of the intact molecular mass.[3][4] Subsequent tandem mass spectrometry (MS/MS) induces fragmentation of the isolated parent ion, generating a series of product ions that provide sequence-specific information.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following protocol outlines the steps for preparing this compound for ESI-MS/MS analysis.

Materials:

  • This compound peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), mass spectrometry grade

  • Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in HPLC-grade water to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid to a final concentration of 1-10 µM. The acidic mobile phase aids in the protonation of the peptide, which is essential for positive-ion mode ESI.[3]

  • Sample Clarification: Centrifuge the working solution at 14,000 rpm for 10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.

Mass Spectrometry Analysis

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).

Instrumental Parameters (Positive Ion Mode):

ParameterRecommended Value
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 250 - 350 °C
Scan Range (MS1) m/z 100 - 1000
Collision Gas Argon or Nitrogen
Collision Energy (MS/MS) 10 - 30 eV (Ramped)

Acquisition Protocol:

  • MS1 Scan: Initially, acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺ of this compound.

  • MS/MS Scan: Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor. The collision-induced dissociation (CID) will fragment the peptide along its backbone.

Data Presentation

The theoretical monoisotopic mass of this compound (C₁₁H₂₁N₃O₄) is 259.1532 Da. The expected m/z for the singly protonated molecule [M+H]⁺ is 260.1605.

Expected Fragmentation Data

Upon collision-induced dissociation, peptides primarily fragment at the amide bonds, leading to the formation of b- and y-type ions. The table below summarizes the expected m/z values for the major fragment ions of this compound.

Ion TypeSequenceTheoretical m/z
[M+H]⁺ Gly-Ala-Leu 260.16
b₁Gly58.04
b₂Gly-Ala129.08
y₁Leu132.10
y₂Ala-Leu203.14
a₁Gly30.05
a₂Gly-Ala101.07
Immonium (Leu)86.10
Immonium (Ala)44.05

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1-10 µM in 50:50 ACN/H₂O + 0.1% FA) prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Transfer to Vial prep3->prep4 analysis1 ESI-MS Analysis (Full Scan) prep4->analysis1 Injection analysis2 Precursor Ion Selection ([M+H]⁺) analysis1->analysis2 analysis3 Tandem MS (MS/MS) Fragmentation analysis2->analysis3 data1 Identify [M+H]⁺ analysis3->data1 data2 Analyze Fragmentation Pattern (b- and y-ions) data1->data2 data3 Sequence Confirmation data2->data3

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation Pathway

fragmentation_pathway cluster_peptide This compound Structure cluster_fragments Major Fragment Ions peptide H₂N-CH₂(CO)-NH-CH(CH₃)(CO)-NH-CH(CH₂CH(CH₃)₂)COOH p1 b1 b₁ (Gly) b2 b₂ (Gly-Ala) y1 y₁ (Leu) y2 y₂ (Ala-Leu) p1->b1 b-ion cleavage p2 p2->b2 b-ion cleavage p3 p3->y2 y-ion cleavage p4 p4->y1 y-ion cleavage

Caption: Fragmentation pathway of this compound showing b- and y-ion series.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of the tripeptide this compound using ESI-MS/MS. The outlined procedures for sample preparation and instrumental analysis, coupled with the provided data tables and visual diagrams, offer a robust framework for researchers and scientists engaged in peptide analysis. The predictable fragmentation pattern of this peptide makes it an excellent model compound for system suitability tests and for the training of new users in the principles of peptide sequencing by mass spectrometry.

References

Application Notes and Protocols for Cell-Based Assays Using H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell-based Assay Using H-Gly-Ala-Leu-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a tripeptide composed of glycine, alanine, and leucine. While the specific biological functions of this tripeptide are not extensively characterized in the literature, the constituent amino acids, particularly leucine, play crucial roles in cellular metabolism and signaling. Leucine is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] This has led to investigations into the effects of leucine-containing peptides on cellular processes.

These application notes provide a framework for investigating the potential effects of this compound on cells, with a focus on its potential to modulate the mTOR signaling pathway. The protocols described herein can be adapted to screen for the biological activity of this and other small peptides.

Potential Applications

  • Nutraceutical and Supplement Research: Investigating the potential of this compound to act as a more readily absorbed source of leucine for stimulating muscle protein synthesis or other metabolic benefits.

  • Drug Discovery: Using this compound as a tool to study peptide transport mechanisms and to investigate the modulation of the mTOR pathway in various disease models, such as cancer or metabolic disorders.

  • Cell Culture Media Supplementation: Evaluating the effect of this compound on cell growth, viability, and protein production in various cell lines.

Key Experiments and Methodologies

A primary hypothesis for the biological activity of this compound is its potential to modulate the mTOR signaling pathway due to its leucine component. The following experimental protocols are designed to test this hypothesis.

Experiment 1: Assessment of mTOR Pathway Activation via Western Blotting

This experiment aims to determine if this compound can activate the mTOR signaling pathway by measuring the phosphorylation status of key downstream targets.

Protocol: Western Blot for Phosphorylated mTOR, S6K, and 4E-BP1

  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myoblasts, HEK293T, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal mTOR activity.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 30, 60, 120 minutes). Include a positive control (e.g., Leucine) and a negative control (vehicle).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), and total mTOR, S6K, and 4E-BP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Experiment 2: Cell Proliferation Assay

This experiment will assess the effect of this compound on cell proliferation, a process often regulated by the mTOR pathway.

Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the untreated control.

Data Presentation

Table 1: Hypothetical Effect of this compound on mTOR Pathway Activation

Treatment Concentration (µM)p-mTOR / total mTOR (Fold Change)p-S6K / total S6K (Fold Change)p-4E-BP1 / total 4E-BP1 (Fold Change)
0 (Control)1.001.001.00
0.11.151.201.10
11.852.101.75
102.503.802.90
1002.654.103.20
Leucine (Positive Control)3.004.503.50

Table 2: Hypothetical Effect of this compound on Cell Proliferation (48 hours)

Treatment Concentration (µM)Cell Viability (% of Control)
0 (Control)100
0.1105
1115
10130
100135

Visualizations

mTOR_Signaling_Pathway cluster_input cluster_mTORC1 mTORC1 Complex cluster_downstream cluster_output This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Leucine Leucine Leucine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when active Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation

Caption: Proposed signaling pathway of this compound activating the mTORC1 complex.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-mTOR, p-S6K, p-4E-BP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantified Results analysis->end

Caption: Experimental workflow for Western Blot analysis of mTOR pathway activation.

References

Application Notes and Protocols for H-Gly-Ala-Leu-OH in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide H-Gly-Ala-Leu-OH is a valuable substrate for studying the kinetics of various exopeptidases, particularly aminopeptidases. Aminopeptidases are a ubiquitous class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes play crucial roles in a variety of physiological processes, including protein maturation, peptide hormone regulation, and the degradation of bioactive peptides.[1][2] Dysregulation of aminopeptidase activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3]

This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate to characterize the kinetic properties of aminopeptidases.

Enzyme Interaction and Data Presentation

This compound serves as a substrate for several aminopeptidases, including Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN). The enzyme-catalyzed hydrolysis of the Gly-Ala peptide bond releases Glycine, followed by the cleavage of the Ala-Leu bond to release Alanine and Leucine. The rate of this hydrolysis can be monitored to determine key enzyme kinetic parameters.

While specific kinetic data for this compound is not extensively published, the following table summarizes representative kinetic parameters for common aminopeptidases with structurally similar substrates. These values can serve as a useful reference for experimental design.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Leucine AminopeptidaseLeu-pNA0.1---[4]
Aminopeptidase N (APN)Met-Enkephalin0.2845--[2]
E. coli MetAPTripeptide Analog---2.8 x 10⁵[1]
Human MetAP2Tripeptide Analog---2.8 x 10⁵[1]

Note: The kinetic parameters are dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for illustrative purposes.

Signaling Pathway Involvement

Aminopeptidases are critical regulators in various signaling pathways, primarily through their role in the metabolism of bioactive peptides, such as neuropeptides. The degradation of these signaling molecules by aminopeptidases leads to the termination of their biological activity.

Neuropeptide_Degradation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptide Neuropeptide (e.g., Enkephalin) Receptor Receptor Neuropeptide->Receptor Binds to APN Aminopeptidase N (APN/CD13) Neuropeptide->APN Cleavage by Signal Signal Transduction Receptor->Signal Activates Inactive Inactive Products (Amino Acids) APN->Inactive Generates

Caption: Neuropeptide degradation pathway mediated by Aminopeptidase N.

Experimental Protocols

Spectrophotometric Assay for Aminopeptidase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of aminopeptidases using this compound as the substrate. The assay relies on a coupled enzyme system where the release of L-Alanine is linked to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[5]

Materials:

  • This compound (Substrate)

  • Purified Aminopeptidase

  • Alanine Dehydrogenase (AlaDH)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of NAD⁺ in Tris-HCl buffer.

    • Prepare a solution of Alanine Dehydrogenase in Tris-HCl buffer.

    • Prepare serial dilutions of the purified aminopeptidase in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of Tris-HCl buffer (50 mM, pH 8.0)

      • 20 µL of NAD⁺ solution (final concentration 1-2 mM)

      • 10 µL of Alanine Dehydrogenase solution (final concentration 1-2 units/mL)

      • 10 µL of this compound solution (to achieve a range of final concentrations for Km determination, e.g., 0.1 - 10 mM)

  • Enzyme Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the aminopeptidase solution to each well.

    • For the negative control, add 10 µL of Tris-HCl buffer instead of the enzyme.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Reagents Prepare Reagents: - this compound - NAD+ - AlaDH - Enzyme Dilutions Mix Mix Assay Components in 96-well Plate Reagents->Mix Initiate Initiate Reaction with Aminopeptidase Mix->Initiate Measure Measure Absorbance at 340 nm (Kinetics) Initiate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [Substrate] Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Workflow for the spectrophotometric enzyme kinetic assay.

Fluorometric Assay for Aminopeptidase Activity

For higher sensitivity, a fluorometric assay can be employed. This often involves a substrate with a fluorescent reporter group that is released upon enzymatic cleavage. While this compound itself is not fluorescent, a similar workflow can be adapted using a fluorogenic substrate like Leu-7-amido-4-methylcoumarin (Leu-AMC) for initial characterization or inhibitor screening.

Materials:

  • Fluorogenic aminopeptidase substrate (e.g., Leu-AMC)

  • Purified Aminopeptidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the purified aminopeptidase in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer and the fluorogenic substrate to the desired final concentrations.

    • Include a standard curve of the free fluorophore (e.g., AMC) to convert relative fluorescence units (RFU) to product concentration.

  • Enzyme Reaction Initiation:

    • Initiate the reaction by adding the aminopeptidase solution to each well.

    • For the negative control, add assay buffer instead of the enzyme.

  • Data Acquisition:

    • Place the microplate in a fluorescence microplate reader pre-warmed to the desired temperature.

    • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm for AMC) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time plot, using the standard curve to convert RFU/min to moles/min.

    • Determine kinetic parameters as described for the spectrophotometric assay.

Conclusion

This compound is a suitable substrate for the kinetic characterization of various aminopeptidases. The provided protocols offer robust methods for determining key kinetic parameters, which are essential for understanding enzyme function and for the development of novel therapeutic agents targeting this important class of enzymes. Researchers are encouraged to optimize the assay conditions for their specific enzyme and experimental setup.

References

Hypothetical Application Note and Protocols: In Vitro Muscle Cell Differentiation with Gly-Ala-Leu

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific scientific literature detailing the effects of the tripeptide Gly-Ala-Leu on in vitro muscle cell differentiation is not available. Therefore, the following application note, including all data and proposed mechanisms, is a hypothetical example created to fulfill the structural and content requirements of the user's request. This document is based on established principles of myogenesis and the known effects of other bioactive peptides and amino acids on muscle cells. It is intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

Skeletal muscle regeneration is a complex process orchestrated by muscle stem cells, known as satellite cells, which activate, proliferate, and differentiate to form new myofibers. The in vitro differentiation of myoblasts, the proliferative progeny of satellite cells, into myotubes serves as a critical model for studying myogenesis and for the development of therapeutics targeting muscle wasting diseases. Bioactive peptides have garnered increasing interest for their potential to modulate cellular processes, including differentiation. This application note describes a hypothetical investigation into the effects of the tripeptide Gly-Ala-Leu (GAL) on the in vitro differentiation of C2C12 myoblasts, a well-established murine muscle cell line.

Materials and Methods

Cell Culture and Differentiation

C2C12 myoblasts were cultured in Growth Medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For differentiation, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and grown to 80-90% confluency. Differentiation was induced by switching to Differentiation Medium (DM), which consists of DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[1]

Gly-Ala-Leu Treatment

The hypothetical tripeptide Gly-Ala-Leu (GAL) was synthesized and purified to >95% purity. A stock solution of 10 mM GAL was prepared in sterile phosphate-buffered saline (PBS). During differentiation, cells were treated with varying concentrations of GAL (0 µM, 1 µM, 10 µM, and 50 µM) added to the DM. The medium was replaced every 48 hours with fresh DM containing the respective concentrations of GAL.

Analysis of Myotube Formation

After 5 days of differentiation, myotube formation was assessed. Cells were fixed with 4% paraformaldehyde and stained with a monoclonal antibody against Myosin Heavy Chain (MHC), a terminal differentiation marker. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope. The differentiation index, fusion index, and myotube diameter were quantified using ImageJ software.

  • Differentiation Index (%) : (Number of nuclei in MHC-positive cells / Total number of nuclei) x 100

  • Fusion Index (%) : (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100

  • Myotube Diameter (µm) : The average diameter of at least 50 myotubes per condition was measured.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells after 3 days of differentiation using a commercial RNA extraction kit. cDNA was synthesized, and qRT-PCR was performed to analyze the expression of key myogenic regulatory factors (MRFs), including MyoD and Myogenin, and the terminal differentiation marker, MHC. Gene expression levels were normalized to the housekeeping gene GAPDH.

Western Blot Analysis

Cell lysates were collected after 5 days of differentiation. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against MHC, MyoD, Myogenin, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Results

Gly-Ala-Leu Enhances Myotube Formation and Maturation

Treatment of C2C12 cells with Gly-Ala-Leu during differentiation resulted in a dose-dependent increase in myotube formation and maturation. The differentiation index, fusion index, and myotube diameter were all significantly increased in the presence of 10 µM and 50 µM GAL compared to the untreated control.

TreatmentDifferentiation Index (%)Fusion Index (%)Average Myotube Diameter (µm)
Control (0 µM GAL)65.2 ± 4.138.5 ± 3.215.3 ± 1.8
1 µM GAL68.9 ± 3.842.1 ± 2.916.8 ± 2.1
10 µM GAL82.5 ± 5.355.7 ± 4.522.4 ± 2.5
50 µM GAL85.1 ± 4.959.2 ± 4.124.1 ± 2.8
*Table 1: Hypothetical quantitative analysis of myotube formation. Data are presented as mean ± standard deviation. p < 0.05 compared to control.
Gly-Ala-Leu Upregulates the Expression of Myogenic Markers

The expression of key myogenic genes was assessed by qRT-PCR and Western blot. GAL treatment led to a significant upregulation of MyoD, Myogenin, and MHC at both the mRNA and protein levels in a dose-dependent manner.

TreatmentRelative MyoD mRNA ExpressionRelative Myogenin mRNA ExpressionRelative MHC mRNA Expression
Control (0 µM GAL)1.00 ± 0.121.00 ± 0.151.00 ± 0.18
1 µM GAL1.25 ± 0.141.32 ± 0.111.45 ± 0.21
10 µM GAL2.10 ± 0.212.55 ± 0.252.89 ± 0.32
50 µM GAL2.35 ± 0.242.88 ± 0.283.21 ± 0.35
*Table 2: Hypothetical relative mRNA expression of myogenic markers. Data are presented as mean ± standard deviation. p < 0.05 compared to control.

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation
  • Cell Seeding : Seed C2C12 myoblasts in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of Growth Medium (DMEM + 10% FBS + 1% P/S).

  • Cell Growth : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency (typically 24-48 hours).

  • Induction of Differentiation : Aspirate the Growth Medium and wash the cells once with sterile PBS.

  • Treatment Application : Add 2 mL of Differentiation Medium (DMEM + 2% HS + 1% P/S) to each well. For treated wells, add the desired final concentration of Gly-Ala-Leu.

  • Medium Change : Replace the medium with fresh Differentiation Medium (with or without GAL) every 48 hours.

  • Harvesting : Harvest the cells for analysis at the desired time points (e.g., Day 3 for RNA, Day 5 for protein and immunofluorescence).

Protocol 2: Immunofluorescence Staining for Myosin Heavy Chain (MHC)
  • Fixation : After the differentiation period, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization : Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking : Wash the cells three times with PBS. Block with 5% goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the cells with a primary antibody against Myosin Heavy Chain (e.g., MF20, diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

  • Counterstaining : Wash the cells three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting and Imaging : Wash the cells twice with PBS. Mount a coverslip using an anti-fade mounting medium. Visualize and capture images using a fluorescence microscope.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_differentiation Differentiation & Treatment cluster_analysis Analysis seed Seed C2C12 Myoblasts grow Grow to 80-90% Confluency seed->grow 24-48h in GM induce Induce Differentiation (DM) grow->induce Switch to DM treat Treat with Gly-Ala-Leu if_staining Immunofluorescence (Day 5) - MHC Staining - DAPI Staining treat->if_staining qpcr qRT-PCR (Day 3) - MyoD - Myogenin - MHC treat->qpcr western Western Blot (Day 5) - MHC - MyoD - Myogenin treat->western

Caption: Experimental workflow for studying the effect of Gly-Ala-Leu on C2C12 myoblast differentiation.

hypothetical_signaling_pathway GAL Gly-Ala-Leu Receptor Hypothetical Peptide Receptor GAL->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation MyoD MyoD mTOR->MyoD Upregulation Myogenin Myogenin MyoD->Myogenin Upregulation MHC MHC Myogenin->MHC Expression Differentiation Muscle Cell Differentiation MHC->Differentiation

Caption: Hypothetical signaling pathway for Gly-Ala-Leu-induced muscle cell differentiation.

Discussion

The hypothetical results suggest that the tripeptide Gly-Ala-Leu positively influences the differentiation of C2C12 myoblasts into myotubes. The observed increase in the differentiation and fusion indices, along with larger myotube diameters, indicates that GAL may promote both the initiation of differentiation and the maturation of myotubes. This is further supported by the upregulation of key myogenic regulatory factors, MyoD and Myogenin, and the terminal differentiation marker, Myosin Heavy Chain.

The proposed mechanism of action, as depicted in the hypothetical signaling pathway, involves the activation of the PI3K/Akt/mTOR pathway, a well-established signaling cascade in myogenesis. Leucine, a component of the GAL tripeptide, is known to activate the mTOR pathway, which promotes protein synthesis and cell growth, both crucial for myotube formation.[2] It is plausible that GAL, upon binding to a putative cell surface receptor, initiates this signaling cascade, leading to the enhanced expression of myogenic genes and subsequent differentiation.

Conclusion

This hypothetical application note presents a framework for investigating the potential role of the tripeptide Gly-Ala-Leu in in vitro muscle cell differentiation. The illustrative data and protocols provide a basis for designing experiments to explore the effects of novel peptides on myogenesis. Further studies would be required to validate these hypothetical findings and elucidate the precise molecular mechanisms by which Gly-Ala-Leu might exert its effects. Such research could contribute to the development of new therapeutic strategies for muscle-related disorders.

References

Application Notes and Protocols for Studying Peptide Uptake Mechanisms Using H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal absorption of peptides is a critical area of study in nutrition, pharmacology, and drug development. Small peptides, such as the tripeptide H-Gly-Ala-Leu-OH, are primarily absorbed from the small intestine via the proton-coupled oligopeptide transporter 1 (PEPT1). Understanding the mechanisms of this uptake is crucial for designing orally bioavailable peptide-based drugs and for elucidating the nutritional science of protein absorption. This compound serves as an excellent model substrate for these studies due to its simple, non-functionalized structure, which allows for the investigation of the core transport machinery without confounding factors from complex side chains.

These application notes provide a comprehensive overview of the use of this compound in studying peptide uptake, including detailed experimental protocols and an analysis of the signaling pathways involved.

Key Applications

  • Characterization of PEPT1-mediated transport: this compound can be used as a substrate in competitive inhibition assays to determine the affinity (Ki) of other compounds for the PEPT1 transporter.

  • Screening of oral drug candidates: By assessing the ability of new drug candidates to inhibit the uptake of a known PEPT1 substrate like this compound, researchers can quickly screen for compounds that are likely to be absorbed via this pathway.

  • Investigation of transport kinetics: Determining the Michaelis-Menten constants (Km and Vmax) for this compound uptake provides insights into the efficiency and capacity of the PEPT1 transporter.

  • Elucidation of regulatory signaling pathways: The uptake of this compound can be used as a functional readout to study how various signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, regulate PEPT1 activity.

Data Presentation: Quantitative Analysis of Peptide Transport

The following tables summarize representative quantitative data for the transport of small peptides via the PEPT1 transporter. While specific kinetic data for this compound is not extensively published, the values presented for Glycyl-sarcosine (Gly-Sar), a commonly used model dipeptide, and other small peptides provide a strong reference for what can be expected in similar experimental setups.

Table 1: Representative Kinetic Parameters for PEPT1 Substrates in Caco-2 Cells

SubstrateKm (mM)Vmax (nmol/mg protein/10 min)Cell LineCitation
Glycyl-sarcosine (Gly-Sar)0.7 - 2.48.4 - 21.0Caco-2[1]
fMet-Leu-Phe1.6 (K0.5)0.73 (Tmax, nmol/cm²/s)Wild-type mice jejunum[2]

Table 2: Representative Inhibition Constants (Ki) for PEPT1

InhibitorSubstrateKi (mM)Experimental SystemCitation
Glycyl-proline (Gly-Pro)fMet-Leu-Phe100Wild-type mice jejunum[2]
Tri-DAPGlycyl-sarcosine~5-10 (IC50)Caco-2 BBE cells[3]
LosartanGlycyl-sarcosine0.044Caco-2 cells[4]
ValacyclovirGlycyl-sarcosine0.874Caco-2 cells[4]

Experimental Protocols

Protocol 1: In Vitro Peptide Uptake Assay Using Caco-2 Cells

This protocol describes a method to measure the uptake of this compound in a widely used in vitro model of the intestinal epithelium, the Caco-2 cell line.

Materials:

  • Caco-2 cells (passages 25-40)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (12-well or 24-well format, 0.4 µm pore size)

  • This compound

  • Radiolabeled this compound (e.g., ³H or ¹⁴C labeled) or a suitable analytical method for quantification (e.g., LC-MS/MS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.0 with MES

  • Ice-cold transport buffer (for washing)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Scintillation cocktail (if using radiolabeled peptide)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer with well-developed microvilli and tight junctions. Change the culture medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Uptake Experiment:

    • On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4) on both the apical and basolateral sides.

    • Aspirate the buffer and add pre-warmed transport buffer (pH 6.0) to the apical side and transport buffer (pH 7.4) to the basolateral side. Incubate for 20 minutes at 37°C to equilibrate the cells.

    • Prepare the uptake solution by dissolving this compound (and its radiolabeled counterpart) in transport buffer (pH 6.0) at the desired concentrations.

    • To initiate the uptake, aspirate the buffer from the apical side and add the uptake solution.

    • Incubate the cells at 37°C for a specific time period (e.g., 10, 20, 30 minutes).

    • To terminate the uptake, aspirate the uptake solution and immediately wash the monolayers three times with ice-cold transport buffer.

    • Lyse the cells by adding cell lysis buffer to the apical side and incubating for 30 minutes at room temperature with gentle shaking.

  • Quantification:

    • Collect the cell lysates.

    • If using a radiolabeled peptide, add an aliquot of the lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • If using a non-radiolabeled peptide, quantify the concentration of this compound in the lysate using a validated analytical method like LC-MS/MS.

    • Determine the total protein concentration in an aliquot of the cell lysate using a protein assay kit.

  • Data Analysis:

    • Calculate the uptake of this compound and normalize it to the protein concentration and the incubation time (e.g., in nmol/mg protein/min).

    • For kinetic studies, perform the uptake experiment at various concentrations of this compound and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

    • For inhibition studies, perform the uptake of a fixed concentration of labeled this compound in the presence of varying concentrations of an inhibitor and calculate the Ki value.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

This protocol provides a method for studying the intestinal absorption of this compound in a more physiologically relevant in situ model.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing this compound at the desired concentration and a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000).

  • Peristaltic pump

  • Syringes and tubing

  • Sample collection vials

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat and place it on a heated surgical board to maintain body temperature.

    • Perform a midline abdominal incision to expose the small intestine.

    • Select a segment of the jejunum (e.g., 10-15 cm in length) and carefully cannulate both ends with flexible tubing.

    • Gently flush the intestinal segment with warm saline to remove any residual contents.

  • Perfusion:

    • Connect the inlet cannula to a syringe containing the perfusion buffer placed in a peristaltic pump.

    • Perfuse the intestinal segment with the buffer at a constant flow rate (e.g., 0.2 mL/min).

    • Allow for an initial equilibration period of 30-60 minutes to achieve steady-state conditions.

    • Collect the perfusate from the outlet cannula at specific time intervals (e.g., every 15 minutes) for up to 2 hours.

  • Sample Analysis:

    • Measure the volume of the collected perfusate.

    • Determine the concentration of this compound and the non-absorbable marker in the initial perfusion buffer and in the collected samples using appropriate analytical methods (e.g., LC-MS/MS for the peptide and scintillation counting for the marker).

  • Data Analysis:

    • Calculate the net water flux across the intestinal segment based on the change in the concentration of the non-absorbable marker.

    • Correct the outlet concentration of this compound for water flux.

    • Calculate the permeability coefficient (Peff) of this compound using the following equation: Peff = (Q / 2πrL) * ln(Cin,corr / Cout,corr) where Q is the flow rate, r is the intestinal radius, L is the length of the intestinal segment, and Cin,corr and Cout,corr are the corrected inlet and outlet concentrations of the peptide, respectively.

Visualization of Key Pathways and Workflows

Signaling Pathways Involved in PEPT1 Regulation and Downstream Effects

The uptake of peptides via PEPT1 is not merely a passive transport process but is actively regulated by intracellular signaling cascades. Furthermore, the transport of peptides can itself trigger downstream signaling events. The following diagram illustrates the key pathways involved.

PEPT1_Signaling cluster_extracellular Extracellular/Lumen cluster_membrane Apical Membrane cluster_intracellular Intracellular This compound This compound PEPT1 PEPT1 This compound->PEPT1 Protons (H+) Protons (H+) Protons (H+)->PEPT1 Growth_Factors Growth Factors (e.g., EGF) Receptor_Tyr_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyr_Kinase Hormones Hormones (e.g., Insulin) Insulin_Receptor Insulin Receptor Hormones->Insulin_Receptor ERK MAPK/ERK PEPT1->ERK activates cAMP cAMP PEPT1->cAMP may influence PI3K PI3K Receptor_Tyr_Kinase->PI3K activates PKC PKC Receptor_Tyr_Kinase->PKC activates Insulin_Receptor->PI3K activates AKT Akt/PKB PI3K->AKT activates Vesicle_Trafficking Vesicle Trafficking (PEPT1 to membrane) AKT->Vesicle_Trafficking promotes PKC->PEPT1 modulates activity Gene_Transcription Gene Transcription (PEPT1 expression) ERK->Gene_Transcription regulates Cellular_Response Downstream Cellular Response ERK->Cellular_Response PKA PKA cAMP->PKA activates PKA->Cellular_Response phosphorylates targets Gene_Transcription->PEPT1 increases synthesis Vesicle_Trafficking->PEPT1 translocates Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days for differentiation A->B C Monitor monolayer integrity (TEER) B->C D Wash and equilibrate cell monolayers C->D E Add this compound (labeled or unlabeled) to apical side D->E F Incubate at 37°C for a defined time E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Quantify intracellular This compound (Scintillation or LC-MS/MS) H->I J Determine protein concentration H->J K Normalize uptake data (nmol/mg protein/min) I->K J->K Perfusion_Logic cluster_input Input Parameters cluster_measurement Experimental Measurements cluster_calculation Calculations Cin Initial Peptide Conc. (Cin) Peff Calculate Permeability Coefficient (Peff) Cin->Peff Cmarker_in Initial Marker Conc. (Cmarker_in) Water_Flux Calculate Net Water Flux Cmarker_in->Water_Flux Flow_rate Flow Rate (Q) Flow_rate->Peff Dimensions Intestinal Segment Length (L) & Radius (r) Dimensions->Peff Cout Outlet Peptide Conc. (Cout) Corrected_Conc Correct Cout for Water Flux (Cout,corr) Cout->Corrected_Conc Cmarker_out Outlet Marker Conc. (Cmarker_out) Cmarker_out->Water_Flux Water_Flux->Corrected_Conc Corrected_Conc->Peff

References

Application Notes and Protocols for H-Gly-Ala-Leu-OH in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Ala-Leu-OH is a tripeptide composed of glycine, alanine, and leucine. While its specific biological role is an active area of research, its structural similarity to motifs in various bioactive peptides suggests its potential as a modulator of peptide-protein interactions. This document provides detailed application notes and protocols for utilizing this compound in competitive binding assays, a fundamental technique for characterizing the interaction between ligands and their receptors.

Competitive binding assays are instrumental in drug discovery and development for determining the affinity of a test compound (the competitor) for a receptor by measuring its ability to displace a labeled ligand with known binding characteristics. These assays are crucial for screening compound libraries, structure-activity relationship (SAR) studies, and identifying potential therapeutic candidates.

This document will focus on a hypothetical scenario where this compound acts as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptor. The natural ligand for this receptor, GnRH, is a decapeptide that plays a pivotal role in the reproductive endocrine cascade. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers investigating the potential of this compound and similar peptides in modulating G-protein coupled receptor (GPCR) signaling.

Hypothetical Signaling Pathway: GnRH Receptor Activation

The GnRH receptor is a member of the GPCR family. Upon binding of the endogenous ligand GnRH, the receptor undergoes a conformational change, leading to the activation of the Gαq subunit of the associated heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including the synthesis and release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland.

GnRH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GnRH_Receptor GnRH Receptor G_Protein Gαq/βγ GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Response (Gonadotropin Release) DAG->Cellular_Response Activates PKC (Leads to) Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->Cellular_Response Leads to GnRH GnRH (Agonist) GnRH->GnRH_Receptor Binds H_Gly_Ala_Leu_OH This compound (Antagonist) H_Gly_Ala_Leu_OH->GnRH_Receptor Blocks

Figure 1: Hypothetical GnRH Receptor Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from competitive binding assays using this compound against the GnRH receptor. This data is intended to be illustrative of the results that could be obtained from the protocols described below.

Table 1: Competitive Binding Assay Parameters

ParameterValue
Receptor SourceHuman GnRH Receptor (expressed in HEK293 cells)
Labeled Ligand[3H]-Buserelin (a potent GnRH agonist)
Labeled Ligand Concentration1 nM
Incubation Time60 minutes
Incubation Temperature25°C
Assay Buffer50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

Table 2: Binding Affinity of this compound for the GnRH Receptor

CompoundIC50 (nM)Ki (nM)
GnRH (1-10)1.50.75
This compound250125
H-Gly-Ala-Val-OH800400
H-Gly-Val-Leu-OH>10000>5000

IC50 (Inhibitory Concentration 50%) is the concentration of the competitor that displaces 50% of the labeled ligand. Ki (Inhibition Constant) is calculated from the IC50 value and represents the binding affinity of the competitor for the receptor.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

This protocol describes a classic method to determine the binding affinity of this compound for the GnRH receptor using a radiolabeled ligand.

Materials:

  • This compound

  • Human GnRH receptor membrane preparation (from a commercial source or prepared in-house)

  • [3H]-Buserelin (specific activity ~50-100 Ci/mmol)

  • GnRH (1-10) peptide (for positive control)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreenHTS FB plates)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow:

Competitive_Binding_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Ligands, Receptor) start->prepare_reagents add_components Add Components to 96-well Plate (Buffer, Labeled Ligand, Competitor) prepare_reagents->add_components add_receptor Add Receptor Membranes add_components->add_receptor incubate Incubate at 25°C for 60 min add_receptor->incubate filter_wash Filter and Wash on Filter Plate incubate->filter_wash dry_plate Dry Filter Plate filter_wash->dry_plate add_scintillant Add Scintillation Cocktail dry_plate->add_scintillant count_radioactivity Count Radioactivity (Scintillation Counter) add_scintillant->count_radioactivity analyze_data Analyze Data (IC₅₀ and Kᵢ Determination) count_radioactivity->analyze_data end End analyze_data->end

Figure 2: Workflow for Radioligand Competitive Binding Assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., 1 pM to 100 µM).

    • Prepare a stock solution of GnRH (1-10) for the positive control and create a similar dilution series.

    • Dilute the [3H]-Buserelin in Assay Buffer to the desired final concentration (e.g., 1 nM).

    • Thaw the GnRH receptor membrane preparation on ice and dilute it in Assay Buffer to a concentration that provides a sufficient signal-to-noise ratio (to be determined empirically).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled GnRH (e.g., 10 µM) to saturate the receptors.

    • Competition: Add 50 µL of the various dilutions of this compound or the GnRH positive control.

    • Add 50 µL of the diluted [3H]-Buserelin to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted receptor membrane preparation to all wells.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.

  • Filtration and Washing:

    • Transfer the contents of the assay plate to a pre-wetted 96-well filter plate.

    • Rapidly filter the contents under vacuum.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate completely (e.g., under a heat lamp or in an oven at 50°C).

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 4 hours in the dark.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol offers a non-radioactive alternative to the radioligand binding assay. It relies on the change in polarization of fluorescently labeled ligand upon binding to a larger receptor molecule.

Materials:

  • This compound

  • Solubilized and purified GnRH receptor

  • Fluorescently labeled GnRH analog (e.g., fluorescein-GnRH)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, 0.01% Tween-20, pH 7.4

  • Black, low-binding 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions and serial dilutions of this compound and GnRH as described in Protocol 1.

    • Dilute the fluorescently labeled GnRH analog in Assay Buffer to a concentration that gives an optimal fluorescence polarization signal (to be determined empirically).

    • Dilute the purified GnRH receptor in Assay Buffer to a concentration that results in a significant increase in polarization upon binding of the fluorescent ligand.

  • Assay Setup (in a 384-well plate):

    • Add 10 µL of the various dilutions of this compound or GnRH to the wells.

    • Add 10 µL of the diluted fluorescently labeled GnRH analog to all wells.

    • Initiate the reaction by adding 10 µL of the diluted GnRH receptor to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated using the Cheng-Prusoff equation as described in Protocol 1.

Conclusion

The protocols and hypothetical data presented in these application notes provide a framework for investigating the competitive binding properties of this compound. While the example focuses on the GnRH receptor, these methodologies are broadly applicable to other receptor systems. By employing these competitive binding assays, researchers can effectively characterize the affinity and potential antagonistic or agonistic nature of this compound and other novel peptide-based compounds, thereby advancing our understanding of their biological functions and therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: H-Gly-Ala-Leu-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the tripeptide H-Gly-Ala-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, the most common impurities are typically deletion sequences (e.g., H-Ala-Leu-OH or H-Gly-Leu-OH) resulting from incomplete deprotection or coupling reactions.[1][2] Other potential side products, though generally less prevalent for this short sequence, can include racemized peptides and byproducts from the cleavage cocktail.[3][4][5]

Q2: How can I minimize the formation of deletion sequences?

A2: To minimize deletion sequences, ensure optimal coupling and deprotection steps. Using a higher concentration of amino acid and coupling reagent solutions can increase the probability of complete reactions.[6] For difficult couplings, a "double coupling" strategy, where the coupling step is repeated before deprotection, can be effective.[6] Monitoring the completion of each step with a qualitative test like the Kaiser test is also recommended.[7]

Q3: Is racemization a significant concern for this compound synthesis?

A3: Racemization is a potential side reaction during any peptide synthesis.[3][4] For this compound, the chiral centers are on Alanine and Leucine. The risk of racemization can be minimized by using appropriate coupling reagents, such as those containing additives like HOBt or HOAt, which are known to suppress epimerization.[3][4] Glycine, being achiral, is not susceptible to racemization.

Q4: What is the recommended purification method for crude this compound?

A4: The most common and effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] This technique separates the target peptide from impurities based on hydrophobicity. Solid-Phase Extraction (SPE) can also be a rapid and economical method for purification.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low yield of the desired peptide.
Possible Cause Suggested Solution Experimental Protocol
Incomplete Fmoc deprotection - Extend the deprotection reaction time.- Use a stronger deprotection solution, such as one containing DBU.[3][12]Modified Deprotection: Prepare a solution of 2% DBU and 20% piperidine in DMF. Treat the resin with this solution for 5-10 minutes. Wash the resin thoroughly with DMF.
Inefficient coupling - Increase the concentration of the amino acid and coupling reagents.[6]- Perform a double coupling for the problematic amino acid.[6]Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents before proceeding to the deprotection of the newly added amino acid.
Aggregation of the peptide chain While less common for this short peptide, aggregation can hinder subsequent reactions.[3]Solvent Modification: Add a chaotropic salt like LiCl to the coupling or deprotection solutions to disrupt secondary structures.
Problem 2: Presence of multiple peaks in the analytical HPLC of the crude product.
Possible Cause Suggested Solution Experimental Protocol
Deletion sequences Optimize coupling and deprotection steps as described in Problem 1.See protocols for "Modified Deprotection" and "Double Coupling" above.
Racemization Use racemization-suppressing coupling additives.[3][4]Coupling with HOBt: Pre-activate the Fmoc-amino acid with a carbodiimide coupling reagent (e.g., DIC) in the presence of one equivalent of HOBt before adding it to the resin.
Incomplete cleavage or side-chain deprotection Extend the cleavage time or use a more effective cleavage cocktail.Extended Cleavage: Increase the cleavage time with the TFA cocktail to 3-4 hours. Ensure the use of appropriate scavengers in the cocktail.

Experimental Protocols

Standard Cleavage Protocol:

  • Wash the dried peptidyl-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualizations

Synthesis_Workflow Resin Solid Support (e.g., Wang Resin) Leu Couple Fmoc-Leu-OH Resin->Leu Deprot_Leu Fmoc Deprotection Leu->Deprot_Leu Ala Couple Fmoc-Ala-OH Deprot_Leu->Ala Deprot_Ala Fmoc Deprotection Ala->Deprot_Ala Gly Couple Fmoc-Gly-OH Deprot_Ala->Gly Deprot_Gly Fmoc Deprotection Gly->Deprot_Gly Cleavage Cleavage from Resin Deprot_Gly->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide This compound Purification->Final_Peptide

Caption: Solid-Phase Synthesis Workflow for this compound.

Troubleshooting_Logic Start Crude Product Analysis (HPLC) Low_Yield Low Yield? Start->Low_Yield Multiple_Peaks Multiple Peaks? Start->Multiple_Peaks Low_Yield->Multiple_Peaks No Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Yes Deletion Deletion Sequences Multiple_Peaks->Deletion Yes Racemization Racemization Multiple_Peaks->Racemization Check Mass Spec Optimize_Coupling Optimize Coupling/ Deprotection Incomplete_Rxn->Optimize_Coupling Success Pure Peptide Optimize_Coupling->Success Deletion->Optimize_Coupling Use_Additives Use Racemization Suppressors Racemization->Use_Additives Use_Additives->Success

References

Technical Support Center: Optimizing Cleavage of Gly-Ala-Leu from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of the tripeptide Gly-Ala-Leu from solid-phase synthesis resins.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of Gly-Ala-Leu, providing potential causes and actionable solutions.

Q1: Low or no peptide yield after cleavage.

Possible Causes:

  • Incomplete Cleavage: The cleavage cocktail may not be potent enough, or the reaction time could be too short.[1][2]

  • Peptide Precipitation Issues: The peptide may be soluble in the precipitation solvent (e.g., diethyl ether).[3]

  • Adsorption to Resin: The cleaved peptide might re-attach to the resin or reactive species generated during cleavage.[1]

  • Poor Swelling of Resin: Inadequate swelling of the resin in the cleavage cocktail can limit reagent access.[1]

  • Synthesis Failure: An issue during the solid-phase synthesis could have resulted in no peptide being synthesized.

Solutions:

  • Optimize Cleavage Cocktail: For Wang and Rink amide resins, a standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[2][4][5] If incomplete cleavage is suspected, consider extending the reaction time or using a stronger acid cocktail.

  • Modify Precipitation Protocol: If the peptide does not precipitate in cold ether, try concentrating the TFA solution under a stream of nitrogen before adding the ether.[3] Alternatively, a 1:1 mixture of diethyl ether and pentane can be used.[3]

  • Re-cleavage: The resin can be subjected to a second cleavage reaction to recover any remaining peptide.

  • Ensure Proper Swelling: Use a sufficient volume of cleavage cocktail (typically 10-15 mL per gram of resin) to ensure the resin is fully swollen.[5]

  • Verify Synthesis: Before cleavage, a small amount of resin can be cleaved and analyzed by mass spectrometry to confirm the presence of the desired peptide.

Q2: Presence of unexpected peaks in HPLC analysis of the crude peptide.

Possible Causes:

  • Side-Chain Alkylation: Reactive cations generated during cleavage can modify the peptide. While Gly-Ala-Leu has no reactive side chains, this is a crucial consideration for other peptides.

  • Incomplete Deprotection: If side-chain protecting groups were used on other amino acids in a longer peptide containing this sequence, they may not be fully removed.

  • Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, this side reaction can occur under acidic or basic conditions.

  • Oxidation: If the peptide contains sensitive residues like Met or Cys, they can be oxidized during cleavage.

  • Linker-Related Impurities: Decomposition of the resin linker can lead to byproducts that react with the peptide.[6]

Solutions:

  • Use of Scavengers: Scavengers are critical to quench reactive cationic species.[2] Triisopropylsilane (TIS) is a common scavenger that can prevent many side reactions. For peptides with sensitive residues, a more complex scavenger cocktail may be necessary.

  • Optimize Cleavage Time and Temperature: Prolonged exposure to strong acid can increase side reactions. A typical cleavage time is 1.5 to 2 hours at room temperature.[7] Performing the cleavage at a lower temperature (e.g., in an ice bath) can minimize degradation.[5]

  • Selection of Cleavage Cocktail: The choice of cleavage cocktail should be tailored to the peptide sequence and the resin used.[1] For instance, Reagent K is often used for peptides containing multiple sensitive residues.[5]

Q3: The cleaved peptide is difficult to dissolve.

Possible Causes:

  • Peptide Aggregation: Hydrophobic peptides or those with strong intermolecular interactions can be prone to aggregation after cleavage and precipitation.

  • Residual Scavengers: Some scavengers, particularly thiol-based ones, can be difficult to remove and may interfere with dissolution.

Solutions:

  • Use a Different Solubilization Solvent: Try dissolving the peptide in a small amount of a stronger solvent like DMSO or DMF before diluting with an aqueous buffer.

  • Thorough Washing: Ensure the precipitated peptide is washed thoroughly with cold diethyl ether to remove scavengers and other organic impurities.

  • Lyophilization from Acetic Acid/Water: Dissolving the crude peptide in a mixture of acetic acid and water followed by lyophilization can improve its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for cleaving Gly-Ala-Leu from Wang resin?

A standard and effective cleavage cocktail for Wang resin is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[2][4][5]

Q2: How long should the cleavage reaction be carried out?

For most standard resins like Wang and Rink amide, a cleavage time of 1.5 to 2 hours at room temperature is generally sufficient.[7] For more acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, cleavage can be achieved in as little as 15-60 minutes with milder acidic conditions.[8][9]

Q3: Why are scavengers necessary for cleaving a simple tripeptide like Gly-Ala-Leu?

While Gly-Ala-Leu itself does not have reactive side chains, scavengers are still recommended. During the cleavage of the peptide from the resin (e.g., Wang resin), the linker itself generates reactive carbocations.[5] These can potentially react with the peptide backbone or lead to other side products. Scavengers like TIS effectively trap these reactive species, ensuring a cleaner crude product.

Q4: Can I reuse the cleavage cocktail?

No, it is strongly recommended to always use a freshly prepared cleavage cocktail for each reaction.[1] The components of the cocktail, especially the scavengers, can degrade over time, reducing their effectiveness and potentially leading to the formation of undesirable byproducts.

Q5: What is the purpose of precipitating the peptide in cold diethyl ether?

Trifluoroacetic acid (TFA) is volatile, but its complete removal by evaporation can be difficult and may lead to peptide degradation. Adding the TFA solution containing the cleaved peptide to a large volume of cold diethyl ether causes the peptide to precipitate out of the solution, while the TFA and scavengers remain in the ether. This allows for efficient separation and recovery of the crude peptide.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Fmoc-SPPS

Reagent NameCompositionKey Applications & Remarks
Standard TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterSuitable for a broad range of peptides without sensitive residues.[2][4][5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA "universal" cocktail effective for peptides containing Cys, Met, Trp, and Tyr.[5]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGood for scavenging trityl groups, but does not adequately protect Cys and Met from oxidation.[5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium IodidePrevents the oxidation of Methionine.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for cleavage of peptides containing sulfonyl-protected Arginine.[5]

Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), DMS (Dimethyl Sulfide).

Table 2: Influence of Reaction Time on Cleavage Efficiency from Wang Resin (Illustrative)

Cleavage Time (hours)Cleavage CocktailEstimated Cleavage Yield (%)Reference
195% TFA / 2.5% H₂O / 2.5% TIS~85-90%[7]
295% TFA / 2.5% H₂O / 2.5% TIS>95%[7]
495% TFA / 2.5% H₂O / 2.5% TIS>98%[2]

Note: These are typical expected yields. Actual yields can vary based on the specific peptide sequence, synthesis quality, and experimental conditions.

Experimental Protocols

Protocol 1: Standard Cleavage of Gly-Ala-Leu from Wang Resin

  • Resin Preparation:

    • Place the dry Gly-Ala-Leu-Wang resin (e.g., 100 mg) in a reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to remove any residual Dimethylformamide (DMF).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (e.g., 2 mL).

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[7]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (e.g., 10 mL).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the tube to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL) to remove residual TFA and scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage Monitoring by HPLC

To optimize cleavage conditions, the reaction progress can be monitored by HPLC.

  • Set up the cleavage reaction as described in Protocol 1.

  • At various time points (e.g., 30, 60, 90, and 120 minutes), take a small aliquot (e.g., 20 µL) of the cleavage solution.

  • Add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL).

  • Vortex and centrifuge to precipitate the peptide.

  • Remove the ether, dry the pellet, and redissolve it in an appropriate solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Inject the sample into the HPLC and analyze the peak area of the cleaved peptide to determine the relative cleavage efficiency over time.

Visualizations

Cleavage_Workflow Resin Dry Gly-Ala-Leu Resin Cleavage Cleavage Reaction (1.5-2 hours) Resin->Cleavage Cocktail Prepare Fresh Cleavage Cocktail Cocktail->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation Isolate Peptide (Centrifugation & Washing) Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying Analysis Analyze Purity (HPLC, MS) Drying->Analysis

Caption: Experimental workflow for the cleavage of Gly-Ala-Leu from resin.

Troubleshooting_Cleavage Start Start Cleavage CheckYield Low or No Yield? Start->CheckYield CheckPurity Unexpected HPLC Peaks? CheckYield->CheckPurity No IncompleteCleavage Incomplete Cleavage? - Extend time - Stronger cocktail CheckYield->IncompleteCleavage Yes PrecipitationIssue Precipitation Issue? - Concentrate TFA - Use Ether/Pentane CheckYield->PrecipitationIssue Yes SynthesisFailed Synthesis Failure? - Analyze small resin sample CheckYield->SynthesisFailed Yes Success Successful Cleavage CheckPurity->Success No SideReactions Side Reactions? - Optimize scavengers - Lower temperature CheckPurity->SideReactions Yes IncompleteDeprotection Incomplete Deprotection? - Extend cleavage time CheckPurity->IncompleteDeprotection Yes LinkerByproducts Linker Byproducts? - Use appropriate scavengers CheckPurity->LinkerByproducts Yes IncompleteCleavage->CheckPurity PrecipitationIssue->CheckPurity SideReactions->Success IncompleteDeprotection->Success LinkerByproducts->Success

Caption: Troubleshooting decision tree for Gly-Ala-Leu cleavage.

References

Troubleshooting low yield in H-Gly-Ala-Leu-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in the synthesis of the tripeptide H-Gly-Ala-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yield in the solid-phase peptide synthesis (SPPS) of this compound can stem from several factors:

  • Incomplete Coupling Reactions: The formation of the amide bond between the amino acids may not go to completion. This can be due to steric hindrance, aggregation of the growing peptide chain, or suboptimal activation of the amino acid.

  • Fmoc-Deprotection Issues: Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled, leading to truncated sequences.

  • Side Reactions: Several side reactions can occur during synthesis, leading to byproducts and reducing the yield of the desired peptide. Common side reactions include:

    • Diketopiperazine (DKP) formation: Particularly after the coupling of the second amino acid (Alanine), the N-terminal Glycine can cyclize with the Alanine to form a stable six-membered ring, which is then cleaved from the resin.[1]

    • Aggregation: The hydrophobic nature of Leucine can promote the aggregation of peptide chains on the resin, making reactive sites inaccessible for subsequent coupling and deprotection steps.[2]

  • Premature Cleavage from the Resin: The linkage between the peptide and the resin can be sensitive to the reagents used during synthesis, leading to premature cleavage and loss of product.

  • Issues During Cleavage and Purification: Suboptimal cleavage conditions can result in incomplete removal of the peptide from the resin or the degradation of the product. Additionally, losses can occur during the purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: Which coupling reagent is best for the synthesis of this compound?

The choice of coupling reagent is crucial for achieving high yields. For a relatively simple tripeptide like this compound, several coupling reagents can be effective. Uronium/aminium salt-based reagents are generally preferred for their high efficiency and rapid reaction times.[3][4][5]

Commonly used and effective coupling reagents include:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and reliable coupling reagent.[6][7]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often more efficient than HBTU, particularly for difficult couplings, and can help to reduce racemization.[3][5]

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective coupling method. HOBt acts as an additive to suppress racemization and improve reaction rates.[8][9]

The optimal choice may depend on the specific solid-phase synthesis setup and the scale of the reaction. For sequences prone to aggregation, a more powerful activating agent like HATU might be beneficial.

Q3: How can I minimize diketopiperazine (DKP) formation?

DKP formation is a significant risk after the coupling of the second amino acid, especially when Glycine is at the N-terminus.[1] To minimize this side reaction:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sensitive to acid, allowing for cleavage under very mild conditions that are less likely to induce DKP formation.

  • Couple the third amino acid (Glycine) immediately after the deprotection of the second amino acid (Alanine): Minimizing the time the free N-terminal amine of Alanine is exposed reduces the opportunity for cyclization.

  • Use Fmoc-Gly-Ala-OH dipeptide for coupling: Introducing the first two amino acids as a pre-formed dipeptide bypasses the critical step where DKP formation is most likely to occur.

Q4: What is the best cleavage cocktail for releasing this compound from Wang resin?

For cleavage from Wang resin and removal of side-chain protecting groups (though Gly, Ala, and Leu do not have them), a standard trifluoroacetic acid (TFA) based cleavage cocktail is typically used.[10][11][12][13][14] A common and effective cocktail is:

  • 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

TFA is the strong acid that cleaves the peptide from the resin. Water acts as a scavenger for carbocations generated during cleavage, and TIS is a scavenger that is particularly effective at preventing side reactions.[12][13] The cleavage is typically performed at room temperature for 1-2 hours.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low overall yield after synthesis Incomplete coupling at one or more steps.- Perform a ninhydrin (Kaiser) test after each coupling step to ensure completion.[6] - If the test is positive (blue color), repeat the coupling step. - Increase the coupling time or use a more powerful coupling reagent like HATU. - Consider double coupling for each amino acid addition.
Incomplete Fmoc deprotection.- Extend the deprotection time (e.g., from 20 minutes to 30 minutes). - Use a fresh solution of 20% piperidine in DMF.
Peptide aggregation.- Swell the resin adequately in a suitable solvent (e.g., DMF or NMP) before and during synthesis. - Consider using a resin with a lower substitution level. - Perform couplings at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures.
Presence of deletion sequences (e.g., Gly-Leu) in the final product Incomplete coupling of Alanine.- Ensure complete coupling of Fmoc-Ala-OH using a ninhydrin test before proceeding to the next step. - Use a more efficient coupling reagent or double couple the Alanine.
Incomplete deprotection of Leu-resin.- Ensure complete Fmoc removal from the Leucine-loaded resin before coupling Alanine.
Major byproduct with a mass corresponding to diketopiperazine Cyclization of the N-terminal Gly-Ala dipeptide.- If using a resin sensitive to DKP formation (like Wang resin), consider switching to a 2-chlorotrityl chloride resin. - Minimize the time between the deprotection of Alanine and the coupling of Glycine. - Synthesize the peptide by coupling Fmoc-Gly-Ala-OH dipeptide instead of sequential single amino acid additions.
Low purity of the crude peptide after cleavage Incomplete cleavage from the resin.- Extend the cleavage time to 2-3 hours. - Ensure a sufficient volume of the cleavage cocktail is used to fully swell the resin.
Side reactions during cleavage.- Use a freshly prepared cleavage cocktail with appropriate scavengers (TIS and water).
Poor separation during RP-HPLC purification.- Optimize the gradient of the mobile phase (Acetonitrile/Water with 0.1% TFA) for better separation of the target peptide from impurities.[15][16][17] - Use a C18 column suitable for peptide purification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on Wang Resin

This protocol outlines a standard manual solid-phase synthesis procedure.

  • Resin Swelling:

    • Place Fmoc-Leu-Wang resin (1 g, 0.5 mmol/g substitution) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF, 10 mL) and gently agitate for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection (for Leu-Wang Resin):

    • Add 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 1.5 mmol), HBTU (2.9 equivalents, 1.45 mmol), and HOBt (3 equivalents, 1.5 mmol) in DMF (5 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 3.0 mmol) to the activation solution and mix for 1 minute.

    • Add the activated amino acid solution to the deprotected Leu-resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

    • Perform a ninhydrin test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Fmoc Deprotection (for Ala-Leu-Wang Resin):

    • Repeat step 2.

  • Coupling of Fmoc-Gly-OH:

    • Repeat step 3 using Fmoc-Gly-OH.

  • Final Fmoc Deprotection:

    • Repeat step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage of this compound from Wang Resin
  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

    • Gently agitate at room temperature for 2 hours.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL).

    • Combine the filtrates and add cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude peptide.

    • Place the mixture at -20°C for 30 minutes to enhance precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

Protocol 3: Purification of this compound by RP-HPLC
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the best separation.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification resin Fmoc-Leu-Wang Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Ala-OH (HBTU/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection (Piperidine/DMF) coupling1->deprotection2 coupling2 Couple Fmoc-Gly-OH (HBTU/DIPEA) deprotection2->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Pure this compound purification->lyophilization troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling incomplete_deprotection Incomplete Deprotection low_yield->incomplete_deprotection side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss check_coupling Ninhydrin Test / Recouple incomplete_coupling->check_coupling optimize_deprotection Extend Deprotection Time incomplete_deprotection->optimize_deprotection minimize_side_reactions Use 2-CTC Resin / Dipeptide Coupling side_reactions->minimize_side_reactions optimize_hplc Optimize HPLC Gradient purification_loss->optimize_hplc

References

H-Gly-Ala-Leu-OH aggregation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Gly-Ala-Leu-OH, focusing on aggregation issues during storage.

Troubleshooting Guide: this compound Aggregation

Visible precipitation, gel formation, or turbidity in your peptide solution are common indicators of aggregation. If you observe these signs, or if you experience a loss of activity in your experiments, consult the following guide.

Observation/Issue Potential Cause Recommended Action
Cloudy or turbid solution upon reconstitution - Poor solubility: The peptide may not be fully dissolved at the desired concentration. Leucine, a hydrophobic amino acid, can reduce the overall solubility of the peptide. - Rapid aggregation: The peptide may be aggregating immediately upon dissolution in the chosen solvent.- Sonication: Briefly sonicate the solution to aid dissolution. - Gentle warming: Warm the solution to 37°C to improve solubility. - Solvent modification: If using an aqueous buffer, consider adding a small amount of an organic solvent like DMSO or DMF to disrupt hydrophobic interactions.[1] - pH adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer may improve solubility.[1][2]
Precipitate forms after storage - Freeze-thaw cycles: Repeated freezing and thawing can induce aggregation.[3] - Sub-optimal storage temperature: Storing the peptide solution at an inappropriate temperature can promote aggregation over time. - Bacterial contamination: Microbial growth can alter the solution's properties and lead to peptide degradation and aggregation.[1]- Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1][3] - Optimize storage temperature: For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended.[3][4][5] - Use sterile techniques: Reconstitute and handle the peptide under sterile conditions to prevent contamination.[1]
Loss of biological activity or inconsistent experimental results - Formation of soluble oligomers: Not all aggregates are visible. Soluble oligomers can form and may be the cause of altered activity. - Peptide degradation: Chemical degradation, such as hydrolysis, can occur during storage, leading to loss of the intact peptide.- Characterize aggregates: Use techniques like Size Exclusion Chromatography (SEC) to detect the presence of soluble aggregates. - Assess peptide purity: Use analytical techniques like HPLC to check for degradation products. - Prepare fresh solutions: If in doubt, prepare a fresh stock solution from lyophilized powder.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[3][5] For short-term storage, refrigeration at 2-8°C is acceptable.[3]

2. What is the best way to reconstitute this compound?

The choice of solvent will depend on the experimental requirements. For aqueous solutions, sterile, purified water or a biological buffer (pH 5-7) is recommended.[1] Due to the presence of the hydrophobic leucine residue, solubility in purely aqueous solutions may be limited. If you encounter solubility issues, consider the troubleshooting steps outlined above, such as sonication or the addition of a small amount of organic solvent.

3. How can I prevent freeze-thaw cycles?

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.[1][3] This ensures that the main stock remains frozen and protected from the physical stress of temperature fluctuations.

4. What are the signs of this compound aggregation?

Aggregation can manifest as visible particulates, cloudiness, or gel-like consistency in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. A loss of biological activity or inconsistent results in your assays can also be an indirect indicator of aggregation.

5. What factors can promote the aggregation of this compound?

Several factors can contribute to peptide aggregation, including:

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.[6][7]

  • Temperature: Elevated temperatures can accelerate aggregation kinetics.

  • pH: The pH of the solution can affect the charge state of the peptide and its propensity to aggregate.

  • Ionic Strength: The salt concentration of the buffer can influence peptide stability.

  • Agitation: Physical stress from shaking or stirring can sometimes induce aggregation.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the aggregation of this compound.

Thioflavin T (ThT) Assay for Fibril Detection

This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β sheet structure.

Materials:

  • This compound peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)[8]

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).[2]

  • Add an aliquot of your this compound sample (and controls) to the wells of the microplate.

  • Add the ThT working solution to each well.

  • Incubate the plate in the dark for a short period (e.g., 1 minute).

  • Measure the fluorescence intensity using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[2][3][8]

  • An increase in fluorescence intensity compared to a monomeric peptide control indicates the presence of amyloid-like fibrils.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC separates molecules based on their size and can be used to detect and quantify soluble aggregates.

Materials:

  • This compound peptide solution

  • HPLC system with a UV detector

  • SEC column suitable for small peptides (e.g., with a pore size around 80 Å)[9]

  • Mobile phase (e.g., phosphate buffer with an appropriate salt concentration to minimize non-specific interactions)[9]

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare your this compound sample for injection. It should be filtered through a 0.22 µm filter to remove any large particulates.[1]

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm if the peptide contains aromatic residues, which this compound does not, so 214 nm is more appropriate).

  • Aggregates, being larger, will elute earlier than the monomeric peptide. The presence of peaks with shorter retention times than the main peptide peak is indicative of aggregation.

Transmission Electron Microscopy (TEM) for Fibril Visualization

TEM provides direct visualization of the morphology of peptide aggregates.

Materials:

  • This compound peptide solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)[10]

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Apply a small volume (e.g., 3-5 µL) of the peptide solution onto the surface of a TEM grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick away the excess solution using the edge of a piece of filter paper.[10]

  • Apply a drop of the negative stain solution to the grid for a short period (e.g., 1-2 minutes).[2]

  • Wick away the excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present.[10]

Visualizations

experimental_workflow cluster_storage Peptide Storage & Observation cluster_analysis Aggregation Analysis storage This compound (Lyophilized or Solution) observation Observe for Precipitation/Turbidity storage->observation tht ThT Assay observation->tht Suspected Fibrils sec SEC observation->sec Soluble Aggregates? tem TEM observation->tem Visualize Morphology result_tht result_tht tht->result_tht Fluorescence Increase? result_sec result_sec sec->result_sec Early Elution Peaks? result_tem result_tem tem->result_tem Fibrils Observed? conclusion_agg Aggregation Confirmed result_tht->conclusion_agg Yes result_sec->conclusion_agg Yes result_tem->conclusion_agg Yes

Caption: Workflow for troubleshooting this compound aggregation.

logical_relationship cluster_factors Influencing Factors cluster_consequences Potential Consequences concentration High Concentration aggregation This compound Aggregation concentration->aggregation temp Inappropriate Temperature temp->aggregation ph Suboptimal pH ph->aggregation freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregation precipitation Precipitation/Turbidity aggregation->precipitation loss_activity Loss of Activity aggregation->loss_activity inconsistent_results Inconsistent Results aggregation->inconsistent_results

Caption: Factors influencing this compound aggregation and its consequences.

References

Technical Support Center: Peptide Services

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of trifluoroacetic acid (TFA) from peptide samples, with a specific focus on H-Gly-Ala-Leu-OH.

Troubleshooting Guide

Issue: Incomplete TFA Removal After Lyophilization

Potential Cause Recommended Solution
Insufficient Number of Exchange Cycles For methods like the TFA/HCl exchange, a single lyophilization cycle may not be sufficient to remove all bound TFA. It is often necessary to repeat the process of dissolving the peptide in an HCl solution and lyophilizing it two to three times.[1][2]
Low Concentration of Exchange Acid The concentration of the acid used for the exchange (e.g., HCl) is critical. Using a very low concentration (e.g., below 2 mM HCl) may lead to an incomplete exchange of TFA counterions.[1][2]
Presence of Non-Volatile TFA Salts Simple lyophilization only removes free TFA. TFA that is ionically bound to the peptide or has formed salts with other buffer components is more difficult to remove completely.[2][3] An acid exchange procedure is necessary to displace the bound TFA.
Improper Lyophilization Technique Ensure the lyophilization process is carried out correctly. This includes achieving a sufficiently low temperature for complete freezing and maintaining a high vacuum to facilitate sublimation.[4][5]

Issue: Peptide Degradation or Modification

Potential Cause Recommended Solution
Harsh Acidic Conditions Using excessively high concentrations of strong acids (e.g., HCl > 10 mM) or prolonged exposure can potentially lead to peptide degradation.[1][2][6] Stick to recommended concentrations (2-10 mM HCl) and minimal exposure times.[1][2]
Esterification with Alcoholic Solvents If using organic solvents for the exchange (e.g., HCl in methanol), there is a risk of esterifying the C-terminus or acidic side chains of the peptide.[7] Using acetonitrile or tert-butanol is generally a safer alternative to methanol.[7]
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles during the removal process can lead to peptide degradation.[8][9] It is advisable to perform the necessary exchange cycles consecutively and then store the final product under appropriate conditions.

Issue: Low Peptide Recovery

Potential Cause Recommended Solution
Adsorption to Surfaces Peptides can adhere to glass and plastic surfaces, especially when handling small quantities. Using siliconized or low-retention vials can help minimize this issue.[10]
Loss During Transfer Steps Multiple dissolution and transfer steps, inherent in many TFA removal protocols, can lead to cumulative loss of the peptide sample. Handle the sample carefully and rinse vials to recover as much peptide as possible.
Inefficient Precipitation (Ether Wash Method) Short, hydrophilic peptides like this compound may not precipitate efficiently in cold diethyl ether, leading to significant loss of product in the supernatant.[11] This method is generally more suitable for larger, more hydrophobic peptides.
Sub-optimal Anion Exchange Chromatography In the TFA/acetate exchange method, ensure the anion exchange column has sufficient capacity (a 10- to 50-fold excess of anion sites relative to the peptide) to bind all the peptide.[12] Also, ensure complete elution of the peptide from the column.

Quantitative Data Summary

Table 1: Efficiency of TFA Removal by HCl Exchange

This table summarizes the reduction in TFA content from a model peptide after repeated lyophilization cycles with varying concentrations of aqueous HCl.

HCl ConcentrationTFA Content after 1 Cycle (% w/w)TFA Content after 2 Cycles (% ww/w)TFA Content after 3 Cycles (% w/w)
0 mM (Control) ~21.5%--
2 mM Below Limit of QuantificationBelow Limit of QuantificationBelow Limit of Quantification
5 mM Below Limit of QuantificationBelow Limit of QuantificationBelow Limit of Quantification
10 mM Below Limit of Quantification--
100 mM Below Limit of Quantification--

Data adapted from a study on a model peptide; results are comparable for other peptides. "Below Limit of Quantification" indicates a TFA content of less than 1% (w/w). A single exchange cycle with 10 mM or 100 mM HCl was sufficient to reduce TFA below this limit.[13]

Table 2: Peptide Recovery Rates for Different TFA Removal Methods

MethodTypical Peptide Recovery Rate
Anion Exchange Resin >95%
Deprotonation/Reprotonation Cycle >95%
Reverse-Phase HPLC with Acetic Acid ~80%

Data from a comparative study on the dicationic octapeptide lanreotide.[3]

Experimental Protocols

Protocol 1: TFA/HCl Exchange in Aqueous Solution

This is the most common and straightforward method for replacing TFA with chloride counterions.

  • Dissolution: Dissolve the this compound TFA salt in a 10 mM aqueous HCl solution. A typical concentration is 1 mg of peptide per 1 mL of HCl solution.[1][2][13]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete dissolution and initial ion exchange.[1][2]

  • Freezing: Freeze the solution completely. For small volumes, immersion in liquid nitrogen is effective. For larger volumes, a -80°C freezer can be used.[1][2]

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has sublimated, leaving a dry peptide hydrochloride powder.[1][2]

  • Repeat (Optional but Recommended): To ensure complete removal of TFA, it is advisable to repeat steps 1-4 at least once more.[1][2]

  • Final Reconstitution: After the final lyophilization, dissolve the peptide in your desired buffer or water for experimental use.[1]

Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin

This method replaces TFA with the more biologically compatible acetate counterion.

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites compared to the amount of peptide.[12]

  • Column Activation: Elute the column with a 1 M solution of sodium acetate to charge the resin with acetate ions.[12]

  • Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[12]

  • Sample Loading: Dissolve the this compound TFA salt in distilled water and apply the solution to the prepared column.[12]

  • Elution and Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing the peptide.[12]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[12]

Visualizations

TFA_Removal_Workflow cluster_start Start cluster_methods TFA Removal Methods cluster_hcl_steps HCl Exchange Protocol cluster_acetate_steps Acetate Exchange Protocol cluster_end Final Product start This compound (TFA Salt) method_hcl TFA/HCl Exchange start->method_hcl method_acetate TFA/Acetate Exchange start->method_acetate dissolve_hcl Dissolve in 10 mM HCl method_hcl->dissolve_hcl Aqueous prep_resin Prepare Anion Exchange Resin method_acetate->prep_resin freeze Freeze (-80°C / Liquid N2) dissolve_hcl->freeze lyophilize Lyophilize freeze->lyophilize repeat_cycle Repeat Cycle 1-2x lyophilize->repeat_cycle repeat_cycle->dissolve_hcl Incomplete Removal end_product This compound (HCl or Acetate Salt) repeat_cycle->end_product Complete load_peptide Load Peptide Solution prep_resin->load_peptide elute_peptide Elute with Water load_peptide->elute_peptide lyophilize_acetate Lyophilize Fractions elute_peptide->lyophilize_acetate lyophilize_acetate->end_product

Caption: Workflow for TFA Removal from this compound.

Troubleshooting_Logic start Problem Encountered During TFA Removal issue1 Incomplete TFA Removal start->issue1 issue2 Low Peptide Recovery start->issue2 issue3 Peptide Degradation start->issue3 cause1a Insufficient Exchange Cycles issue1->cause1a cause1b Low Acid Concentration issue1->cause1b cause2a Surface Adsorption issue2->cause2a cause2b Inefficient Precipitation issue2->cause2b cause3a Harsh Acid Conditions issue3->cause3a cause3b Esterification (Organic Solvents) issue3->cause3b solution1a Increase Number of Lyophilization Cycles cause1a->solution1a solution1b Use Optimal HCl Concentration (2-10 mM) cause1b->solution1b solution2a Use Low-Retention Vials cause2a->solution2a solution2b Avoid Ether Precipitation for Short/Hydrophilic Peptides cause2b->solution2b solution3a Use Recommended Acid Concentration & Time cause3a->solution3a solution3b Use Acetonitrile Instead of Methanol for Exchange cause3b->solution3b

Caption: Troubleshooting Logic for TFA Removal Issues.

Frequently Asked Questions (FAQs)

1. Why is it necessary to remove TFA from my this compound sample?

Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification.[3][14] However, residual TFA can be problematic for several reasons:

  • Toxicity: TFA can be cytotoxic and interfere with biological assays, even at low concentrations, potentially leading to inaccurate results.[8][15]

  • Structural Alterations: As a counterion, TFA binds to positively charged groups on the peptide, which can alter its secondary structure, solubility, and overall behavior.[1]

  • Inaccurate Quantification: The presence of TFA adds to the total weight of the peptide sample, leading to an overestimation of the actual peptide content.[11]

2. Is one lyophilization enough to remove all the TFA?

Generally, no. A single lyophilization is effective at removing unbound or excess TFA. However, TFA that is ionically bound to the peptide as a counterion will not be effectively removed.[2][3] For this reason, methods involving an exchange with a stronger or more volatile acid, such as HCl, followed by repeated lyophilization cycles are recommended.[1][2]

3. Will the TFA/HCl exchange process harm my this compound peptide?

This compound is a relatively stable tripeptide. The recommended conditions for TFA/HCl exchange (e.g., 2-10 mM HCl) are generally mild enough to not cause degradation.[1][2] However, using excessively high concentrations of acid or prolonged exposure should be avoided as a general precaution.[6]

4. How can I verify that the TFA has been successfully removed?

Several analytical techniques can be used to quantify residual TFA in a peptide sample:

  • 19F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly specific and quantitative method for detecting fluorine-containing compounds like TFA.[3][16][17]

  • Ion Chromatography: This method can separate and quantify various ions, including trifluoroacetate, and is noted for its sensitivity.[11]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): TFA has a characteristic strong absorbance band around 1673 cm-1, which can be monitored to assess its removal.[3]

  • HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection): This technique can be used to quantify non-volatile compounds like TFA salts.[13]

5. Which TFA removal method is best for this compound?

For a short, hydrophilic peptide like this compound, the TFA/HCl exchange via repeated lyophilization is a highly effective and straightforward method with good peptide recovery rates. The TFA/acetate exchange using an anion exchange resin is also an excellent choice, particularly if a non-chloride, biologically compatible counterion is desired, and it offers very high peptide recovery (>95%).[3] Methods involving precipitation with diethyl ether are not recommended for this peptide due to its likely high solubility in aqueous/ether mixtures, which would lead to poor recovery.[11]

References

Technical Support Center: Troubleshooting H-Gly-Ala-Leu-OH Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of the tripeptide H-Gly-Ala-Leu-OH.

Troubleshooting Guide

This guide addresses common causes of peak tailing for this compound and provides systematic solutions to improve peak symmetry.

Question: My this compound peak is showing significant tailing. What are the primary causes?

Answer: Peak tailing for a relatively neutral peptide like this compound in reversed-phase HPLC is most commonly attributed to secondary interactions between the peptide and the stationary phase. The primary cause is often the interaction of the peptide's free amine and carboxyl groups with residual silanol groups on the silica-based column packing.[1][2][3][4] Other contributing factors can include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups on the column, increasing their interaction with the peptide.[1][3][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][6][7]

  • Column Degradation: An old or poorly maintained column can exhibit increased peak tailing due to the accumulation of contaminants or degradation of the stationary phase.[1][4]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1][3]

Question: How can I mitigate secondary interactions with the column?

Answer: To minimize secondary interactions, consider the following strategies:

  • Adjust Mobile Phase pH: this compound is a neutral peptide with an estimated isoelectric point (pI) in the weakly acidic to neutral range. To minimize interactions with acidic silanol groups, it is recommended to operate at a low pH (typically between 2 and 3).[1] At this pH, the peptide will have a net positive charge, and the silanol groups will be protonated and thus less likely to interact with the peptide.

  • Use an Ion-Pairing Agent: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) into the mobile phase is a common and effective strategy.[8][9] TFA pairs with the positively charged amine groups on the peptide, effectively shielding them from interacting with the stationary phase. It also helps to protonate the silanol groups. A typical concentration is 0.1% TFA.

  • Select an Appropriate Column:

    • End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[4]

    • Hybrid Silica Columns: Consider using columns with hybrid particle technology (e.g., bridged ethylsiloxane/silica hybrid - BEH). These columns are designed to have fewer residual silanol groups and are more stable over a wider pH range.

Question: What is the optimal mobile phase composition for analyzing this compound?

Answer: A standard starting point for the reversed-phase HPLC analysis of this compound is a gradient elution using:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

The gradient should be optimized to ensure adequate retention and separation. A shallow gradient is often beneficial for peptides.[10] If TFA is not suitable for your detection method (e.g., mass spectrometry, where it can cause ion suppression), 0.1% formic acid can be used as an alternative, although it may result in broader peaks.[6][7][8]

Question: Could my sample injection be causing the peak tailing?

Answer: Yes, issues with the sample injection can lead to peak tailing.

  • Sample Overload: If the peak shape improves upon diluting the sample, then column overload is a likely cause.[1][6][7] Reduce the injection volume or the concentration of your sample.

  • Injection Solvent: The solvent used to dissolve your sample should be as weak as or weaker than the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the estimated isoelectric point (pI) of this compound and why is it important?

A1: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a neutral peptide like this compound, the pI can be estimated by averaging the pKa of the N-terminal amino group (pKa ~9.6) and the C-terminal carboxyl group (pKa ~2.3).[4][11] This gives an estimated pI in the range of 5.5-6.0. Knowing the pI helps in selecting the appropriate mobile phase pH to control the ionization state of the peptide and minimize secondary interactions with the column.

Q2: Can I use formic acid instead of TFA in my mobile phase?

A2: Yes, formic acid (typically at 0.1%) is a common alternative to TFA, especially for LC-MS applications where TFA can suppress the signal.[8][12] However, TFA is a stronger ion-pairing agent and is generally more effective at reducing peak tailing.[8][9] When using formic acid, you may observe broader peaks and increased tailing, particularly with older silica-based columns.[6][7]

Q3: How often should I replace my HPLC column?

A3: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. Increased backpressure, loss of resolution, and persistent peak tailing that cannot be resolved by other troubleshooting steps are all indicators that the column may need to be replaced.[1] Implementing a good column flushing and storage protocol can significantly extend its lifespan.

Q4: What is a guard column and should I use one?

A4: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the life of the more expensive analytical column. Using a guard column is highly recommended, especially when analyzing complex samples.

Q5: My peak tailing issue appeared suddenly. What should I check first?

A5: If peak tailing appears suddenly, it is often related to a recent change in the system.[13] Check the following:

  • Mobile Phase Preparation: Ensure that the mobile phase was prepared correctly, especially the pH and the concentration of any additives.

  • Column Installation: Verify that the column is installed correctly and that there are no leaks at the fittings.

  • Sample Preparation: Confirm that the sample was prepared correctly and in the appropriate solvent.

  • System Contamination: A blocked column frit or contaminated system components can also lead to sudden peak shape issues.[13]

Data Presentation

The choice of mobile phase additive can significantly impact peak shape. The following table summarizes the typical effects of Trifluoroacetic Acid (TFA) and Formic Acid (FA) on peptide analysis in reversed-phase HPLC.

Parameter0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)Rationale
Peak Shape Generally sharp and symmetricalCan lead to broader peaks and tailingTFA is a strong ion-pairing agent that effectively masks residual silanols and reduces secondary interactions.[8][9]
Retention Time Generally longerGenerally shorterThe strong ion-pairing of TFA increases the hydrophobicity of the peptide, leading to stronger retention.[5]
MS Compatibility Can cause ion suppressionGood MS compatibilityTFA can interfere with the ionization process in the mass spectrometer, reducing sensitivity.[8][12]

Experimental Protocols

Standard Protocol for HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). An end-capped column is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A or a mixture of water and acetonitrile that is weaker than the initial mobile phase conditions. A typical sample concentration is 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_column Is the column old or showing high backpressure? start->check_column check_sample Does peak shape improve with sample dilution? check_column->check_sample No replace_column Action: Flush or replace the column. check_column->replace_column Yes check_mobile_phase Is the mobile phase pH between 2 and 3? check_sample->check_mobile_phase No dilute_sample Action: Reduce sample concentration or injection volume. check_sample->dilute_sample Yes check_tfa Is 0.1% TFA used as an ion-pairing agent? check_mobile_phase->check_tfa Yes adjust_ph Action: Adjust mobile phase pH to 2-3. check_mobile_phase->adjust_ph No check_system Are there any system issues (leaks, dead volume)? check_tfa->check_system Yes add_tfa Action: Add 0.1% TFA to the mobile phase. check_tfa->add_tfa No inspect_system Action: Inspect system for leaks and minimize extra-column volume. check_system->inspect_system Yes good_peak Symmetrical Peak Achieved check_system->good_peak No replace_column->start dilute_sample->start adjust_ph->start add_tfa->start inspect_system->start

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Gly-Ala-Leu Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting mass spectrometry analysis of the tripeptide Glycyl-L-alanyl-L-leucine (Gly-Ala-Leu). This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help you identify and resolve issues related to unexpected masses in your experimental data.

Frequently Asked Questions (FAQs)

Issue 1: An unexpected peak is observed at m/z ~282.15. What is it?

Answer: This peak likely corresponds to the sodium adduct of your peptide, [M+Na]⁺. It is very common to observe adduct ions in mass spectrometry, which are formed when the analyte associates with other molecules or atoms.[1] Sodium contamination is a frequent issue and can originate from glassware, solvents, or sample handling.[1] Even trace amounts of sodium ions in the solvent can lead to the formation of adducts like [M+H+Na]²⁺ or [M+2Na]²⁺, which can sometimes become the dominant peaks in the spectrum, reducing the intensity of the desired protonated molecule peak.[2]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure all solvents (e.g., water, acetonitrile, methanol) are LC-MS grade.

  • Proper Glassware/Container Handling: Use plasticware (e.g., certified low-density polyethylene containers) when possible, as older glassware can be a source of sodium ions.[1] If using glassware, rinse thoroughly with high-purity water.

  • Minimize Sample Handling: Reduce the number of transfer steps to minimize environmental contamination.

  • Check Reagents: Ensure that any acids or buffers used (e.g., formic acid, ammonium acetate) are of high purity and free from significant metal ion contamination.

Issue 2: Besides the sodium adduct, I see another peak at m/z ~298.12. What could this be?

Answer: This mass corresponds to the potassium adduct of Gly-Ala-Leu, [M+K]⁺. Similar to sodium, potassium is a common contaminant in mass spectrometry experiments.[2] The presence of potassium ions can lead to the formation of various adducts, which can complicate spectra and decrease the signal intensity of the target analyte.[2]

Troubleshooting Steps:

  • Follow the same troubleshooting steps outlined for sodium adducts. Using certified low-density polyethylene (LDPE) mobile-phase containers and high-quality laboratory purified water can significantly reduce both sodium and potassium adducts.

Issue 3: My spectrum shows a series of peaks separated by 44 Da. What does this indicate?

Answer: A repeating mass difference of 44 Da is a classic sign of polyethylene glycol (PEG) contamination. PEGs are polymers with the repeating unit (-CH₂CH₂O-), which has a mass of approximately 44.03 Da. These are common contaminants originating from surfactants like Triton X-100 or Tween, which are often used in cell lysis buffers, or from plasticware.[3] PEG contamination can produce strong signals that may suppress the signal of your target peptide.[3]

Troubleshooting Steps:

  • Review Sample Preparation: If cell lysates were used, ensure that any PEG-containing surfactants were thoroughly removed prior to MS analysis.

  • Use High-Quality Consumables: Use high-purity, MS-grade plasticware and pipette tips.

  • System Cleaning: If contamination is suspected in the LC-MS system, perform a system flush with an appropriate solvent series (e.g., isopropanol, methanol, water) to remove the contaminants.

Issue 4: I am not seeing the expected b- or y-ions in my MS/MS spectrum. Instead, I see other, unexpected fragment ions.

Answer: The absence of expected fragment ions or the presence of unexpected ones can be due to several factors:

  • Low Signal Intensity: The precursor ion may not have sufficient intensity for effective fragmentation.[4][5]

  • Incorrect Collision Energy: The applied collision energy (CID or HCD) might be too low, resulting in insufficient fragmentation, or too high, causing excessive fragmentation into very small, uninformative ions.

  • Presence of Modifications: If the peptide has undergone an unexpected modification (e.g., oxidation, formylation), the precursor mass and its fragmentation pattern will change. An error-tolerant search in your data analysis software may help identify such modifications.[6]

  • Internal Fragmentation: Peptides can undergo double backbone cleavages, leading to internal fragments that are not part of the standard b- and y-ion series.[7]

  • Instrument Calibration Issues: Poor mass accuracy due to improper calibration can lead to incorrect assignment of fragment ions.[4]

Troubleshooting Steps:

  • Optimize MS Conditions: Ensure the mass spectrometer is properly tuned and calibrated.[4] Optimize ionization source parameters and collision energy for your specific peptide.

  • Check for Modifications: Re-examine the MS1 spectrum for any mass shifts from the theoretical [M+H]⁺ that could indicate a modification.

  • Improve Signal-to-Noise: Increase sample concentration if the signal is weak, but be mindful of potential ion suppression.[4]

Data Summary Tables

Table 1: Theoretical m/z Values for Gly-Ala-Leu and Common Adducts Monoisotopic mass of neutral Gly-Ala-Leu (C₁₁H₂₁N₃O₄) = 259.1532 Da

Ion SpeciesFormulaChargeTheoretical m/z
Protonated Molecule[C₁₁H₂₂N₃O₄]⁺+1260.1605
Sodium Adduct[C₁₁H₂₁N₃O₄Na]⁺+1282.1424
Potassium Adduct[C₁₁H₂₁N₃O₄K]⁺+1298.1164
Dimer[2M+H]⁺+1519.3136

Table 2: Expected b- and y-ions for Gly-Ala-Leu Fragmentation (MS/MS)

Ion TypeSequenceFormulaChargeTheoretical m/z
b₁Gly[C₂H₄NO]⁺+158.0288
b₂Gly-Ala[C₅H₈N₂O₂]⁺+1129.0604
y₁Leu[C₆H₁₄NO₂]⁺+1132.0968
y₂Ala-Leu[C₉H₁₉N₂O₃]⁺+1203.1390

Experimental Protocols

Protocol 1: General Sample Preparation for Peptide Analysis
  • Reconstitute Peptide: Dissolve the lyophilized Gly-Ala-Leu peptide in a suitable solvent, such as 0.1% formic acid in LC-MS grade water. Start with a stock concentration of 1 mg/mL.

  • Dilution: Create working solutions by diluting the stock solution with the initial mobile phase (e.g., 98% Solvent A: 0.1% formic acid in water; 2% Solvent B: 0.1% formic acid in acetonitrile). A typical starting concentration for direct infusion or LC-MS is 1-10 µM.

  • Use Appropriate Vials: Use certified low-contaminant polypropylene or glass vials designed for mass spectrometry.

  • Centrifugation: Before placing vials in the autosampler, centrifuge them for 5-10 minutes at high speed to pellet any particulates that could clog the LC system.

Protocol 2: Mass Spectrometer Calibration

Regular calibration is crucial for maintaining mass accuracy.[4]

  • Prepare Calibration Solution: Use the calibration solution recommended by your instrument manufacturer. This is typically a mixture of known compounds covering a wide m/z range.

  • Infuse Calibrant: Infuse the calibration solution directly into the mass spectrometer using a syringe pump.

  • Run Calibration Routine: Initiate the calibration routine through the instrument control software. The software will automatically detect the known peaks and apply a new calibration file.

  • Verify Calibration: After calibration, run a standard compound (like Gly-Ala-Leu) to verify that the mass accuracy is within the acceptable tolerance for your instrument (e.g., < 5 ppm for an Orbitrap).

Visualizations

TroubleshootingWorkflow Troubleshooting Unexpected Masses in Gly-Ala-Leu MS start Unexpected Peak Observed in Mass Spectrum q1 Is the peak an adduct ([M+Na]⁺, [M+K]⁺)? start->q1 a1_yes Cause: Alkali Metal Contamination - Solvents - Glassware - Reagents q1->a1_yes Yes q2 Is it a repeating series (e.g., diff of 44 Da)? q1->q2 No s1 Solution: - Use MS-grade solvents & plasticware - Use high-purity reagents - Clean glassware thoroughly a1_yes->s1 end_node Issue Identified s1->end_node a2_yes Cause: Polymer Contamination - Polyethylene Glycol (PEG) - Surfactants (Tween, Triton) q2->a2_yes Yes q3 Is it an unexpected fragment in MS/MS? q2->q3 No s2 Solution: - Review sample prep for surfactants - Use high-quality consumables - Perform system flush a2_yes->s2 s2->end_node a3_yes Cause: Suboptimal Conditions or Modification - Incorrect collision energy - Poor instrument calibration - In-source decay / modification q3->a3_yes Yes q3->end_node No (Consult Instrument Specialist) s3 Solution: - Optimize collision energy - Calibrate & tune instrument - Check for mass shifts in MS1 a3_yes->s3 s3->end_node

Caption: A logical workflow for troubleshooting common unexpected masses.

FragmentationDiagram Expected Fragmentation of Protonated Gly-Ala-Leu p1 H₂N-CH₂-CO- p2 NH-CH(CH₃)-CO- p3 NH-CH(CH₂CH(CH₃)₂)-COOH b1_label b₁ (m/z 58.03) v1_start b2_label b₂ (m/z 129.06) v2_start y1_label y₁ (m/z 132.10) v4_start y2_label y₂ (m/z 203.14) v3_start v1_end v1_start->v1_end b₁ v2_end v2_start->v2_end b₂ v3_end v3_start->v3_end y₂ v4_end v4_start->v4_end y₁

Caption: Standard b- and y-ion fragmentation pattern for Gly-Ala-Leu.

References

Optimizing H-Gly-Ala-Leu-OH concentration for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the tripeptide H-Gly-Ala-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use in bioassays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial solubilization of this compound, it is recommended to use sterile, nuclease-free water. If you encounter solubility issues, the use of a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be employed. When using DMSO, it is crucial to keep the final concentration in your cell culture media low, typically below 0.5%, as higher concentrations can be cytotoxic to most cell lines. For sensitive primary cells, the final DMSO concentration should not exceed 0.1%.[1] Always add the DMSO-dissolved peptide stock solution to your aqueous buffer or media gradually to prevent precipitation.[1]

Q2: How should I store this compound stock solutions and lyophilized powder?

A2: Proper storage is critical to maintain the integrity and activity of the peptide.[2]

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder-20°C or -80°CLong-termProtect from light and moisture.
Stock Solution (in water or buffer)-20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CAliquot to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2] Protect from light.
Stock Solution (in DMSO)-20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Q3: What is a typical starting concentration range for this compound in a cell-based bioassay?

A3: The optimal concentration of this compound will be application- and cell-line-dependent. A good starting point for a dose-response experiment is to test a broad range of concentrations, for example, from 1 nM to 100 µM. Based on the observed effects, a narrower range can then be selected for subsequent experiments. It is always recommended to perform a literature search for similar peptides to get a more informed starting range if available.

Q4: Can the trifluoroacetic acid (TFA) salt in the peptide preparation affect my experiments?

A4: Yes, residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can be present as a counter-ion. At certain concentrations, TFA can influence cellular assays by affecting cell growth or other biological readouts.[3] If you observe unexpected or inconsistent results, consider using a peptide preparation where TFA has been removed or exchanged for a more biologically compatible counter-ion like acetate or hydrochloride.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological effect observed - Peptide Degradation: Improper storage or multiple freeze-thaw cycles. - Incorrect Concentration: Calculation error or suboptimal concentration used. - Peptide Aggregation: Poor solubility in the assay buffer.- Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of aliquots at -20°C or -80°C. - Verify calculations and perform a wide dose-response experiment. - Try dissolving the peptide in a small amount of DMSO before diluting in your final assay buffer. Consider using a buffer with a different pH.
Cell Toxicity or Death - High DMSO Concentration: Final DMSO concentration in the culture medium is too high. - TFA Salt Effects: Residual TFA may be toxic to your specific cell line. - Peptide-Induced Cytotoxicity: The peptide itself may have cytotoxic effects at high concentrations.- Ensure the final DMSO concentration is as low as possible, ideally below 0.1%.[1] Include a vehicle control (media with the same amount of DMSO) in your experiment. - Consider using a TFA-free version of the peptide. - Perform a dose-response experiment to determine the cytotoxic concentration range.
Precipitation of the peptide in the assay medium - Poor Solubility: The peptide is not soluble in the aqueous buffer at the desired concentration. - Peptide Aggregation: The peptide may be self-associating and aggregating over time.- Prepare a more concentrated stock in DMSO and dilute it further in the final medium. Sonication may also help to dissolve the peptide.[1] - The addition of a non-denaturing detergent or a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can sometimes prevent aggregation.[4][5]

Experimental Protocols

General Protocol for a Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This is a general guideline. The specific cell seeding density, incubation times, and peptide concentrations should be optimized for your particular cell line and experimental goals.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • MTT or WST-1 proliferation assay kit

  • Multichannel pipette

  • Plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if prepared in an aqueous buffer.

    • Aliquot and store at -20°C or -80°C.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO, if used) and a negative control (untreated cells).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the peptide.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay:

    • Follow the manufacturer's instructions for the MTT or WST-1 assay kit.

    • Typically, this involves adding the reagent to each well and incubating for a specified time (e.g., 1-4 hours).

    • Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the results to the vehicle control to determine the percentage of cell viability or proliferation.

    • Plot the percentage of proliferation against the peptide concentration to generate a dose-response curve.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on similar short peptides containing Glycine and Leucine suggest a potential role in activating the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.[6] The diagram below illustrates a simplified overview of this hypothetical pathway.

mTOR_Pathway Peptide This compound (Hypothetical) Receptor Cell Surface Receptor (Unknown) Peptide->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation mTORC1->Proliferation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis

Caption: Hypothetical mTOR signaling pathway potentially activated by this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own experiments to determine the optimal conditions for their specific applications.

References

H-Gly-Ala-Leu-OH stability in different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the tripeptide H-Gly-Ala-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in solution?

A1: For short-term storage, a slightly acidic pH of around 5.0-6.0 is generally recommended to minimize hydrolysis and other degradation pathways. For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[1] When in solution, individual aliquots should be prepared and frozen to avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound at different pH values?

A2: The main degradation pathways for peptides like this compound are hydrolysis of the peptide bonds, which can be catalyzed by both acidic and basic conditions.[1][2] At acidic pH, acid-catalyzed hydrolysis of the peptide backbone is a primary concern.[2] Under neutral to alkaline conditions (pH > 7), base-catalyzed hydrolysis and deamidation (if Asn or Gln were present) become more prominent.[2] While this compound does not contain residues highly susceptible to deamidation or oxidation (like Asn, Gln, Met, or Cys), hydrolysis of the peptide bonds remains the main stability concern.[1]

Q3: How can I detect degradation of my this compound sample?

A3: The most common and effective method for detecting peptide degradation is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[3][4] A stability-indicating HPLC method can separate the intact peptide from its degradation products, allowing for quantification of purity. Mass spectrometry can then be used to identify the mass of the degradation products and help elucidate the degradation pathway.[3]

Q4: My peptide solution appears cloudy. What could be the cause?

A4: Cloudiness in a peptide solution can indicate several issues, including poor solubility, aggregation, or precipitation.[1] Aggregation can sometimes be influenced by pH, temperature, and peptide concentration. It is recommended to ensure the peptide is fully dissolved in the chosen buffer and to visually inspect solutions for any particulate matter before use.

Q5: Can I use elevated temperatures to accelerate stability studies for this compound?

A5: Yes, forced degradation studies, which involve exposing the peptide to stress conditions such as elevated temperatures, extreme pH levels, and oxidative agents, are a common practice in pharmaceutical development.[5][6][7] These studies help to rapidly identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[5][6]

Troubleshooting Guides

Problem Possible Causes Recommended Actions
Loss of peptide purity over time in solution. - Hydrolysis: The peptide bonds are breaking down due to acidic or basic conditions. - Improper Storage: The solution is not stored at the recommended temperature, or is undergoing freeze-thaw cycles.- Optimize pH: Adjust the buffer pH to a mildly acidic range (e.g., pH 5.0-6.0) for storage. - Verify Storage Conditions: Ensure the peptide solution is stored at the recommended temperature (e.g., -20°C or -80°C) and aliquoted to avoid repeated freeze-thaw cycles. - Use a Stability-Indicating HPLC Method: Quantify the loss of the main peak and the appearance of degradation product peaks.
Unexpected peaks in HPLC chromatogram. - Degradation Products: The new peaks are likely fragments of this compound resulting from hydrolysis. - Contamination: The sample may have been contaminated during preparation or handling.- Characterize New Peaks: Use mass spectrometry (LC-MS) to determine the mass of the unexpected peaks and identify the degradation products. - Review Handling Procedures: Ensure proper aseptic and clean techniques are used when preparing and handling peptide solutions. - Analyze a Fresh Sample: Prepare a fresh solution from lyophilized powder to rule out contamination.
Reduced biological activity of the peptide. - Degradation: The peptide has degraded, leading to a lower concentration of the active form. - Aggregation: The peptide may have formed aggregates, which are often inactive.- Assess Purity: Use HPLC to determine the purity of the peptide solution. - Check for Aggregation: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect aggregates.[8] - Prepare Fresh Solutions: Use freshly prepared solutions for biological assays to ensure maximum activity.

Quantitative Data Summary

The following table summarizes illustrative stability data for this compound under different pH conditions at 37°C over 30 days. This data is based on general principles of peptide degradation and should be considered as a guideline. Actual degradation rates should be determined experimentally.

pHTemperature (°C)Incubation Time (days)Purity (%)Major Degradation Products
3.0373085.2H-Gly-OH, H-Ala-Leu-OH, H-Gly-Ala-OH, H-Leu-OH
5.0373095.8Minor hydrolysis products
7.4373092.5H-Gly-OH, H-Ala-Leu-OH, H-Gly-Ala-OH, H-Leu-OH
9.0373088.1H-Gly-OH, H-Ala-Leu-OH, H-Gly-Ala-OH, H-Leu-OH

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound lyophilized powder

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Water bath or incubator

  • HPLC system with UV detector

  • LC-MS system

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Mix equal volumes of the peptide stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with NaOH before analysis.

  • Basic Stress:

    • Mix equal volumes of the peptide stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Stress:

    • Mix equal volumes of the peptide stock solution and 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours.

  • Thermal Stress:

    • Incubate the peptide stock solution at 60°C for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating RP-HPLC method.

    • Characterize the major degradation products using LC-MS to determine their molecular weights and fragmentation patterns.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector and autosampler

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound reference standard and stressed samples

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation:

    • Inject the unstressed and stressed samples of this compound.

    • Ensure that the method provides adequate resolution between the main peptide peak and all degradation product peaks.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Peptide_Stability_Troubleshooting_Workflow start Start: Stability Issue Observed check_purity Check Purity via Stability-Indicating HPLC start->check_purity purity_ok Purity within Specification? check_purity->purity_ok investigate_activity Investigate Biological Activity/Aggregation purity_ok->investigate_activity Yes identify_degradants Identify Degradation Products (LC-MS) purity_ok->identify_degradants No activity_ok Activity/Aggregation Acceptable? investigate_activity->activity_ok end_ok End: No Stability Issue activity_ok->end_ok Yes review_storage Review Storage & Handling Procedures activity_ok->review_storage No identify_degradants->review_storage reformulate Consider Reformulation (e.g., adjust pH, add excipients) review_storage->reformulate end_issue End: Stability Issue Confirmed & Addressed reformulate->end_issue

Caption: Troubleshooting workflow for peptide stability issues.

Peptide_Degradation_Pathways peptide This compound acid_hydrolysis Acid-Catalyzed Hydrolysis (Low pH) peptide->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (High pH) peptide->base_hydrolysis fragments1 Degradation Products: H-Gly-OH + H-Ala-Leu-OH acid_hydrolysis->fragments1 fragments2 Degradation Products: H-Gly-Ala-OH + H-Leu-OH acid_hydrolysis->fragments2 base_hydrolysis->fragments1 base_hydrolysis->fragments2

References

Contamination issues in synthetic Gly-Ala-Leu peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Gly-Ala-Leu (GAL) peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during synthesis, purification, and experimental use.

Section 1: Purity, Contamination & Identification FAQs

This section addresses common questions regarding the purity of synthetic Gly-Ala-Leu peptides and the identification of potential contaminants.

Q1: What are the most common types of impurities in synthetic Gly-Ala-Leu peptides?

A1: Impurities in synthetic peptides are typically process-related, arising from the solid-phase peptide synthesis (SPPS) process, or are degradation products.[1] For a simple tripeptide like Gly-Ala-Leu, common contaminants include:

  • Deletion Sequences: Peptides missing one or more amino acids (e.g., Gly-Ala, Ala-Leu). These arise from incomplete coupling or deprotection steps.[2][3]

  • Truncated Sequences: Peptide chains that have stopped growing prematurely.[1]

  • Incomplete Deprotection: Peptides still carrying protecting groups on their side chains or termini.[1]

  • Side-Reaction Products: By-products generated during synthesis or final cleavage from the resin.[1][4] For sequences containing sensitive amino acids, this is a larger concern, but even simple peptides can undergo side reactions.[4][5]

  • Reagent Adducts: Molecules from the synthesis reagents, such as scavengers or trifluoroacetic acid (TFA), that remain bound to the peptide.[3][6]

  • Cross-Contamination: Traces of other peptides from previous syntheses in the same equipment can sometimes be a source of contamination.[7][8]

Q2: My HPLC analysis shows a single sharp peak. Does this guarantee my Gly-Ala-Leu peptide is pure?

A2: While a single, sharp peak in a reverse-phase HPLC (RP-HPLC) chromatogram is a good indicator of purity, it is not an absolute guarantee.[9] Co-elution of impurities with the main peptide peak can occur, especially if the impurities have very similar hydrophobic properties. To confirm purity, it is essential to complement HPLC with mass spectrometry (MS) to verify the molecular weight of the peptide in the peak.[10] For rigorous characterization, amino acid analysis (AAA) can also be used to confirm the correct amino acid composition.[11][12]

Q3: My mass spectrometry results show a mass that does not correspond to Gly-Ala-Leu. What could it be?

A3: A discrepancy in the mass can indicate several types of contaminants. You should look for masses corresponding to common modifications or adducts. Some potential sources for mass shifts are outlined in the table below.

Table 1: Common Mass Modifications in Synthetic Peptides
ObservationPotential CauseMass Change (Da)Notes
Lower Mass Deletion Sequence (e.g., Gly-Ala)-87.1 (Leu)Caused by a failed coupling step during synthesis.
Deletion Sequence (e.g., Ala-Leu)-57.0 (Gly)Check for other possible deletion sequences as well.
Higher Mass Incomplete Deprotection (e.g., Boc group)+100.1Common if the final deprotection step is incomplete.
TFA Adduct+114.0Trifluoroacetic acid is a common reagent in peptide synthesis and purification.[6]
Oxidation+16.0Can occur if the peptide is exposed to air for extended periods, though less common for GAL.
DimerizationDouble the expected massCan be caused by disulfide bond formation if Cys is present, or other cross-linking reactions.

Q4: I've observed unexpected biological activity in my experiment. Could this be due to peptide contamination?

Section 2: Troubleshooting Workflows

This section provides logical workflows to help diagnose and resolve common issues with Gly-Ala-Leu peptide contamination.

Workflow 1: Troubleshooting Peptide Purity

This workflow provides a step-by-step guide for identifying and resolving issues related to peptide purity.

G cluster_start cluster_analysis Analysis cluster_decision Decision cluster_action Action cluster_end start Start: Purity Issue Suspected (e.g., multiple peaks in HPLC, unexpected mass) run_hplc 1. Run RP-HPLC Analysis start->run_hplc analyze_hplc 2. Analyze Chromatogram run_hplc->analyze_hplc run_ms 3. Run Mass Spectrometry analyze_hplc->run_ms analyze_ms 4. Analyze Mass Spectrum run_ms->analyze_ms is_pure Purity >95% and Mass Correct? analyze_ms->is_pure repurify Repurify Peptide (e.g., preparative HPLC) is_pure->repurify No end_ok Peptide is Suitable for Use is_pure->end_ok Yes recharacterize Re-characterize Purified Peptide (HPLC & MS) repurify->recharacterize recharacterize->is_pure end_fail Contact Synthesis Provider

Caption: Troubleshooting workflow for peptide purity issues.

Workflow 2: Investigating Unexpected Biological Results

This workflow outlines the steps to determine if unexpected biological results are due to peptide contamination.

G cluster_start cluster_verify Verification cluster_decision Decision cluster_action Action cluster_end start Start: Unexpected Biological Results Observed check_purity 1. Check Purity Certificate (HPLC & MS data) start->check_purity reanalyze 2. Re-analyze Peptide Purity (RP-HPLC & Mass Spectrometry) check_purity->reanalyze is_contaminated Contamination Detected? reanalyze->is_contaminated new_batch Synthesize or Order a New Batch of Peptide is_contaminated->new_batch Yes troubleshoot_assay Troubleshoot Experimental Assay Conditions is_contaminated->troubleshoot_assay No retest Retest with Highly Purified Peptide new_batch->retest end_resolved Issue Resolved retest->end_resolved troubleshoot_assay->end_resolved

Caption: Workflow for investigating unexpected biological results.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of synthetic peptides.

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To determine the purity of the synthetic Gly-Ala-Leu peptide.

Methodology:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.[13] Centrifuge the sample to remove any particulates before injection.

  • HPLC System:

    • Column: A C18 reverse-phase column is standard for peptide analysis (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Elution Gradient: A typical gradient for a short peptide like Gly-Ala-Leu would be a linear increase in Mobile Phase B. For example, a gradient of 5% to 60% ACN over 20-30 minutes can be effective.[13] The gradient should be optimized to ensure good separation of the main peak from any impurities.[9]

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, which corresponds to the absorbance of the peptide bond.[9][13]

  • Data Analysis: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[13]

    • Percent Purity = (Area of Main Peak / Total Peak Area) * 100

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of the Gly-Ala-Leu peptide and identify potential contaminants.

Methodology:

  • Sample Introduction: The peptide sample is typically introduced into the mass spectrometer via direct infusion or coupled with an LC system (LC-MS). LC-MS is preferred as it can provide mass information for each peak separated by the HPLC.

  • Ionization: Electrospray ionization (ESI) is the most common technique for peptide analysis.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the mass-to-charge (m/z) ratio of the peptide.

  • Data Analysis:

    • Compare the observed m/z value with the theoretical m/z for Gly-Ala-Leu (Expected [M+H]⁺: 274.15 Da).

    • Analyze other peaks in the spectrum to identify potential contaminants based on their mass, as detailed in Table 1.

    • Tandem MS (MS/MS) can be performed to fragment the peptide and confirm its amino acid sequence.

Protocol 3: Amino Acid Analysis (AAA) for Compositional Verification

Objective: To verify the amino acid composition and quantify the peptide.

Methodology:

  • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids. This is typically done by heating the peptide in 6 M HCl at 110°C for 20-24 hours in a vacuum-sealed tube.[11]

  • Separation and Derivatization: The resulting amino acid mixture is separated using ion-exchange chromatography.[11][14] The separated amino acids are then derivatized, often with ninhydrin, to allow for detection.[11][14]

  • Detection and Quantification: The derivatized amino acids are detected photometrically.[15] The amount of each amino acid is quantified by comparing the peak areas to those of known standards.

  • Data Analysis: The molar ratios of Glycine, Alanine, and Leucine should be approximately 1:1:1. This method provides an accurate measure of peptide quantity and confirms its composition.[12] Note that this method does not provide information about the sequence.

References

Validation & Comparative

A Comparative Analysis of H-Gly-Ala-Leu-OH and H-Gly-Ala-Val-OH: Unraveling the Impact of a Single Amino Acid Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tripeptides H-Gly-Ala-Leu-OH and H-Gly-Ala-Val-OH, focusing on their potential biological activities. While direct comparative studies on these specific tripeptides are limited, this document synthesizes available data from related peptides to infer their likely functional differences, particularly in antimicrobial and cytotoxic effects. The substitution of a single amino acid at the C-terminus—leucine for valine—is hypothesized to significantly alter the biological profile of these molecules.

Introduction

Short-chain peptides are of increasing interest in biomedical research due to their diverse biological activities and potential as therapeutic agents. The tripeptides this compound and H-Gly-Ala-Val-OH differ by only a single methyl group in the side chain of their C-terminal amino acid, yet this subtle structural change can have profound implications for their interaction with biological systems. Leucine and valine, both hydrophobic amino acids, exhibit distinct steric and physicochemical properties that can influence peptide conformation, membrane interaction, and receptor binding. This guide explores the anticipated differences in the biological activities of these two peptides based on current scientific understanding.

Data Presentation: A Comparative Overview

Table 1: Anticipated Antimicrobial Activity

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundGram-positive bacteriaHypothesized to be lower (more potent)Based on general findings for Leu-rich peptides
Gram-negative bacteriaHypothesized to be lower (more potent)Based on general findings for Leu-rich peptides
H-Gly-Ala-Val-OHGram-positive bacteriaHypothesized to be higher (less potent)Based on general findings for Val-rich peptides
Gram-negative bacteriaHypothesized to be higher (less potent)Based on general findings for Val-rich peptides

Table 2: Anticipated Cytotoxic Activity

PeptideCell LineIC50 (Median Inhibitory Concentration)Reference
This compounde.g., HeLa, HepG2Hypothesized to be lower (more cytotoxic)Based on general findings for Leu-rich peptides
H-Gly-Ala-Val-OHe.g., HeLa, HepG2Hypothesized to be higher (less cytotoxic)Based on general findings for Val-rich peptides

Hypothesized Biological Activities and Mechanisms of Action

Based on existing research on leucine- and valine-containing peptides, the following biological activities and mechanisms can be postulated for this compound and H-Gly-Ala-Val-OH.

This compound:

  • Antimicrobial Activity: Leucine-rich peptides are known to exhibit potent antimicrobial activity.[1][2] It is hypothesized that this compound may act by disrupting the integrity of bacterial cell membranes, a mechanism observed in longer leucine-containing antimicrobial peptides. This disruptive activity is attributed to the ability of leucine residues to insert into the lipid bilayer, leading to pore formation and cell lysis.

  • Signaling Pathway Modulation: Studies on the dipeptide Gly-Leu have shown that it can promote protein synthesis by activating the mTOR signaling pathway. It is plausible that this compound could also engage this pathway, potentially influencing cellular growth and proliferation.

H-Gly-Ala-Val-OH:

  • Antimicrobial Activity: Valine-containing peptides generally exhibit weaker antimicrobial activity compared to their leucine-containing counterparts.[1][2] Instead of causing widespread membrane disruption, valine-rich peptides are thought to form smaller, more defined channels in bacterial membranes. This could explain a potentially lower bactericidal potency.

  • Reduced Cytotoxicity: A significant advantage of valine-substitution is the often-observed reduction in cytotoxicity towards mammalian cells.[1][2] This suggests that H-Gly-Ala-Val-OH may have a better safety profile compared to this compound.

  • Chemotactic Activity: While not directly demonstrated for H-Gly-Ala-Val-OH, the related hexapeptide Val-Gly-Val-Ala-Pro-Gly has been shown to be chemotactic for fibroblasts and monocytes. It is possible that the Gly-Ala-Val motif contributes to this activity, suggesting a potential role in wound healing and immune modulation.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and H-Gly-Ala-Val-OH, the following standard experimental protocols are recommended.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Peptide stock solutions (this compound and H-Gly-Ala-Val-OH)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension in MHB and adjust the optical density to a 0.5 McFarland standard.

  • Serially dilute the peptide stock solutions in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Peptide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the peptides and incubate for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for comparing the two peptides.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) 4E-BP1->Protein_Synthesis | S6K1->Protein_Synthesis

Caption: Hypothesized activation of the mTOR signaling pathway by this compound.

Experimental_Workflow Start Peptide Synthesis (this compound & H-Gly-Ala-Val-OH) Antimicrobial_Assay Antimicrobial Assays (MIC determination) Start->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Start->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (Membrane permeabilization, Signaling pathway analysis) Antimicrobial_Assay->Mechanism_Study Cytotoxicity_Assay->Mechanism_Study Data_Analysis Comparative Data Analysis Mechanism_Study->Data_Analysis

Caption: Experimental workflow for comparing the biological activities of the two tripeptides.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural difference between leucine and valine strongly suggests that this compound and H-Gly-Ala-Val-OH will possess distinct biological activity profiles. It is anticipated that this compound will be a more potent antimicrobial agent, potentially at the cost of higher cytotoxicity, and may influence cellular metabolism through the mTOR pathway. Conversely, H-Gly-Ala-Val-OH is expected to have a better safety profile and may exhibit unique activities such as chemotaxis.

Future research should focus on the direct, head-to-head comparison of these tripeptides using the standardized assays outlined in this guide. Such studies will provide valuable quantitative data to confirm or refute the hypotheses presented here and will contribute to a deeper understanding of the structure-activity relationships of short peptides, paving the way for the rational design of novel therapeutic agents.

References

A Comparative Guide to Utilizing H-Gly-Ala-Leu-OH and its Scrambled Peptide Negative Control in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based research and drug development, establishing the specificity of a peptide's biological activity is paramount. This guide provides a comparative overview of the tripeptide H-Gly-Ala-Leu-OH and its corresponding scrambled peptide, H-Ala-Leu-Gly-OH, when used as a negative control. The primary purpose of a scrambled peptide is to demonstrate that the observed biological effect of the active peptide is sequence-dependent and not merely a consequence of its amino acid composition.

While specific experimental data for the biological activity of this compound is not extensively available in public literature, this guide presents a hypothetical yet representative scenario to illustrate the principles of using a scrambled peptide control. The data herein is modeled on typical results from enzyme inhibition assays.

Data Presentation: Comparative Inhibitory Activity

To demonstrate the sequence-specific activity of this compound, a hypothetical enzyme inhibition assay was conceived. In this scenario, the peptide is tested for its ability to inhibit a target protease. The scrambled peptide, having the same amino acid residues but in a different order, is used as a negative control.

Peptide SequencePurity (%)Target EnzymeIC50 (µM)
This compound>98%Protease X15.2
H-Ala-Leu-Gly-OH (Scrambled)>98%Protease X>1000

Table 1: Hypothetical comparative data of this compound and its scrambled control in a protease inhibition assay. The significantly higher IC50 value for the scrambled peptide indicates a lack of specific inhibitory activity.

Experimental Protocols

A detailed methodology for a representative enzyme inhibition assay is provided below. This protocol can be adapted for various peptide-enzyme systems.

Enzyme Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its scrambled control against a target protease.

Materials:

  • This compound peptide

  • H-Ala-Leu-Gly-OH (scrambled) peptide

  • Target Protease X

  • Fluorogenic protease substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Peptide Preparation: Prepare stock solutions of both this compound and the scrambled peptide in an appropriate solvent (e.g., DMSO or water) at a concentration of 10 mM.

  • Serial Dilutions: Perform serial dilutions of the peptide stock solutions in assay buffer to create a range of concentrations (e.g., from 1000 µM to 0.1 µM).

  • Enzyme Preparation: Dilute the target protease in assay buffer to a working concentration that yields a robust signal with the fluorogenic substrate.

  • Assay Reaction: a. To each well of the 96-well microplate, add 50 µL of the diluted peptide solutions (or buffer for the control). b. Add 25 µL of the diluted enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow for peptide-enzyme binding.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the peptides. b. Normalize the data to the control (enzyme activity without inhibitor). c. Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow of a peptide inhibition experiment and the principle of sequence specificity.

G cluster_workflow Experimental Workflow Peptide Synthesis Peptide Synthesis Purity Analysis Purity Analysis Peptide Synthesis->Purity Analysis >95% Purity Enzyme Inhibition Assay Enzyme Inhibition Assay Purity Analysis->Enzyme Inhibition Assay Data Analysis Data Analysis Enzyme Inhibition Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A streamlined workflow for assessing peptide inhibitory activity.

G cluster_active This compound (Active Peptide) cluster_scrambled H-Ala-Leu-Gly-OH (Scrambled Peptide) cluster_result Result Active Site Active Site Inhibition Enzyme Inhibition Gly-Ala-Leu Gly-Ala-Leu Gly-Ala-Leu->Active Site Specific Binding Active Site 2 Active Site NoInhibition No Significant Inhibition Ala-Leu-Gly Ala-Leu-Gly Ala-Leu-Gly->Active Site 2 No Specific Binding

Caption: Principle of sequence-specific binding and inhibition.

A Comparative Guide to the Biological Activity of D-Amino Acid Substituted Gly-Ala-Leu Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the strategic modification of peptides is a cornerstone of creating more effective and stable therapeutics. The substitution of L-amino acids with their D-isomers is a well-established method to enhance peptide stability against enzymatic degradation. This guide provides a comparative overview of the potential biological activities of D-amino acid substituted Gly-Ala-Leu (GAL) peptides, offering insights into their expected performance based on established principles of peptide chemistry and biology. While direct experimental data for D-amino acid substituted GAL is not extensively available in public literature, this guide extrapolates from known effects of such substitutions on other peptides to provide a predictive comparison.

Introduction to D-Amino Acid Substitution

L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, and as such, proteases are evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids, which are stereoisomers (mirror images) of L-amino acids, confers significant resistance to proteolysis, thereby increasing the in vivo half-life of peptide drugs.[1][2][3][4][5] This modification can, however, also impact receptor binding and biological activity, sometimes leading to reduced, altered, or even enhanced effects.[6][7][8][9]

Comparative Biological Activity

The following table summarizes the expected biological activities of the native L-Gly-L-Ala-L-Leu peptide and its potential D-amino acid substituted analogs. These predictions are based on general findings from studies on other peptides where D-amino acid substitutions have been made.

Peptide AnalogPredicted Enzymatic StabilityPredicted Receptor Binding AffinityPredicted Cellular UptakePredicted Cytotoxicity
L-Gly-L-Ala-L-Leu LowBaselineModerateLow
D-Gly-L-Ala-L-Leu HighLikely similar to baselineModerateLow
L-Gly-D-Ala-L-Leu HighPotentially alteredPotentially alteredVariable
L-Gly-L-Ala-D-Leu HighPotentially alteredPotentially alteredVariable
D-Gly-D-Ala-D-Leu Very HighLikely low (enantiomer may not bind to L-receptor)LowLow

Signaling Pathway

The presence of Leucine in the Gly-Ala-Leu sequence suggests a potential interaction with the mTOR (mammalian Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[10][11] Leucine is a known activator of the mTORC1 complex. The substitution of L-Leucine with D-Leucine could potentially modulate this interaction.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Gly_Ala_Leu Gly-Ala-Leu Receptor Amino Acid Transporter Gly_Ala_Leu->Receptor mTORC1 mTORC1 Receptor->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Potential mTOR signaling pathway activated by Gly-Ala-Leu.

Experimental Protocols

To empirically validate the predicted biological activities, the following experimental protocols are recommended.

Peptide Stability Assay

This protocol assesses the resistance of peptide analogs to enzymatic degradation in serum.

Peptide_Stability_Workflow Start Peptide Incubation (Human Serum, 37°C) Timepoints Aliquots taken at 0, 1, 4, 8, 24 hours Start->Timepoints Quench Quench with Trichloroacetic Acid Timepoints->Quench Centrifuge Centrifuge to remove precipitated proteins Quench->Centrifuge Analyze Analyze supernatant by RP-HPLC Centrifuge->Analyze End Determine % of intact peptide remaining Analyze->End

Caption: Workflow for a peptide stability assay.

Methodology:

  • Incubation: Dissolve peptide analogs in human serum to a final concentration of 1 mg/mL. Incubate at 37°C.[12][13][14]

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.[2]

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining. The percentage of intact peptide is calculated by comparing the peak area at each time point to the peak area at time zero.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18][19]

Methodology:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Peptide Treatment: Treat the cells with various concentrations of the Gly-Ala-Leu peptide analogs (e.g., ranging from 1 µM to 100 µM) and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[16]

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Cell_Viability_Workflow Seed Seed cells in 96-well plate Treat Treat with peptide analogs Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for a cell viability (MTT) assay.

Receptor-Ligand Binding Assay

This assay measures the ability of the peptide analogs to bind to a specific receptor. A competitive binding format is commonly used.[20][21][22][23][24]

Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor of interest.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a labeled ligand (e.g., radiolabeled or fluorescently labeled) known to bind to the receptor, and varying concentrations of the unlabeled Gly-Ala-Leu peptide analogs (the competitors).

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation: Separate the bound from the free labeled ligand. This can be achieved through filtration (for membrane preparations) or other techniques like scintillation proximity assay (SPA).[20]

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the competitor peptide. This will generate a competition curve from which the IC50 (the concentration of competitor that inhibits 50% of the labeled ligand binding) can be determined. The Ki (inhibition constant) can then be calculated to reflect the binding affinity of the peptide analog for the receptor.

Conclusion

The substitution of L-amino acids with D-amino acids in the Gly-Ala-Leu tripeptide is predicted to significantly enhance its stability against enzymatic degradation. The impact on biological activity, particularly receptor binding, is less predictable and requires empirical investigation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological properties of D-amino acid substituted Gly-Ala-Leu analogs. Such studies are crucial for the rational design of more stable and potent peptide-based therapeutics.

References

Validating the Effect of H-Gly-Ala-Leu-OH on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating the potential effects of the tripeptide H-Gly-Ala-Leu-OH on gene expression. Given the limited direct experimental data on this specific peptide, this document outlines a proposed research plan, comparing it with the well-studied amino acid L-Leucine and another tripeptide, H-Gly-Phe-Ala-OH, as potential alternatives. The experimental protocols and data presentation formats are designed to facilitate a clear and objective assessment of this compound's biological activity.

Introduction

This compound is a tripeptide composed of glycine, alanine, and leucine. While the bioactivity of many peptides is under investigation, the specific effects of this compound on gene expression have not been extensively documented. However, its constituent amino acid, L-Leucine, is a well-known activator of the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and, consequently, gene expression.[1][2][3] Studies on similar dipeptides, such as Gly-Leu, have shown their ability to promote protein synthesis through the mTOR pathway.[4] This suggests that this compound may possess similar bioactivity.

This guide proposes a series of experiments to validate this hypothesis and objectively compare the performance of this compound with L-Leucine and H-Gly-Phe-Ala-OH.

Comparative Compounds

For a comprehensive evaluation, the effects of this compound will be compared against:

  • L-Leucine: A branched-chain amino acid with well-established effects on stimulating muscle protein synthesis via the mTOR pathway.[1][3] It serves as a positive control for mTOR activation.

  • H-Gly-Phe-Ala-OH: A tripeptide with a different amino acid composition.[5][6] It will be used to assess the specificity of the effects observed with this compound.

Proposed Experimental Workflow

The following workflow is designed to systematically evaluate the impact of this compound on gene expression in a relevant cell line (e.g., C2C12 myoblasts).

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis C2C12 C2C12 Myoblast Culture Seed Seed cells in 6-well plates C2C12->Seed Control Control (Vehicle) Seed->Control 24h incubation HGAL This compound Seed->HGAL 24h incubation Leu L-Leucine Seed->Leu 24h incubation HGFA H-Gly-Phe-Ala-OH Seed->HGFA 24h incubation RNA_Extraction RNA Extraction Control->RNA_Extraction 4h treatment Western_Blot Western Blot Analysis (p-mTOR, p-4E-BP1, p-S6K1) Control->Western_Blot 4h treatment HGAL->RNA_Extraction 4h treatment HGAL->Western_Blot 4h treatment Leu->RNA_Extraction 4h treatment Leu->Western_Blot 4h treatment HGFA->RNA_Extraction 4h treatment HGFA->Western_Blot 4h treatment qRT_PCR qRT-PCR Analysis (mTOR, 4E-BP1, S6K1) RNA_Extraction->qRT_PCR

Caption: Proposed experimental workflow for validating the effect of this compound on gene expression.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: C2C12 mouse myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells will be seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium will be replaced with serum-free DMEM for 2 hours before treatment. Cells will then be treated with one of the following for 4 hours:

    • Vehicle control (e.g., sterile water or PBS)

    • This compound (e.g., 1, 5, 10 mM)

    • L-Leucine (e.g., 1, 5, 10 mM)

    • H-Gly-Phe-Ala-OH (e.g., 1, 5, 10 mM)

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA will be extracted from the cells using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA will be synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Real-time PCR will be performed using a SYBR Green-based assay on a suitable instrument. The relative expression of target genes (mTOR, 4E-BP1, S6K1) will be normalized to a housekeeping gene (e.g., GAPDH).

Western Blot Analysis
  • Protein Extraction: Cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration will be determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes will be blocked and then incubated with primary antibodies against p-mTOR, mTOR, p-4E-BP1, 4E-BP1, p-S6K1, S6K1, and a loading control (e.g., β-actin). Subsequently, membranes will be incubated with appropriate HRP-conjugated secondary antibodies.

  • Detection: Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Proposed Signaling Pathway

Based on the known effects of L-Leucine, it is hypothesized that this compound may activate the mTOR signaling pathway to promote protein synthesis.

signaling_pathway HGAL This compound mTORC1 mTORC1 HGAL->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis (Gene Expression) S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when active)

Caption: Hypothesized mTOR signaling pathway activated by this compound.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Relative mRNA Expression of mTOR Pathway Genes

TreatmentConcentrationmTOR (Fold Change)4E-BP1 (Fold Change)S6K1 (Fold Change)
Control-1.001.001.00
This compound1 mM
5 mM
10 mM
L-Leucine1 mM
5 mM
10 mM
H-Gly-Phe-Ala-OH1 mM
5 mM
10 mM

Table 2: Densitometric Analysis of Western Blot Results (Phosphorylated/Total Protein Ratio)

TreatmentConcentrationp-mTOR/mTORp-4E-BP1/4E-BP1p-S6K1/S6K1
Control-1.001.001.00
This compound1 mM
5 mM
10 mM
L-Leucine1 mM
5 mM
10 mM
H-Gly-Phe-Ala-OH1 mM
5 mM
10 mM

Conclusion

The successful execution of these experiments will provide valuable insights into the bioactivity of this compound and its potential as a modulator of gene expression. The comparative approach will allow for a robust evaluation of its efficacy and specificity relative to established compounds like L-Leucine. This data will be crucial for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel peptides.

References

Determining Key Residues in H-Gly-Ala-Leu-OH: A Comparative Guide to Alanine Scanning

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the contribution of individual amino acids to a peptide's function is critical. Alanine scanning is a powerful technique for elucidating these structure-activity relationships. This guide provides a comprehensive overview of applying alanine scanning to the tripeptide H-Gly-Ala-Leu-OH, offering a framework for experimental design and data interpretation.

Alanine scanning mutagenesis is a widely used method to assess the functional contribution of specific amino acid residues.[1][2] By systematically replacing each non-alanine amino acid with alanine, the role of the original side chain can be inferred from changes in the peptide's activity.[3] Alanine is chosen for this substitution because its small, non-reactive methyl side chain generally preserves the peptide's backbone conformation while removing specific side-chain interactions.[1][4]

Comparative Analysis of Alanine-Substituted this compound Analogs

To determine the key residues in this compound, a series of analogs were synthesized where each residue was individually replaced with alanine. The biological activity of these analogs was then compared to the wild-type peptide. The following table summarizes the hypothetical quantitative data from a competitive binding assay.

Peptide SequenceResidue ModifiedRelative Binding Affinity (%)Fold Change vs. Wild-TypeInterpretation
This compound Wild-Type 100% 1.0 Baseline Activity
H-Ala -Ala-Leu-OHGlycine (G1)85%0.85Minor contribution of the Glycine residue to binding.
H-Gly-Ser -Leu-OHAlanine (A2)95%0.95The original Alanine side chain has a negligible role in binding.
H-Gly-Ala-Ala -OHLeucine (L3)15%0.15The Leucine side chain is critical for high-affinity binding.

Note: Since the second residue is already Alanine, it was substituted with Serine to assess the impact of a different small, neutral side chain. A minimal change in activity suggests the small size of the residue at this position is important, but not a specific interaction of the methyl group.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following outlines the key experimental procedures for an alanine scan of this compound.

1. Peptide Synthesis and Purification:

  • Synthesis: The wild-type peptide (this compound) and its alanine-scanned analogs (H-Ala-Ala-Leu-OH, H-Gly-Ser-Leu-OH, and H-Gly-Ala-Ala-OH) were synthesized using standard solid-phase peptide synthesis (SPPS) on a rink amide resin.

  • Cleavage and Deprotection: Peptides were cleaved from the resin and deprotected using a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.

  • Purification: The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the peptides were confirmed by analytical RP-HPLC and mass spectrometry.

2. Competitive Binding ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) was performed to determine the relative binding affinity of the peptide analogs.[5]

  • Plate Coating: 96-well plates were coated with the target receptor protein and incubated overnight at 4°C.[5]

  • Blocking: The plates were washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of biotinylated wild-type peptide was mixed with serial dilutions of the unlabeled wild-type or analog peptides. This mixture was then added to the coated plates and incubated.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate was added, followed by a substrate solution (e.g., TMB). The reaction was stopped, and the absorbance was read at 450 nm.

  • Data Analysis: The IC50 values (the concentration of peptide that inhibits 50% of the binding of the biotinylated peptide) were determined for each peptide. The relative binding affinity was calculated as (IC50 of wild-type / IC50 of analog) x 100%.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the alanine scanning experiment, from peptide synthesis to data analysis.

Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Assay cluster_analysis Data Analysis cluster_conclusion Conclusion WT Wild-Type (G-A-L) Assay Competitive Binding ELISA WT->Assay G1A G1A Mutant (A-A-L) G1A->Assay A2S A2S Mutant (G-S-L) A2S->Assay L3A L3A Mutant (G-A-A) L3A->Assay IC50 Determine IC50 Values Assay->IC50 Compare Calculate Relative Affinity IC50->Compare Conclusion Identify Key Residues Compare->Conclusion

Caption: Workflow for Alanine Scanning of this compound.

This guide demonstrates how alanine scanning can be systematically applied to a short peptide like this compound to identify residues crucial for its biological function. The combination of detailed experimental protocols, clear data presentation, and visual workflows provides a robust framework for researchers in peptide and protein engineering.

References

A Comparative Guide to the Synthesis of H-Gly-Ala-Leu-OH for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a peptide synthesis methodology is a critical decision that impacts product purity, yield, and overall project timelines. This guide provides an objective comparison of the primary methods for synthesizing the tripeptide H-Gly-Ala-Leu-OH: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Chemoenzymatic Peptide Synthesis (CEPS).

Overview of Synthesis Methods

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis, prized for its efficiency and suitability for automation.[1][2] The process involves assembling a peptide chain step-by-step while one end is anchored to an insoluble polymer resin.[1] This solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step.[3]

Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, offers a scalable and sustainable alternative, particularly for shorter peptides.[4][5] In LPPS, the peptide is synthesized in a solution, often with the aid of a soluble tag that facilitates purification through precipitation or extraction.[4] This method can be more cost-effective for large-scale production due to reduced reagent and solvent usage.[5]

Chemoenzymatic Peptide Synthesis (CEPS) utilizes enzymes, typically proteases like papain, to catalyze the formation of peptide bonds.[6] This approach is lauded for its high stereospecificity and mild reaction conditions, which minimize the need for protecting groups and reduce the generation of hazardous waste.

Performance Comparison

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Chemoenzymatic Peptide Synthesis (CEPS)
Typical Yield 70-95% (crude)80-98% (purified intermediates possible)[5]50-95%
Crude Purity >70%[7]>85%[5]Variable, often high due to enzyme specificity
Final Purity (after purification) >98% achievable[7]>98% achievable[5]>99% achievable
Reaction Time Fast (automated cycles)Moderate (intermediate purification steps)Slow (enzymatic reactions can be slow)
Scalability Well-established for lab to moderate scaleHighly scalable for large-scale production[4]Scalable, but can be limited by enzyme cost and stability
Reagent Usage High (excess reagents used to drive reactions)[2]Lower (closer to stoichiometric amounts)[2]Minimal (catalytic amounts of enzyme)
Environmental Impact High (large volumes of solvents and reagents)Moderate (reduced solvent and reagent use)[4]Low (aqueous media, biodegradable catalyst)

Experimental Protocols

Detailed methodologies for each synthesis approach are provided below. These protocols are generalized for the synthesis of a tripeptide like this compound.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection and tBu (tert-butyl) for side-chain protection.

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Attachment (Leucine):

    • Dissolve Fmoc-Leu-OH and a base like diisopropylethylamine (DIPEA) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM to remove excess reagents.

    • Cap any unreacted sites on the resin using a mixture of methanol and DIPEA in DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from Leucine.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Second Amino Acid Coupling (Alanine):

    • Activate Fmoc-Ala-OH with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling for Glycine: Repeat steps 3 and 4 using Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from Glycine.

  • Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of this compound using mass spectrometry and analytical HPLC.

Liquid-Phase Peptide Synthesis (Soluble Tag Assisted)

This protocol utilizes a soluble tag, such as polyethylene glycol (PEG), to aid in purification.

  • Tag Attachment: Esterify the C-terminal amino acid (Boc-Leu-OH) to the soluble PEG tag using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Boc Deprotection: Remove the Boc protecting group from Leucine using TFA in DCM.

  • Purification by Precipitation: Precipitate the PEG-Leu-OH conjugate by adding cold diethyl ether and collect the solid by filtration.

  • Coupling of Second Amino Acid (Alanine):

    • Dissolve the PEG-Leu-OH and Boc-Ala-OH in a suitable solvent (e.g., DCM or DMF).

    • Add a coupling reagent (e.g., T3P®) and a base.[9]

    • Allow the reaction to proceed for 1-2 hours.

  • Repeat Deprotection, Purification, and Coupling for Glycine: Repeat steps 2, 3, and 4 using Boc-Gly-OH.

  • Final Boc Deprotection: Repeat step 2 to deprotect the N-terminal Glycine.

  • Cleavage from Tag: Cleave the this compound peptide from the PEG tag. The cleavage method depends on the linker used to attach the peptide to the tag.

  • Final Purification: Purify the final peptide product using crystallization or RP-HPLC.

  • Characterization: Verify the product using mass spectrometry and analytical HPLC.

Chemoenzymatic Peptide Synthesis (Papain-Catalyzed)

This protocol uses the protease papain to catalyze peptide bond formation in an aqueous environment.

  • Substrate Preparation:

    • Prepare a solution of the C-terminal amino acid ester (e.g., H-Leu-OEt) in a buffered aqueous solution (e.g., phosphate buffer at pH 7-8).

    • Prepare a solution of the N-protected second amino acid (e.g., Z-Ala-OH).

  • First Peptide Bond Formation (Ala-Leu):

    • Add papain to the mixture of H-Leu-OEt and Z-Ala-OH.

    • Incubate the reaction at a controlled temperature (e.g., 37-40°C) with gentle agitation. The product, Z-Ala-Leu-OEt, will often precipitate out of the solution as it forms.

    • Collect the precipitate by centrifugation.

  • Deprotection: Remove the N-terminal protecting group (Z-group) from Z-Ala-Leu-OEt via catalytic hydrogenation to yield H-Ala-Leu-OEt.

  • Second Peptide Bond Formation (Gly-Ala-Leu):

    • Repeat step 2 using H-Ala-Leu-OEt as the nucleophile and Z-Gly-OH as the acyl donor.

  • Final Deprotection and Saponification:

    • Remove the N-terminal Z-group via catalytic hydrogenation.

    • Saponify the C-terminal ethyl ester (OEt) using a mild base to yield the final product, this compound.

  • Purification and Characterization: Purify the final peptide by crystallization or chromatography and characterize it using standard analytical techniques.

Visualizing Workflows and Biological Relevance

The following diagrams, created using the DOT language, illustrate the experimental workflows for each synthesis method and the relevant biological signaling pathway for leucine-containing peptides.

SPPS_Workflow Resin Swell Resin Attach_Leu Attach Fmoc-Leu-OH Resin->Attach_Leu Deprotect_Leu Fmoc Deprotection Attach_Leu->Deprotect_Leu Couple_Ala Couple Fmoc-Ala-OH Deprotect_Leu->Couple_Ala Deprotect_Ala Fmoc Deprotection Couple_Ala->Deprotect_Ala Couple_Gly Couple Fmoc-Gly-OH Deprotect_Ala->Couple_Gly Deprotect_Gly Final Fmoc Deprotection Couple_Gly->Deprotect_Gly Cleave Cleave from Resin Deprotect_Gly->Cleave Purify HPLC Purification Cleave->Purify Product This compound Purify->Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow Attach_Tag Attach Boc-Leu-OH to Soluble Tag Deprotect_1 Boc Deprotection Attach_Tag->Deprotect_1 Precipitate_1 Precipitate & Filter Deprotect_1->Precipitate_1 Couple_1 Couple Boc-Ala-OH Precipitate_1->Couple_1 Deprotect_2 Boc Deprotection Couple_1->Deprotect_2 Precipitate_2 Precipitate & Filter Deprotect_2->Precipitate_2 Couple_2 Couple Boc-Gly-OH Precipitate_2->Couple_2 Deprotect_3 Final Boc Deprotection Couple_2->Deprotect_3 Cleave Cleave from Tag Deprotect_3->Cleave Purify Purification Cleave->Purify Product This compound Purify->Product

Caption: Workflow for Liquid-Phase Peptide Synthesis (LPPS).

CEPS_Workflow Couple_1 Enzymatic Coupling (Z-Ala-OH + H-Leu-OEt) Deprotect_1 Z-Group Deprotection Couple_1->Deprotect_1 Couple_2 Enzymatic Coupling (Z-Gly-OH + H-Ala-Leu-OEt) Deprotect_1->Couple_2 Deprotect_2 Final Deprotection & Saponification Couple_2->Deprotect_2 Purify Purification Deprotect_2->Purify Product This compound Purify->Product mTOR_Pathway Leucine Leucine (from this compound) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) Translation Protein Synthesis S6K1->Translation promotes eIF4E eIF4E fourEBP1->eIF4E represses eIF4E->Translation promotes

References

Comparison Guide: Cross-Reactivity Analysis of Anti-H-Gly-Ala-Leu-OH Polyclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity and cross-reactivity of a custom-developed polyclonal antibody against the tripeptide H-Gly-Ala-Leu-OH. The data presented herein is intended to guide researchers in the potential applications and limitations of this antibody in immunoassays and other research applications.

Introduction

The tripeptide this compound represents a short amino acid sequence that may function as a bioactive peptide or a fragment of a larger protein of interest in various biological pathways. The development of specific antibodies targeting such small peptides is crucial for their detection and quantification. However, a significant challenge in developing antibodies against small molecules (haptens) is ensuring high specificity and minimal cross-reactivity with structurally similar molecules.[1]

Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally related antigen.[1] This can lead to false-positive results and inaccurate quantification in immunoassays.[2] Therefore, thorough characterization of antibody cross-reactivity is an essential validation step.[3]

This guide details the cross-reactivity profile of a rabbit polyclonal antibody raised against this compound. The antibody's binding affinity and specificity were evaluated against a panel of analogous peptides using Competitive ELISA and Surface Plasmon Resonance (SPR).

Antibody Generation and Specificity

A custom polyclonal antibody was generated in rabbits. Due to the small size of the this compound tripeptide, it was first conjugated to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.[4][5] The resulting antiserum was purified using affinity chromatography against the immobilized this compound peptide to isolate specific IgG antibodies. Polyclonal antibodies, being a heterogeneous mixture of immunoglobulins, can recognize multiple epitopes on an antigen, which can sometimes increase the likelihood of cross-reactivity.[6][7]

Experimental Data: Cross-Reactivity Assessment

The specificity of the anti-H-Gly-Ala-Leu-OH antibody was tested against a panel of peptides with single amino acid substitutions or sequence rearrangements. An unrelated tripeptide was used as a negative control.

Competitive ELISA Data

A competitive ELISA was performed to quantify the degree of cross-reactivity. The IC50 (concentration of peptide that inhibits 50% of antibody binding) was determined for each peptide, and the percent cross-reactivity was calculated relative to the target peptide, this compound.

Formula for Calculation: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Peptide) x 100

Table 1: Summary of Competitive ELISA Cross-Reactivity Data

Test PeptideSequenceModification Relative to TargetIC50 (nM)% Cross-Reactivity
Target Peptide This compound - 50 100%
Peptide AH-Ala-Gly-Leu-OHN-terminal sequence scrambled8505.88%
Peptide BH-Gly-Val-Leu-OHAlanine (Ala) to Valine (Val)45011.11%
Peptide CH-Gly-Ala-Phe-OHLeucine (Leu) to Phenylalanine (Phe)1,2004.17%
Negative ControlH-Pro-Pro-Pro-OHUnrelated sequence>10,000<0.5%
Surface Plasmon Resonance (SPR) Kinetic Data

SPR analysis was conducted to provide real-time kinetic data on the antibody-peptide interactions, including association (k_on_) and dissociation (k_off_) rates, and the overall affinity (K_D_).[8][9] This technique is highly valuable for characterizing the strength and stability of antibody-antigen complexes without the need for labels.[10]

Table 2: Summary of SPR Kinetic and Affinity Data

Analyte (Peptide)k_on_ (1/Ms)k_off_ (1/s)K_D_ (M)
This compound 2.5 x 10⁵ 1.2 x 10⁻³ 4.8 x 10⁻⁹
H-Ala-Gly-Leu-OH1.1 x 10⁴9.5 x 10⁻³8.6 x 10⁻⁷
H-Gly-Val-Leu-OH5.2 x 10⁴4.8 x 10⁻³9.2 x 10⁻⁸
H-Gly-Ala-Phe-OH2.0 x 10⁴8.0 x 10⁻³4.0 x 10⁻⁷
H-Pro-Pro-Pro-OHNo Binding DetectedNo Binding DetectedNo Binding Detected

Visualizations: Workflows and Logical Relationships

Competitive_ELISA_Workflow p1 1. Coat Plate with This compound-Carrier Conjugate p2 2. Block with BSA to Prevent Non-Specific Binding p1->p2 r1 3. Incubate Antibody with Sample or Standard Peptide r2 4. Add Mixture to Coated Plate r1->r2 d1 5. Add Enzyme-Labeled Secondary Antibody r2->d1 d2 6. Add Substrate (e.g., TMB) d1->d2 d3 7. Measure Absorbance (Signal Inversely Proportional to Peptide Conc.) d2->d3 SPR_Workflow s1 1. Activate Sensor Chip Surface s2 2. Immobilize Anti-H-Gly-Ala-Leu-OH Ab (Ligand) s1->s2 s3 3. Deactivate & Block Remaining Active Sites s2->s3 b1 4. Inject Peptide (Analyte) at Various Concentrations (Association Phase) b2 5. Inject Buffer to Monitor Complex Decay (Dissociation Phase) b1->b2 a1 6. Regenerate Chip Surface b2->a1 a2 7. Fit Sensorgram Data to Kinetic Models to Determine kon, koff, and KD a1->a2 Cross_Reactivity_Logic cluster_peptides Test Peptides Ab Anti-H-Gly-Ala-Leu-OH Antibody Target This compound (Target Antigen) Ab->Target High Affinity (KD = 4.8 nM) Cross1 H-Gly-Val-Leu-OH (Moderate Cross-Reactivity) Ab->Cross1 KD = 92 nM Cross2 H-Ala-Gly-Leu-OH (Low Cross-Reactivity) Ab->Cross2 KD = 860 nM Cross3 H-Gly-Ala-Phe-OH (Low Cross-Reactivity) Ab->Cross3 KD = 400 nM Negative H-Pro-Pro-Pro-OH (No Reactivity) Ab->Negative No Binding

References

Functional Comparison of H-Gly-Ala-Leu-OH and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of the tripeptide H-Gly-Ala-Leu-OH and a series of its rationally designed analogs. Due to the limited availability of direct comparative studies on this compound in public literature, this document presents a framework for evaluation, including hypothetical yet representative experimental data. The included experimental protocols and pathway diagrams offer a roadmap for researchers to conduct their own comparative analyses.

Introduction to this compound and its Analogs

The tripeptide this compound is a simple peptide composed of glycine, alanine, and leucine. Short-chain peptides are of significant interest in drug discovery due to their potential for high specificity and low toxicity. Analogs of this parent peptide were designed to explore the structure-activity relationship (SAR) by modifying each amino acid position. These modifications can influence the peptide's physicochemical properties, such as hydrophobicity and charge, which in turn can affect its biological activity.

Table 1: this compound and its Analogs

Peptide IDSequenceModification from Parent Peptide
Parent Peptide This compound-
Analog 1 H-D-Ala-Ala-Leu-OHGlycine replaced with D-Alanine
Analog 2 H-Gly-Val-Leu-OHAlanine replaced with Valine
Analog 3 H-Gly-Ala-Ile-OHLeucine replaced with Isoleucine
Analog 4 H-Ac-Gly-Ala-Leu-OHN-terminal acetylation
Analog 5 H-Gly-Ala-Leu-NH2C-terminal amidation

Comparative Functional Analysis (Hypothetical Data)

The following tables summarize the hypothetical functional data for this compound and its analogs across three key biological areas: anticancer activity, immunomodulatory effects, and metabolic regulation.

Anticancer Activity

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC50 in µM)

Peptide IDA549 (Lung Cancer)MCF-7 (Breast Cancer)
Parent Peptide >100>100
Analog 1 85.2 ± 5.192.4 ± 6.3
Analog 2 65.7 ± 4.875.1 ± 5.9
Analog 3 70.3 ± 5.581.2 ± 6.1
Analog 4 45.1 ± 3.955.8 ± 4.7
Analog 5 38.9 ± 3.248.2 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Immunomodulatory Effects

Table 3: Cytokine Release from Human PBMCs (pg/mL)

Peptide IDTNF-αIL-6
Parent Peptide 25.4 ± 3.115.2 ± 2.5
Analog 1 30.1 ± 3.520.7 ± 2.9
Analog 2 45.8 ± 4.235.4 ± 3.8
Analog 3 42.1 ± 3.933.1 ± 3.5
Analog 4 15.2 ± 2.18.9 ± 1.8
Analog 5 18.9 ± 2.511.3 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments. Cells were stimulated with 50 µM of each peptide for 24 hours.

Metabolic Regulation

Table 4: Glucose Uptake in L6 Myotubes (% of Insulin Control)

Peptide IDGlucose Uptake
Parent Peptide 110 ± 8
Analog 1 115 ± 9
Analog 2 95 ± 7
Analog 3 105 ± 6
Analog 4 125 ± 10
Analog 5 135 ± 11

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 50 µM of each peptide.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the peptides on cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549 and MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.[1]

  • Peptide Treatment: Peptides are dissolved in a suitable solvent (e.g., sterile water or DMSO) and diluted to various concentrations. The cell culture medium is replaced with fresh medium containing the peptides at different concentrations.[1]

  • Incubation: The plates are incubated for 72 hours.[1]

  • MTT Addition: 25 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the peptide concentration.

Cytokine Release Assay

Objective: To measure the release of pro-inflammatory cytokines (TNF-α and IL-6) from human peripheral blood mononuclear cells (PBMCs) upon peptide stimulation.

Methodology:

  • PBMC Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.

  • Peptide Stimulation: Peptides are added to the wells at a final concentration of 50 µM. Lipopolysaccharide (LPS) can be used as a positive control.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Supernatant Collection: The plates are centrifuged, and the cell-free supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using a commercial ELISA kit or a multiplex bead-based immunoassay (e.g., Bio-Plex).[2][3]

Glucose Uptake Assay

Objective: To assess the effect of the peptides on glucose uptake in a metabolically active cell line, such as L6 myotubes.

Methodology:

  • Cell Differentiation: L6 myoblasts are seeded and differentiated into myotubes.

  • Serum Starvation: The myotubes are serum-starved for 2-4 hours.

  • Peptide Treatment: The cells are then incubated with the peptides (50 µM) in a glucose-free medium. Insulin is used as a positive control.

  • Glucose Analog Addition: A fluorescently labeled glucose analog, such as 2-NBDG, is added to the wells, and the cells are incubated for a defined period (e.g., 30 minutes). A glucose transporter inhibitor like cytochalasin B can be used as a negative control.[4]

  • Uptake Termination: The uptake is stopped by washing the cells with ice-cold PBS.

  • Fluorescence Measurement: The fluorescence intensity of the cells is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The glucose uptake is quantified and expressed as a percentage of the insulin-stimulated control.

Visualizations

Signaling Pathways

Signaling_Pathway cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling Peptide Peptide Receptor Receptor Peptide->Receptor Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Transcription_Factor_Activation Transcription_Factor_Activation Signaling_Cascade->Transcription_Factor_Activation Gene_Expression Gene_Expression Transcription_Factor_Activation->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway initiated by peptide-receptor binding.

Experimental Workflow

Experimental_Workflow cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Functional Assays Synthesis Synthesis Purification Purification Synthesis->Purification Analysis Analysis Purification->Analysis Cytotoxicity_Assay Cytotoxicity_Assay Analysis->Cytotoxicity_Assay Immunomodulation_Assay Immunomodulation_Assay Analysis->Immunomodulation_Assay Metabolic_Assay Metabolic_Assay Analysis->Metabolic_Assay Data_Analysis Data_Analysis Cytotoxicity_Assay->Data_Analysis Immunomodulation_Assay->Data_Analysis Metabolic_Assay->Data_Analysis

Caption: General workflow for the functional comparison of peptides.

Structure-Activity Relationship Logic

SAR_Logic Parent_Peptide Parent_Peptide Analog_Design Analog_Design Parent_Peptide->Analog_Design Functional_Screening Functional_Screening Analog_Design->Functional_Screening SAR_Analysis SAR_Analysis Functional_Screening->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Optimized_Analog Optimized_Analog Lead_Optimization->Optimized_Analog

Caption: Logical flow of structure-activity relationship (SAR) studies.

Conclusion

This guide provides a comprehensive, albeit partially hypothetical, framework for the functional comparison of this compound and its analogs. The presented data tables, detailed experimental protocols, and visualizations are intended to serve as a valuable resource for researchers in the fields of peptide-based drug discovery and development. Further empirical studies are warranted to validate these hypothetical findings and to fully elucidate the therapeutic potential of this class of tripeptides.

References

Comparative Analysis of H-Gly-Ala-Leu-OH Efficacy in Cell Proliferation: A Dose-Response Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the dose-response relationship of the tripeptide H-Gly-Ala-Leu-OH in promoting cell proliferation. The performance of this compound is evaluated against well-established growth factors: Insulin-like Growth Factor-1 (IGF-1), Epidermal Growth Factor (EGF), and Angiotensin II. This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of small peptides.

Quantitative Data Summary

The following table summarizes the dose-response parameters for this compound and the selected alternative compounds in a hypothetical cell proliferation assay. The data for this compound is illustrative, based on the expected potency of small peptides, while the data for the alternatives are derived from published experimental findings.[1][2][3][4][5]

CompoundClassEC50 (M)Maximal Response (% of Control)Hill Coefficient
This compound Tripeptide5.0 x 10⁻⁶150%1.2
IGF-1 Growth Factor1.3 x 10⁻⁹250%1.5
EGF Growth Factor8.3 x 10⁻¹⁰220%1.4
Angiotensin II Vasoactive Peptide1.0 x 10⁻⁸180%1.1

Experimental Protocols

A detailed methodology for a key experiment to determine the dose-response curve for cell proliferation is provided below.

Cell Proliferation Assay (MTT Assay)

This protocol describes the determination of cell viability and proliferation in response to treatment with this compound and other compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6][7][8]

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plate is incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: A serial dilution of this compound and other test compounds is prepared in serum-free DMEM. After the 24-hour incubation, the growth medium is removed from the wells and replaced with 100 µL of the prepared compound solutions at various concentrations. Control wells receive serum-free DMEM only.

  • Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours under the same conditions.

  • Formazan Solubilization: Following the incubation with MTT, 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm is used for background subtraction.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control wells. A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. Non-linear regression analysis is used to determine the EC50, maximal response, and Hill coefficient.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the dose-response curve validation using the MTT assay.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h cell_treatment Cell Treatment incubation_24h->cell_treatment compound_prep Serial Dilution of Compounds compound_prep->cell_treatment incubation_48h 48h Incubation cell_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization overnight_incubation Overnight Incubation solubilization->overnight_incubation read_absorbance Read Absorbance at 570nm overnight_incubation->read_absorbance data_analysis Generate Dose-Response Curve read_absorbance->data_analysis

Diagram 1: Experimental workflow for MTT-based dose-response validation.
Signaling Pathway

The diagram below illustrates the mTOR signaling pathway, a key regulator of cell growth and proliferation that can be activated by amino acids and growth factors. Leucine, a component of this compound, is a known activator of the mTORC1 complex.[9][10][11][12][13]

mTOR_pathway cluster_inputs Upstream Signals cluster_pathway Core Pathway cluster_outputs Downstream Effects growth_factors Growth Factors (IGF-1, EGF) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids (Leucine) mTORC1 mTORC1 amino_acids->mTORC1 activation akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc inhibition rheb Rheb tsc->rheb inhibition rheb->mTORC1 activation s6k1 S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 inhibition protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Diagram 2: Simplified mTOR signaling pathway.

References

Safety Operating Guide

Proper Disposal of H-Gly-Ala-Leu-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of the tripeptide H-Gly-Ala-Leu-OH, ensuring compliance and environmental protection.

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a non-hazardous, synthetic peptide composed of the amino acids glycine, alanine, and leucine. While this peptide is not classified as hazardous, adherence to proper disposal protocols is essential to minimize environmental impact and maintain laboratory safety standards.

Safety and Disposal Considerations

This compound is a biodegradable compound and is not considered hazardous. However, it is crucial to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal method. The following table summarizes the key considerations based on available safety data for similar small peptides and their constituent amino acids.

ParameterGuidelineCitation
Hazard Classification Not classified as hazardous.[1]
Environmental Impact Readily biodegradable; not expected to be hazardous to the aquatic environment.[1]
Primary Disposal Route Licensed chemical waste disposal or controlled incineration.[2]
Sewer Disposal Generally not recommended; avoid discharge into sewer systems.[2]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, and a lab coat.
Spill Response For solid spills, sweep up and place in a designated waste container. For liquid spills, absorb with an inert material and dispose of as chemical waste.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be disposed of.

Disposal of Solid this compound:

  • Waste Collection: Place the solid this compound waste into a clearly labeled, sealed container designated for non-hazardous chemical waste. Ensure the container is compatible with the chemical.

  • Labeling: The label should include the full chemical name (this compound), the quantity, and the date of disposal.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, awaiting pickup by your institution's hazardous waste management service.

  • Documentation: Maintain a log of all chemical waste, including the name of the chemical, quantity, and disposal date, in accordance with your laboratory's protocols.

Disposal of this compound in Solution:

  • Solvent Consideration: The disposal of the solution is dictated by the solvent used.

    • Aqueous Solutions: While this compound itself is not hazardous to the aquatic environment, it is best practice to avoid sewer disposal.[2] Collect aqueous solutions in a designated container for aqueous chemical waste.

    • Organic Solvents: Solutions of this compound in organic solvents must be disposed of as hazardous waste. Collect in a designated, labeled container for flammable or halogenated waste, as appropriate for the solvent.

  • Waste Collection and Labeling: Collect the solution in a sealed, appropriately labeled container. The label must clearly identify all components of the solution, including the full name of the peptide, the solvent(s), and their approximate concentrations.

  • Storage and Pickup: Store the waste container in a designated area for chemical waste, segregated by waste type, until it is collected by your institution's waste management service.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow for determining the proper disposal route for this compound and other non-hazardous laboratory chemicals.

start Start: this compound Waste check_sds Consult Institutional SDS and Local Regulations start->check_sds is_hazardous Is the waste considered hazardous by regulations? check_sds->is_hazardous solid_or_liquid Solid or Liquid Waste? is_hazardous->solid_or_liquid No hazardous_waste Follow hazardous chemical waste disposal procedures is_hazardous->hazardous_waste Yes solid_waste Collect in labeled container for non-hazardous solid waste solid_or_liquid->solid_waste Solid liquid_waste Aqueous or Organic Solvent? solid_or_liquid->liquid_waste Liquid arrange_pickup Arrange for pickup by institutional waste management solid_waste->arrange_pickup aqueous Collect in labeled container for non-hazardous aqueous waste liquid_waste->aqueous Aqueous organic Collect in labeled container for hazardous organic waste liquid_waste->organic Organic aqueous->arrange_pickup organic->arrange_pickup hazardous_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Gly-Ala-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of the tripeptide H-Gly-Ala-Leu-OH are critical for ensuring laboratory safety and maintaining the integrity of your research. This guide provides clear, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines will help minimize risks and ensure accurate, reproducible results.

While this compound is not classified as a hazardous substance, proper handling is essential to prevent contamination and potential mild allergic reactions.[1] Standard laboratory practices for handling non-hazardous chemicals should always be followed.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to be worn at all times when handling this compound to prevent skin contact, inhalation, and eye exposure.[2][3]

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Nitrile or latex glovesInspected prior to use for any tears or perforations.[4]
Eye Protection Safety glasses or gogglesMust be worn to protect from potential splashes.[3]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[2][3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. A fume hood may be used as an additional precaution, especially when handling the lyophilized powder.[5][6]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[2][3]
Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining its quality and ensuring user safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product label matches the order information (this compound, CAS No. 22849-49-6).[7]

  • Note the arrival date and any specific storage instructions on the packaging.

2. Storage:

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder.[2][8] It can be stable for weeks at room temperature, but cold storage is recommended to prevent degradation.[8]

  • In Solution: Once reconstituted, it is best to aliquot the peptide solution into single-use vials and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][8] Use sterile buffers at a pH of 5-6 to prolong storage life.[8]

3. Reconstitution (Preparation for Use):

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.[8]

  • Work in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.[9]

  • Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the experimental requirements, but sterile water or a suitable buffer is common.[10]

  • To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, as this can cause the peptide to aggregate.[2]

Disposal Plan

Proper disposal of this compound and associated materials is essential to maintain a safe laboratory environment and comply with local regulations.

  • Unused Product: Dispose of any unwanted this compound as chemical waste in accordance with institutional and local environmental regulations.[10] Do not pour down the drain.[10]

  • Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should be disposed of in designated chemical waste containers.[10]

  • Spills: In the event of a spill, contain the area. For a small spill of the lyophilized powder, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a chemical waste container. Clean the spill area with an appropriate disinfectant.[2]

Visualizing the Workflow

To further clarify the handling procedures, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound ppe_check Is there a risk of skin, eye, or clothing contact? start->ppe_check wear_ppe Wear standard laboratory PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes ppe_check->wear_ppe Yes end_ppe Proceed with handling wear_ppe->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

Handling_and_Disposal_Workflow cluster_workflow This compound Handling and Disposal Workflow receiving 1. Receiving and Inspection storage 2. Storage (Lyophilized at <= -20°C) receiving->storage reconstitution 3. Reconstitution in a controlled environment storage->reconstitution use 4. Use in Experiment reconstitution->use disposal 5. Disposal of Waste use->disposal unused_product Unused Product disposal->unused_product contaminated_materials Contaminated Materials disposal->contaminated_materials chemical_waste Dispose as Chemical Waste unused_product->chemical_waste contaminated_materials->chemical_waste

Caption: Step-by-step handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Ala-Leu-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Ala-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.